molecular formula C20H20N6O B10779520 GIBH-130

GIBH-130

货号: B10779520
分子量: 360.4 g/mol
InChI 键: ZTJHTEHADIHZJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GIBH-130 is a useful research compound. Its molecular formula is C20H20N6O and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHTEHADIHZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GIBH-130 mechanism of action in neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GIBH-130, also known as AD-16, is a novel small molecule that has emerged as a potent inhibitor of neuroinflammation. Identified through microglia-based phenotypic screening, this compound demonstrates significant therapeutic potential in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its effects on microglial activation and associated signaling pathways. The information presented herein is a synthesis of data from key preclinical studies, intended to provide researchers and drug development professionals with a detailed understanding of this promising therapeutic candidate.

Introduction

Neuroinflammation, primarily driven by the activation of microglia, the resident immune cells of the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. Chronic microglial activation leads to the sustained release of pro-inflammatory cytokines, chemokines, and reactive oxygen species, creating a neurotoxic environment that contributes to neuronal dysfunction and death. Consequently, the modulation of microglial activity represents a key therapeutic strategy for these devastating diseases.

This compound was discovered as a result of a microglia-based phenotypic screening aimed at identifying novel inhibitors of neuroinflammation[1]. Subsequent studies have validated its anti-inflammatory properties and demonstrated its efficacy in improving neuropathological and behavioral outcomes in animal models of Alzheimer's and Parkinson's disease[1][2]. This guide will delve into the molecular mechanisms underlying the therapeutic effects of this compound, presenting the available quantitative data, experimental methodologies, and a visualization of the implicated signaling pathways.

Core Mechanism of Action: Inhibition of Microglial Activation

The primary mechanism of action of this compound is the suppression of pro-inflammatory responses in activated microglia. This is achieved through the modulation of key signaling pathways that regulate the expression and release of inflammatory mediators.

Attenuation of Pro-inflammatory Cytokine and Nitric Oxide Production

A hallmark of this compound's activity is its ability to reduce the production of key pro-inflammatory cytokines and nitric oxide (NO) from microglia stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. Pre-treatment of microglial cells with this compound leads to a significant, dose-dependent decrease in the secretion of Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and NO[1]. Notably, this compound exhibits a particularly high potency for the inhibition of IL-1β release, with an IC50 of 3.4 nM[3].

In a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, oral administration of this compound (1 mg/kg) significantly attenuated the increase in pro-inflammatory cytokine levels in both the corpus putamen (CPu) and the substantia nigra (SNc)[1].

Modulation of Microglial Morphology and Density

In addition to its effects on cytokine production, this compound has been shown to influence microglial morphology and density in the context of neurodegeneration. In the 6-OHDA mouse model of Parkinson's disease, this compound treatment reduced the density of Iba-1 positive microglia in both the SNc and CPu, and restored the ramified, resting morphology of these cells[1]. Similarly, in a transgenic mouse model of Alzheimer's disease (APP/PS1), this compound administration reduced the area of plaque-associated microglia, suggesting a decrease in microglial hypertrophy and activation[4].

Signaling Pathways Modulated by this compound

While the precise molecular targets of this compound are still under investigation, several key signaling pathways have been implicated in its anti-neuroinflammatory effects.

The α7nAChR-ERK-STAT3 Signaling Pathway

A recent study has shed light on a novel mechanism of action for this compound in a model of ischemic stroke, involving the α7 nicotinic acetylcholine receptor (α7nAChR)-extracellular signal-regulated kinase (ERK)-signal transducer and activator of transcription 3 (STAT3) signaling pathway. In this model, this compound treatment was found to reverse the decreased expression of α7nAChR and phosphorylated ERK (p-ERK), and the increased expression of phosphorylated STAT3 (p-STAT3) observed following ischemia/reperfusion injury[2]. This suggests that this compound may exert its anti-inflammatory effects, at least in part, by modulating this cholinergic anti-inflammatory pathway.

The Hypothesized Role of p38 MAPK Inhibition

A recurring hypothesis in the literature is that this compound may function as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a critical regulator of pro-inflammatory cytokine production in microglia. While direct evidence of this compound binding to and inhibiting p38 MAPK is not yet available, its potent anti-inflammatory profile is consistent with the effects of known p38 MAPK inhibitors[5][6]. Further investigation is required to definitively confirm this proposed mechanism.

Potential Effects on TLR4/NF-κB and NLRP3 Inflammasome Pathways

Given this compound's profound impact on the production of IL-1β, a key cytokine downstream of the NLRP3 inflammasome, it is plausible that this compound modulates this pathway. The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β into its mature, secreted form. Similarly, the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the transcriptional induction of pro-inflammatory cytokines, including pro-IL-1β and TNF-α. To date, no studies have directly investigated the effects of this compound on the TLR4/NF-κB and NLRP3 inflammasome pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated Microglia

ParameterIC50Cell LineReference
IL-1β Secretion3.4 nMMicroglia[3]
TNF-α Secretion40.82 μMMicroglia[3]
NO Production46.24 μMMicroglia[3]

Table 2: In Vivo Efficacy of this compound (1 mg/kg, p.o.) in a 6-OHDA Mouse Model of Parkinson's Disease

CytokineBrain Region% Reduction vs. Vehiclep-valueReference
IL-1αCPu46.2%p = 0.001[1]
IL-1βCPu20.1%p = 0.031[1]
IL-6CPu28.1%p = 0.025[1]
TNF-αCPu23.2%p = 0.019[1]
IL-1αSNc42.3%p = 0.013[1]
TNF-αSNc11.5%p = 0.026[1]

Table 3: Effect of this compound on Microglial Density in a 6-OHDA Mouse Model of Parkinson's Disease

Brain Region% Increase in Iba-1 Staining (6-OHDA + Vehicle vs. Saline + Vehicle)% Reduction with this compound Treatmentp-value (vs. 6-OHDA + Vehicle)Reference
CPu47%32.7%Not Reported[1]
SNc82%45.1%Not Reported[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

In Vitro Microglial Activation Assay
  • Cell Culture: Primary microglia or microglial cell lines (e.g., BV-2) are cultured under standard conditions.

  • Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 100 ng/mL).

  • Cytokine Measurement: Supernatants are collected after an incubation period (e.g., 24 hours), and the concentrations of pro-inflammatory cytokines (IL-1β, TNF-α) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.

6-Hydroxydopamine (6-OHDA) In Vivo Model of Parkinson's Disease
  • Model Induction: Unilateral stereotactic injection of 6-OHDA into the striatum of mice is performed to induce a progressive lesion of the nigrostriatal dopaminergic pathway.

  • Treatment: this compound (e.g., 1 mg/kg) or vehicle is administered daily via oral gavage for a specified duration (e.g., 7 days), starting after the confirmation of the lesion.

  • Behavioral Assessment: Motor deficits are assessed using tests such as the cylinder test and apomorphine-induced rotation test.

  • Immunohistochemistry: Brains are collected, sectioned, and stained with antibodies against tyrosine hydroxylase (TH) to assess dopaminergic neuron loss and Iba-1 to quantify microglial activation.

  • Cytokine Analysis: Specific brain regions (e.g., CPu and SNc) are dissected, and cytokine levels are measured by ELISA.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: Microglial cells are treated as described in the in vitro activation assay. At specified time points, cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-p38, p38, p-ERK, ERK, p-STAT3, STAT3).

  • Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagrams

GIBH130_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK (Hypothesized Target) TLR4->p38_MAPK Hypothesized Inhibition NF_kappaB NF-κB TLR4->NF_kappaB alpha7nAChR alpha7nAChR ERK ERK alpha7nAChR->ERK Gene_Expression Pro-inflammatory Gene Expression p38_MAPK->Gene_Expression STAT3 STAT3 ERK->STAT3 NF_kappaB->Gene_Expression NLRP3_Inflammasome NLRP3 Inflammasome (Potential Target) Pro_IL1beta Pro-IL-1β NLRP3_Inflammasome->Pro_IL1beta Cleavage Pro_TNFalpha Pro-TNF-α GIBH130 This compound GIBH130->alpha7nAChR Modulates GIBH130->p38_MAPK Inhibits (Hypothesized) GIBH130->NLRP3_Inflammasome Inhibits (Potential) Gene_Expression->Pro_IL1beta Gene_Expression->Pro_TNFalpha

Caption: Hypothesized signaling pathways modulated by this compound in microglia.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (e.g., 6-OHDA Model) Microglia_Culture Microglia Culture (Primary or Cell Line) GIBH130_Treatment This compound Pre-treatment Microglia_Culture->GIBH130_Treatment LPS_Stimulation LPS Stimulation GIBH130_Treatment->LPS_Stimulation Data_Collection_invitro Data Collection LPS_Stimulation->Data_Collection_invitro Cytokine_ELISA Cytokine ELISA (IL-1β, TNF-α) Data_Collection_invitro->Cytokine_ELISA NO_Assay Griess Assay (NO) Data_Collection_invitro->NO_Assay Western_Blot Western Blot (Signaling Proteins) Data_Collection_invitro->Western_Blot Model_Induction Induction of Neurodegenerative Model GIBH130_Admin Oral Administration of this compound Model_Induction->GIBH130_Admin Behavioral_Tests Behavioral Assessment GIBH130_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection IHC Immunohistochemistry (Iba-1, TH) Tissue_Collection->IHC ELISA_invivo Cytokine ELISA (Brain Homogenates) Tissue_Collection->ELISA_invivo

Caption: General experimental workflow for evaluating this compound's efficacy.

Conclusion and Future Directions

This compound is a promising novel therapeutic agent for neurodegenerative diseases, with a primary mechanism of action centered on the inhibition of microglial activation and the subsequent reduction of neuroinflammation. Preclinical studies have demonstrated its ability to decrease the production of pro-inflammatory cytokines, restore microglial homeostasis, and improve neuropathological and behavioral outcomes in animal models of Alzheimer's and Parkinson's disease.

While the existing data are compelling, further research is necessary to fully elucidate the molecular mechanisms of this compound. Key future directions include:

  • Target Identification: Definitive identification of the direct molecular target(s) of this compound is crucial. Investigating its potential interaction with p38 MAPK is a high priority.

  • Pathway Analysis: A comprehensive analysis of the effects of this compound on the TLR4/NF-κB and NLRP3 inflammasome pathways will provide a more complete understanding of its anti-inflammatory properties.

  • Dose-Response Studies: More detailed in vivo dose-response studies are needed to optimize the therapeutic window for different neurodegenerative conditions.

  • Clinical Translation: Given its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models, the continued clinical development of this compound is warranted.

References

GIBH-130: A Novel Neuroinflammation Inhibitor with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GIBH-130, also known as AD-16, is a novel, orally bioavailable small molecule that has emerged as a potent inhibitor of neuroinflammation. Initially identified through a microglia-based phenotypic screen, this compound selectively suppresses the production of detrimental pro-inflammatory cytokines, positioning it as a promising therapeutic candidate for a range of neurological disorders. Preclinical studies have demonstrated its efficacy in animal models of Alzheimer's disease, Parkinson's disease, and ischemic brain injury. Furthermore, a recently completed Phase 1 clinical trial in healthy human subjects has established its safety, tolerability, and favorable pharmacokinetic profile, paving the way for further clinical development. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy data, pharmacokinetic properties, and clinical safety profile, to support ongoing research and drug development efforts.

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and acute neurological conditions.[1][2] Chronic activation of microglia, the resident immune cells of the central nervous system (CNS), leads to a sustained release of pro-inflammatory cytokines, which contributes to neuronal damage and disease progression.[1][2] this compound (AD-16) was discovered from a microglia-based phenotypic screening aimed at identifying compounds that can modulate this inflammatory response.[1] This guide synthesizes the available preclinical and clinical data on this compound, highlighting its therapeutic potential.

Chemical Properties and In Vitro Activity

This compound is a synthetic compound with the following characteristics:

PropertyValue
IUPAC Name (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Molecular Formula C₂₀H₂₀N₆O
Molecular Weight 360.42 g/mol
CAS Number 1252608-59-5

In vitro studies using lipopolysaccharide (LPS)-stimulated N9 microglial cells have demonstrated the potent anti-inflammatory activity of this compound. The compound exhibits a particularly high selectivity for inhibiting the secretion of Interleukin-1β (IL-1β), a key cytokine in the inflammatory cascade.

TargetCell LineIC₅₀
IL-1β LPS-stimulated N9 microglia3.4 nM
TNF-α LPS-stimulated N9 microglia40.82 µM
Nitric Oxide (NO) LPS-stimulated N9 microglia46.24 µM

Mechanism of Action

This compound exerts its therapeutic effects primarily by suppressing neuroinflammation through the modulation of microglial activity.[1] The compound significantly inhibits the production of pro-inflammatory cytokines, including IL-1β, Tumor Necrosis Factor-alpha (TNF-α), IL-1α, and IL-6.[1][3] There is also evidence to suggest that this compound may modulate the p38α MAPK signaling pathway, which is known to be activated in neurodegenerative diseases and is correlated with increased pro-inflammatory cytokine levels.[3] In the context of ischemic stroke, this compound has been shown to protect against brain injury by reducing the polarization of astrocytes to the neurotoxic A1 phenotype through the downregulation of the NF-κB and JAK2/STAT3 signaling pathways.[4]

cluster_0 Neuroinflammatory Stimuli (e.g., LPS, Aβ) cluster_1 Microglia / Astrocyte cluster_2 Pro-inflammatory Cytokine Production cluster_3 Neuronal Damage Stimuli LPS, Aβ, etc. Microglia Microglia/Astrocyte Activation Stimuli->Microglia p38_MAPK p38α MAPK Pathway Microglia->p38_MAPK NF_kB_STAT3 NF-κB / JAK2-STAT3 Pathways Microglia->NF_kB_STAT3 Cytokines IL-1β, TNF-α, IL-6, IL-1α p38_MAPK->Cytokines NF_kB_STAT3->Cytokines Neurodegeneration Neurodegeneration Synaptic Dysfunction Neuronal Death Cytokines->Neurodegeneration This compound This compound (AD-16) This compound->p38_MAPK Inhibition This compound->NF_kB_STAT3 Inhibition

Figure 1: Proposed Mechanism of Action of this compound.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in multiple preclinical animal models of neurological disorders.

Alzheimer's Disease (AD)

In preclinical models of Alzheimer's disease, this compound has demonstrated significant neuroprotective and cognitive-enhancing effects.

ModelKey FindingsReference
APP/PS1 Transgenic Mice - Reduced amyloid plaque deposition in the cortex (44.1% decrease) and hippocampus (67.6% decrease).- Modified microglia morphology, reducing the area of plaque-associated microglia.- Improved learning and memory.[5]
β-amyloid-induced Mice - Efficacy in relieving cognitive impairment comparable to donepezil and memantine at a lower dose (0.25 mg/kg).[1]
LPS-induced IL-1β-Luc Transgenic Mice - Reduced IL-1β expression in the brain.[5]
Parkinson's Disease (PD)

A recent study investigated the efficacy of this compound in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, showing improvements in motor function and a reduction in neuroinflammation.[3]

Parameter6-OHDA + Vehicle6-OHDA + this compound (1 mg/kg)p-value
Apomorphine-induced Rotations 102 ± 839 ± 4< 0.001
IL-1α (SNc) 4.40 ± 0.342.54 ± 0.760.013
TNF-α (SNc) 0.78 ± 0.020.69 ± 0.030.026
IL-1α (Striatum) 3.48 ± 0.172.58 ± 0.200.003
IL-1β (Striatum) 3.01 ± 0.112.54 ± 0.140.017
IL-6 (Striatum) 3.39 ± 0.073.03 ± 0.080.002
TNF-α (Striatum) 0.78 ± 0.020.69 ± 0.020.004

Data presented as mean ± SEM. SNc: Substantia Nigra pars compacta.[3]

Ischemic Brain Injury

This compound has also shown significant therapeutic effects in models of both neonatal and adult ischemic brain injury.

ModelKey FindingsReference
Neonatal Hypoxic-Ischemic (HI) Brain Injury (Mice) - A single post-treatment dose (1 mg/kg) improved neurobehavioral outcomes and reduced infarct volume with a therapeutic window of up to 6 hours.- Chronic administration reduced mortality and preserved brain morphology.[3]
Transient Middle Cerebral Artery Occlusion (tMCAO) (Rats) - Significantly reduced brain infarct volume and improved neurological function.- Decreased the permeability of the blood-brain barrier.- Suppressed neuroinflammation by reducing the polarization of A1 astrocytes.[4]

Pharmacokinetics and Safety

Preclinical Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley rats demonstrated that this compound is orally bioavailable and can penetrate the blood-brain barrier.

ParameterValue
Oral Bioavailability 74.91%
Half-life (t₁/₂) 4.32 hours
Brain Penetration (AUCBrain/Plasma) 0.21
Phase 1 Clinical Trial

A first-in-human, randomized, placebo-controlled, double-blind Phase 1 study was conducted in healthy Chinese adults to assess the safety, tolerability, and pharmacokinetics of this compound (AD-16).[6]

Study DesignKey Findings
Single Ascending Dose (SAD) (n=62; 5-80 mg)- Plasma exposure increased in an approximately dose-proportional manner.
Multiple Ascending Dose (MAD) (n=20; 30-40 mg)- The pharmacodynamic dose can be maintained through drug accumulation within a safe range.
Food Effect Study (n=16; 20 mg)- A high-fat meal slowed the rate of absorption but did not affect the overall extent of absorption.
Safety and Tolerability - Favorable safety and tolerability profile.- No dose-related toxicities were observed.- All treatment-emergent adverse events were mild (Grade I/II).- No serious adverse events occurred.

Experimental Protocols

Parkinson's Disease Model (6-OHDA)
  • Model: Unilateral striatal injection of 6-hydroxydopamine (6-OHDA) in male C57BL/6 mice.[3]

  • Treatment: this compound (1 mg/kg) or vehicle was administered daily by oral gavage from day 3 to day 9 post-surgery.[3]

  • Behavioral Tests:

    • Cylinder Test: Assessed unilateral motor deficit by measuring forelimb usage.[3]

    • Apomorphine-induced Rotation Test: A dopamine agonist was used to induce contralateral rotations, quantifying the motor deficit.[3]

  • Analysis:

    • Immunohistochemistry: Tyrosine hydroxylase (TH) for dopaminergic neurons and Iba-1 for microglia in the substantia nigra and striatum.[3]

    • ELISA: Measurement of pro-inflammatory cytokine concentrations (IFNγ, IL-1α, IL-1β, IL-6, IL-10, and TNF-α) in brain tissue.[3]

Day_neg_1 Day -1 Baseline Cylinder Test Day_0 Day 0 6-OHDA Injection Day_neg_1->Day_0 Day_3 Day 3 Post-lesion Behavioral Tests (Cylinder, Apomorphine) Day_0->Day_3 Day_3_9 Days 3-9 Daily this compound (1 mg/kg) or Vehicle Treatment Day_3->Day_3_9 Day_9 Day 9 Final Behavioral Tests Day_3_9->Day_9 Day_10 Day 10 Euthanasia & Tissue Collection (IHC, ELISA) Day_9->Day_10

Figure 2: Experimental Workflow for the 6-OHDA Parkinson's Disease Model.

Alzheimer's Disease Model (APP/PS1)
  • Model: APP/PS1 double transgenic mice.[5]

  • Treatment: this compound was administered to the mice.

  • Analysis:

    • Immunohistochemistry: Staining for Aβ plaques and Iba-1 positive microglia in the cortex and hippocampus.[5]

    • Image Analysis: Quantification of the number and area of plaques and plaque-associated microglia.[5]

Conclusion and Future Directions

This compound is a promising therapeutic candidate with a well-defined anti-neuroinflammatory mechanism of action. The robust preclinical data across models of Alzheimer's disease, Parkinson's disease, and ischemic stroke, combined with a favorable safety and pharmacokinetic profile from a Phase 1 clinical trial, strongly support its continued development.[3][4][5][6] Future research should focus on elucidating the precise molecular targets of this compound and conducting Phase 2 efficacy trials in patient populations with these neurological conditions. The broad applicability of its mechanism suggests that this compound could become a valuable therapy for a range of diseases where neuroinflammation is a key pathological driver.

References

GIBH-130: A Novel Neuroinflammatory Modulator for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on Preclinical Evidence and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to significant motor and non-motor symptoms.[1][2] Neuroinflammation is increasingly recognized as a critical contributor to the pathogenesis of PD, exacerbating neuronal cell death.[1][2] This document provides a comprehensive technical overview of GIBH-130 (also known as AD-16), a novel small molecule compound that has demonstrated significant therapeutic potential in a preclinical model of Parkinson's disease. This compound acts as a potent anti-neuroinflammatory agent, offering a promising strategy to mitigate neurodegeneration and alleviate motor deficits associated with PD.[1][2][3] This guide will delve into the quantitative preclinical data, detailed experimental methodologies, and the proposed mechanism of action of this compound.

Core Mechanism of Action

This compound was identified through a microglia-based phenotypic screening as a potent suppressor of pro-inflammatory cytokine production.[1] Its therapeutic effect in the context of Parkinson's disease is primarily attributed to its ability to modulate microglial activation and reduce neuroinflammation.[1][2][3] In a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, this compound treatment led to a significant reduction in the density of microglia and prevented the morphological changes associated with their activation.[1][2][3] Furthermore, the compound effectively lowered the levels of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α in the brain.[1] While the precise molecular target is not fully elucidated, the chemical structure of this compound is similar to that of a p38α MAPK inhibitor, suggesting a potential mechanism involving the inhibition of this key inflammatory signaling pathway.[1]

Signaling Pathway Diagram

GIBH130_Pathway cluster_1 Microglia Activation cluster_2 Neuronal Damage Stimulus Stimulus Microglia Microglia Stimulus->Microglia p38_MAPK p38α MAPK Pathway Microglia->p38_MAPK Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38_MAPK->Proinflammatory_Cytokines Induces Production Neurodegeneration Dopaminergic Neuron Death Proinflammatory_Cytokines->Neurodegeneration Exacerbates Motor_Deficits Motor Deficits Neurodegeneration->Motor_Deficits Leads to GIBH130 This compound (AD-16) GIBH130->p38_MAPK Inhibits

Caption: Proposed mechanism of this compound in mitigating neuroinflammation.

Preclinical Efficacy Data

The therapeutic potential of this compound was evaluated in a unilateral 6-OHDA-induced mouse model of Parkinson's disease. The following tables summarize the key quantitative findings from this study.

Table 1: Effect of this compound on Motor Function
Behavioral Test6-OHDA + Vehicle6-OHDA + this compoundSaline + VehicleSaline + this compound
Cylinder Test (% Ipsilateral Forelimb Use) 23.52 ± 3.5320.91 ± 2.590.11 ± 1.010.67 ± 1.48
Apomorphine-Induced Rotations Significant increaseSignificantly reduced vs. VehicleNo significant rotationsNo significant rotations

Data presented as mean ± SEM. A lower percentage in the cylinder test and fewer apomorphine-induced rotations indicate improved motor function.[1]

Table 2: Neuroprotective Effects of this compound
Parameter6-OHDA + Vehicle6-OHDA + this compound
TH-Positive Cells in Substantia Nigra (% Decrease vs. Saline) 53%Significantly less decrease
TH Staining Density in Striatum (% Decrease vs. Saline) 24%Significantly less decrease

TH (Tyrosine Hydroxylase) is a marker for dopaminergic neurons. Higher TH levels indicate greater neuronal survival.[1]

Table 3: Anti-inflammatory Effects of this compound
Cytokine6-OHDA + Vehicle6-OHDA + this compound
IL-1α IncreasedSignificantly Reduced
IL-1β IncreasedSignificantly Reduced
IL-6 IncreasedSignificantly Reduced
TNF-α IncreasedSignificantly Reduced
Microglia Density IncreasedSignificantly Reduced

Cytokine levels were measured by ELISA in the substantia nigra and striatum.[1][3]

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluation of this compound.

Animal Model
  • Species: Male C57BL/6 mice, 3 months old.[1]

  • Induction of Parkinson's Disease Model: Unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA).[1][2][3]

  • Experimental Groups:

    • Saline injection + Vehicle (P.O.)

    • 6-OHDA injection + Vehicle (P.O.)

    • Saline injection + this compound (P.O.)

    • 6-OHDA injection + this compound (P.O.)[3]

This compound Administration
  • Compound: this compound (also designated as AD-16, IC50 3.4 nM).[1]

  • Formulation: Dissolved in 2% dimethyl sulfoxide (DMSO) in 0.9% saline solution.[1]

  • Dosage and Administration: 1 mg/kg administered daily via oral gavage.[1]

  • Treatment Schedule: Treatment initiated 3 days post-6-OHDA injection and continued for 7 consecutive days.[1]

Behavioral Assessments
  • Cylinder Test: This test is utilized to assess unilateral motor deficits by quantifying the spontaneous use of the forelimbs for postural support during exploration in a cylinder.[1]

  • Apomorphine-Induced Rotational Test: A subcutaneous injection of apomorphine, a dopamine agonist, is administered to induce contralateral rotations in animals with unilateral dopamine depletion. The number of rotations is counted as a measure of the extent of the lesion.[1]

Histological and Biochemical Analyses
  • Immunohistochemistry: Brain sections were stained for Tyrosine Hydroxylase (TH) to label dopaminergic neurons and Iba-1 to label microglia in the substantia nigra and striatum.[1][2]

  • ELISA: Concentrations of pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, and TNF-α) were quantified in brain tissue homogenates using enzyme-linked immunosorbent assay (ELISA) kits.[1][3]

Experimental Workflow Diagram

GIBH130_Workflow cluster_0 Model Induction & Baseline cluster_1 Treatment Phase cluster_2 Endpoint Analysis Induction 6-OHDA Unilateral Striatal Injection Baseline_Behavior Baseline Motor Tests (Day 3 post-injection) Induction->Baseline_Behavior Treatment Daily Oral Gavage (this compound or Vehicle) Days 3-9 Baseline_Behavior->Treatment Final_Behavior Final Motor Tests (Day 9) Treatment->Final_Behavior Euthanasia Euthanasia & Brain Collection (Day 10) Final_Behavior->Euthanasia Analysis Immunohistochemistry (TH, Iba-1) ELISA (Cytokines) Euthanasia->Analysis

References

GIBH-130: A Novel Neuroinflammation Inhibitor for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GIBH-130, also known as AD-16, is a novel small molecule that has emerged as a potent inhibitor of neuroinflammation. Identified through microglia-based phenotypic screening, this compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3] this compound effectively suppresses the production of pro-inflammatory cytokines, key mediators in the inflammatory cascade that contributes to neuronal damage.[1] Its mechanism of action is believed to involve the inhibition of the p38 mitogen-activated protein kinase (MAPK) alpha pathway, a critical signaling cascade in the inflammatory response. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a resource for researchers and professionals in the field of drug discovery and neuropharmacology.

Discovery and Rationale

This compound was identified from a microglia-based phenotypic screening aimed at discovering novel compounds with anti-neuroinflammatory properties.[4] Microglia, the resident immune cells of the central nervous system, play a crucial role in the inflammatory processes associated with neurodegenerative diseases.[5] In pathological conditions, activated microglia release a barrage of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO), which contribute to a neurotoxic environment and exacerbate neuronal cell death. Therefore, targeting microglia-mediated neuroinflammation represents a promising therapeutic strategy for these devastating disorders. This compound emerged from this screening as a potent suppressor of pro-inflammatory cytokine production in activated microglia.

Synthesis of this compound

This compound is a synthetic small molecule with the IUPAC name (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone.[4] Its chemical formula is C₂₀H₂₀N₆O, and it has a molecular weight of 360.41 g/mol .[4]

The synthesis of this compound is a multi-step process that involves the formation of a pyridazine core followed by a coupling reaction. A general outline of the synthesis is as follows:

  • Core Formation: The initial step involves the condensation of a substituted phenylacetic acid derivative with a pyridazine intermediate. This reaction is conducted under controlled temperature and pressure to yield the core pyridazine structure.[4]

  • Coupling Reaction: The subsequent key step is an amide bond formation. This is achieved by coupling the pyridazine carboxylic acid with a piperazine-pyrimidine amine. Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in a solvent like dimethylformamide (DMF) are utilized for this reaction.[4]

  • Purification: The final compound is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to achieve a purity of over 98%.[4]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

ParameterValueCell Line/ModelReference
IC₅₀ (IL-1β secretion) 3.4 nMLPS-stimulated N9 microglial cells[6][7]
IC₅₀ (NO production) 46.24 µMLPS-stimulated N9 microglial cells[7]
IC₅₀ (TNF-α production) 40.82 µMLPS-stimulated N9 microglial cells[7]
Table 1: In Vitro Efficacy of this compound.
ParameterValueAnimal ModelReference
Oral Bioavailability 74.91%Sprague-Dawley rats[7]
Half-life (t₁/₂) 4.32 hoursSprague-Dawley rats[7]
Blood-Brain Barrier Penetration (AUCBrain/Plasma) 0.21Sprague-Dawley rats[7]
Effective In Vivo Dose 0.25 mg/kgβ-amyloid-induced and APP/PS1 transgenic Alzheimer's mouse models[7]
Table 2: Pharmacokinetic and In Vivo Efficacy Data for this compound.

Experimental Protocols

In Vitro Microglia Activation Assay

This protocol describes the methodology to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture: Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: BV2 cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well or into 6-well plates at 1 x 10⁶ cells/well, depending on the subsequent analysis.[8]

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control, typically DMSO) for 1 hour before stimulation.

  • LPS Stimulation: Microglia are then stimulated with LPS (from E. coli, serotype O111:B4) at a concentration of 100 ng/mL to 1 µg/mL for 24 hours to induce an inflammatory response.[9][10]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

    • Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][10]

6-Hydroxydopamine (6-OHDA) Induced Parkinson's Disease Mouse Model

This protocol details the induction of a Parkinson's disease model in mice and the subsequent treatment with this compound.

  • Animals: Male C57BL/6 mice are used for this model.

  • Stereotactic Surgery:

    • Mice are anesthetized with isoflurane and placed in a stereotaxic frame.

    • A unilateral injection of 6-OHDA (4 µg in 2 µL of saline with 0.02% ascorbic acid) is made into the right striatum at the following coordinates relative to bregma: Anteroposterior (AP): +0.5 mm; Mediolateral (ML): +2.0 mm; Dorsoventral (DV): -3.0 mm. Control animals receive a vehicle injection.

  • This compound Administration:

    • This compound is dissolved in a vehicle solution (e.g., 2% DMSO in saline).[1]

    • Starting three days post-surgery, mice are administered this compound (e.g., 1 mg/kg) or vehicle daily via oral gavage for a specified duration (e.g., 7 days).[1]

  • Behavioral Testing:

    • Cylinder Test: To assess forelimb asymmetry, mice are placed in a transparent cylinder, and the number of wall contacts with the ipsilateral and contralateral forelimbs is counted.

    • Apomorphine-Induced Rotations: Mice are injected with apomorphine (a dopamine agonist), and the number of contralateral rotations is recorded as a measure of dopamine receptor supersensitivity on the lesioned side.

  • Histological and Biochemical Analysis:

    • At the end of the treatment period, mice are euthanized, and their brains are collected.

    • Immunohistochemistry: Brain sections are stained with antibodies against Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum, and Iba-1 to assess microglial activation.

    • ELISA: Brain tissue homogenates from the striatum and substantia nigra are used to measure the levels of pro-inflammatory cytokines.[1]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Inhibition of the p38 MAPK Pathway

This compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the p38α MAPK signaling pathway. This pathway is a key regulator of pro-inflammatory cytokine production in response to cellular stress and inflammatory stimuli like LPS.

GIBH130_p38_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38a_MAPK p38α MAPK MKK3_6->p38a_MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) p38a_MAPK->Transcription_Factors Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Proinflammatory_Cytokines GIBH130 This compound GIBH130->p38a_MAPK InVivo_Workflow Animal_Model 6-OHDA Parkinson's Disease Mouse Model Stereotactic_Surgery Unilateral 6-OHDA Injection into Striatum Animal_Model->Stereotactic_Surgery Treatment_Initiation This compound or Vehicle Administration (Oral Gavage) Stereotactic_Surgery->Treatment_Initiation Behavioral_Assessment Behavioral Tests: Cylinder Test & Apomorphine Rotations Treatment_Initiation->Behavioral_Assessment Tissue_Collection Brain Tissue Collection Behavioral_Assessment->Tissue_Collection Analysis Immunohistochemistry (TH, Iba-1) & ELISA (Cytokines) Tissue_Collection->Analysis

References

GIBH-130 (AD-16): A Novel Neuroprotective Agent Targeting Neuronal Cell Death Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GIBH-130, also known as AD-16, is a novel small molecule compound demonstrating significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and ischemic stroke. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on neuronal cell death pathways. The primary mechanism of action of this compound is the potent inhibition of neuroinflammation, primarily through the modulation of microglial activation and the subsequent reduction of pro-inflammatory mediators. This guide summarizes key quantitative data, details experimental protocols for evaluating the compound's efficacy, and provides visual representations of the implicated signaling pathways.

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, contributing to a harmful cycle that exacerbates neuronal cell death.[1][2] Microglia, the resident immune cells of the central nervous system, play a central role in this process.[2] In pathological conditions, microglia become dysregulated, leading to the excessive production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO), which are detrimental to neuronal survival.[3][4] this compound (AD-16) has emerged as a promising therapeutic candidate that mitigates neuroinflammation and confers neuroprotection.[3][4] This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on this compound's mechanism of action and its effects on neuronal cell death.

Mechanism of Action: Inhibition of Neuroinflammation

This compound exerts its neuroprotective effects primarily by suppressing neuroinflammation through the modulation of microglial activity.[3][4] Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, while promoting the expression of anti-inflammatory cytokines.[3][5] This modulation of the neuroinflammatory environment is key to its ability to reduce neuronal cell death.

Two primary signaling pathways have been implicated in the anti-inflammatory and neuroprotective effects of this compound:

  • α7 Nicotinic Acetylcholine Receptor (α7nAChR) - ERK - STAT3 Signaling Pathway: In models of ischemic stroke, this compound has been shown to inhibit microglia activation and polarization via the α7nAChR-ERK-STAT3 pathway.[6][7] By activating α7nAChR, this compound can modulate downstream signaling cascades, leading to a reduction in the expression of pro-inflammatory markers and a shift towards a more neuroprotective microglial phenotype.[6][7]

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound shares a similar chemical structure with inhibitors of p38α MAPK, a key pathway in the production of pro-inflammatory cytokines.[3] The activation of the p38 MAPK pathway is associated with neuroinflammation in Alzheimer's disease, and its inhibition can block the production of IL-1β and TNF-α.[3][8] While direct inhibition by this compound is hypothesized, further studies are needed to fully elucidate this interaction.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in models of neurodegenerative diseases.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in the Substantia Nigra (SNc) of a 6-OHDA Parkinson's Disease Mouse Model

Cytokine6-OHDA + Vehicle (pg/mg protein)6-OHDA + AD-16 (1 mg/kg) (pg/mg protein)Fold Changep-valueReference
IL-1α4.40 ± 0.342.54 ± 0.76-1.730.013[3]
TNF-α0.78 ± 0.020.69 ± 0.03-1.130.026[3]

Table 2: Effect of this compound on Microglia Density in a 6-OHDA Parkinson's Disease Mouse Model

Brain RegionGroupIba-1 Staining (Normalized to Control)p-value (vs. 6-OHDA + Vehicle)Reference
Striatum (CPu)6-OHDA + Vehicle1.47 ± 0.12-[3]
6-OHDA + AD-16Reduced vs. Vehicle< 0.05[3]
Substantia Nigra (SNc)6-OHDA + Vehicle1.82 ± 0.23-[3]
6-OHDA + AD-16Reduced vs. Vehicle< 0.05[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the evaluation of this compound.

6-Hydroxydopamine (6-OHDA) Induced Parkinson's Disease Model in Mice

This model is used to mimic the dopaminergic neurodegeneration observed in Parkinson's disease.

  • Animals: Male C57BL/6 mice are typically used.[3]

  • Procedure:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • A unilateral injection of 6-OHDA is made into the striatum.[3]

    • Control animals receive a saline injection.[3]

  • This compound (AD-16) Treatment:

    • AD-16 is dissolved in 2% DMSO in 0.9% saline solution.[3]

    • A dose of 1 mg/kg is administered daily via oral gavage for a specified period (e.g., 7 days), starting after the induction of the PD model.[3]

  • Behavioral Assessment:

    • Cylinder Test: To assess unilateral motor deficit, the number of ipsilateral and contralateral forelimb contacts with a cylinder wall is recorded.[3]

    • Apomorphine-Induced Rotation Test: The number of rotations induced by apomorphine is counted to evaluate the extent of the dopaminergic lesion.[3]

Immunohistochemistry for Tyrosine Hydroxylase (TH) and Iba-1

This technique is used to visualize and quantify dopaminergic neurons and microglia, respectively.

  • Tissue Preparation:

    • Animals are euthanized, and brains are collected and fixed in 4% paraformaldehyde.[3]

    • Brains are cryoprotected in a sucrose solution and sectioned using a microtome.[3]

  • Staining Procedure:

    • Brain sections are incubated with primary antibodies against TH (to label dopaminergic neurons) and Iba-1 (to label microglia).[3]

    • Sections are then incubated with appropriate secondary antibodies conjugated to a fluorescent marker or an enzyme for colorimetric detection.[3]

  • Quantification:

    • The number of TH-positive neurons in the substantia nigra and the density of Iba-1 positive microglia in specific brain regions are quantified using imaging software.[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is employed to quantify the levels of pro- and anti-inflammatory cytokines in brain tissue.

  • Sample Preparation:

    • Brain regions of interest (e.g., substantia nigra, striatum) are dissected and homogenized in a suitable buffer.[3]

    • The total protein concentration of the homogenates is determined.[3]

  • ELISA Procedure:

    • A multiplex ELISA kit is used to measure the concentrations of various cytokines (e.g., IL-1α, IL-1β, IL-6, TNF-α).[3]

    • Samples and standards are added to the ELISA plate and incubated.

    • A series of incubations with detection antibodies and substrate is performed according to the manufacturer's protocol.[3]

  • Data Analysis:

    • The concentration of each cytokine is determined from a standard curve and normalized to the total protein concentration of the sample.[3]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways through which this compound exerts its neuroprotective effects.

GIBH130_Neuroinflammation_Pathway GIBH130 This compound (AD-16) a7nAChR α7nAChR GIBH130->a7nAChR Activates p38MAPK p38 MAPK (Potential Target) GIBH130->p38MAPK Inhibits (Hypothesized) Microglia Microglia GIBH130->Microglia Modulates ERK ERK a7nAChR->ERK ProInflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) p38MAPK->ProInflammatory Promotes Production Microglia->ProInflammatory Releases STAT3 STAT3 ERK->STAT3 STAT3->ProInflammatory Inhibits Production Neuroprotection Neuroprotection STAT3->Neuroprotection Promotes Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation NeuronalDeath Neuronal Cell Death Neuroinflammation->NeuronalDeath

Caption: Proposed signaling pathways of this compound in mitigating neuroinflammation.

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome Measures PD_model 6-OHDA Parkinson's Model Treatment This compound (AD-16) or Vehicle PD_model->Treatment Stroke_model tMCAO Ischemic Stroke Model Stroke_model->Treatment Behavior Behavioral Tests (Cylinder, Rotation) Treatment->Behavior Histo Immunohistochemistry (TH, Iba-1) Treatment->Histo Biochem Biochemical Assays (ELISA for Cytokines) Treatment->Biochem Function Functional Recovery Behavior->Function Neuroprotection Neuronal Survival Histo->Neuroprotection Inflammation Neuroinflammation Levels Histo->Inflammation Biochem->Inflammation

Caption: General experimental workflow for evaluating the neuroprotective effects of this compound.

Conclusion

This compound (AD-16) represents a promising therapeutic agent for neurodegenerative diseases by targeting the critical role of neuroinflammation in neuronal cell death. Its ability to modulate microglial activation and suppress pro-inflammatory cytokine production through pathways such as the α7nAChR-ERK-STAT3 signaling cascade highlights its potential as a disease-modifying therapy. The data and protocols presented in this guide provide a foundation for further research into the clinical translation of this compound and the development of novel anti-inflammatory strategies for neuroprotection. Further investigation is warranted to fully elucidate the molecular targets of this compound and to expand its evaluation in a broader range of neurodegenerative disease models.

References

GIBH-130: A Deep Dive into its Chemical Profile and Neuroinflammatory Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of GIBH-130 (also known as AD-16), a novel small molecule inhibitor of neuroinflammation. This document is intended for researchers, scientists, and professionals in drug development, detailing the compound's chemical structure, physicochemical and pharmacological properties, and the experimental protocols utilized in its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with the IUPAC name (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. Its chemical structure is characterized by a central pyridazine core linked to a phenyl group and a piperazine moiety which, in turn, is attached to a pyrimidine ring.

IdentifierValue
IUPAC Name (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Molecular Formula C₂₀H₂₀N₆O
Molecular Weight 360.42 g/mol
SMILES Notation CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4
InChI Key ZTJHTEHADIHZJS-UHFFFAOYSA-N
CAS Number 1252608-59-5

Physicochemical properties of this compound demonstrate its potential as a CNS-acting therapeutic agent. It is soluble in dimethyl sulfoxide (DMSO). Pharmacokinetic studies in Sprague-Dawley rats have shown that this compound is orally bioavailable with a bioavailability of 74.91% and a half-life of 4.32 hours. Crucially, it exhibits good penetration of the blood-brain barrier.

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of neuroinflammation. Its primary pharmacological effect is the suppression of pro-inflammatory cytokine production in activated microglia, the resident immune cells of the central nervous system.

ParameterValueCell Line/Model
IC₅₀ for IL-1β secretion 3.4 nMLPS-stimulated N9 microglial cells
IC₅₀ for NO production 46.24 µMLPS-stimulated N9 microglial cells
IC₅₀ for TNF-α production 40.82 µMLPS-stimulated N9 microglial cells

The precise mechanism of action of this compound is still under investigation, however, due to its structural similarity to known p38 mitogen-activated protein kinase (MAPK) inhibitors, it is hypothesized to target the p38α MAPK signaling pathway . This pathway is a key regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

Experimental Protocols

Chemical Synthesis

While a detailed step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of similar pyridazine derivatives. The synthesis would likely involve a multi-step process:

  • Synthesis of the Pyridazine Core : Condensation of a 1,4-dicarbonyl compound with hydrazine to form the dihydropyridazine, followed by oxidation to the aromatic pyridazine.

  • Functionalization of the Pyridazine Ring : Introduction of the methyl and phenyl groups, and a carboxylic acid or acyl chloride at the 3-position.

  • Amide Coupling : Reaction of the activated pyridazine carboxylic acid with 1-(pyrimidin-2-yl)piperazine to form the final this compound molecule.

A generalized workflow for the synthesis is depicted in the diagram below.

Proposed Synthesis Workflow for this compound A 1,4-Dicarbonyl Precursor + Hydrazine B Pyridazine Core Formation A->B Cyclization C Functionalization of Pyridazine B->C Substitution Reactions E Amide Coupling Reaction C->E D 1-(Pyrimidin-2-yl)piperazine D->E F This compound E->F Purification

Caption: Proposed general workflow for the chemical synthesis of this compound.

In Vivo Neuroinflammation Model (6-OHDA-induced Parkinson's Disease Model)

A widely used model to assess the anti-neuroinflammatory effects of compounds like this compound is the 6-hydroxydopamine (6-OHDA) induced model of Parkinson's disease in mice or rats.

  • Animal Model Induction : Unilateral stereotactic injection of 6-OHDA into the striatum of the brain. This toxin selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease and inducing a neuroinflammatory response.

  • Drug Administration : this compound is dissolved in a vehicle (e.g., 2% DMSO in saline) and administered to the animals, typically via oral gavage, at a specific dose (e.g., 1 mg/kg) daily for a set period.

  • Behavioral Testing :

    • Cylinder Test : To assess forelimb asymmetry, a measure of motor deficit. The animal is placed in a transparent cylinder, and the number of times it uses its impaired or unimpaired forelimb for support against the wall is recorded.

    • Apomorphine-Induced Rotation Test : Apomorphine, a dopamine receptor agonist, is administered, and the number of contralateral rotations is counted. A reduction in rotations indicates a therapeutic effect.

  • Post-mortem Analysis :

    • Immunohistochemistry : Brain sections are stained for markers of dopaminergic neurons (Tyrosine Hydroxylase, TH) and activated microglia (Iba-1) to assess neuroprotection and the reduction of microgliosis.

    • ELISA : Brain homogenates are analyzed using Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.

Experimental Workflow for In Vivo Evaluation of this compound A 6-OHDA Model Induction (Stereotactic Surgery) B This compound Administration (Oral Gavage) A->B C Behavioral Assessments (Cylinder & Rotation Tests) B->C D Euthanasia & Brain Tissue Collection C->D E Immunohistochemistry (TH & Iba-1 Staining) D->E F ELISA for Cytokines (IL-1β, TNF-α, IL-6) D->F G Data Analysis E->G F->G Hypothesized Signaling Pathway of this compound in Microglia cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38α MAPK TLR4->p38_MAPK Activation Cascade NFkB_inactive IκB-NF-κB p38_MAPK->NFkB_inactive Phosphorylates IκB NFkB_active NF-κB NFkB_inactive->NFkB_active IκB Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation GIBH130 This compound GIBH130->p38_MAPK Inhibition Cytokine_Gene Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokine_Gene Promotes Transcription

GIBH-130 and Its Influence on Blood-Brain Barrier Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GIBH-130, also known as AD-16, is a novel small molecule compound that has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease, as well as ischemic stroke.[1][2][3] A key characteristic of this compound is its ability to cross the blood-brain barrier (BBB), a critical attribute for any centrally acting therapeutic.[2][4] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on BBB permeability, focusing on its mechanism of action, relevant experimental data, and detailed protocols for further investigation.

The integrity of the BBB is crucial for maintaining central nervous system (CNS) homeostasis. In many neurological diseases, neuroinflammation leads to a breakdown of this barrier, exacerbating neuronal damage. This compound's primary mechanism of action is the suppression of neuroinflammation, which indirectly preserves the integrity of the BBB in pathological conditions.[2][3]

Mechanism of Action: Attenuation of Neuroinflammation

This compound's protective effect on the BBB is intrinsically linked to its potent anti-inflammatory properties. The compound has been shown to modulate the activity of microglia, the resident immune cells of the CNS, and reduce the production of key pro-inflammatory cytokines that are known to increase BBB permeability.

The proposed signaling pathway for this compound's anti-inflammatory action involves the inhibition of the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[2] Activation of this pathway in microglia and other CNS cells leads to the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][5] These cytokines can disrupt the tight junctions between the endothelial cells of the BBB, leading to increased permeability.[6][7][8] By inhibiting the p38 MAPK pathway, this compound effectively reduces the levels of these damaging cytokines, thereby protecting the BBB from inflammatory insult.

Another suggested mechanism involves the α7 nicotinic acetylcholine receptor (α7nAChR)-ERK-STAT3 signaling pathway, through which this compound may inhibit microglial activation and polarization towards a pro-inflammatory phenotype.[3]

Signaling Pathway of this compound in Modulating Neuroinflammation and BBB Integrity

GIBH130_Pathway cluster_0 Inflammatory Stimulus (e.g., Aβ, 6-OHDA) cluster_1 Microglia cluster_2 Blood-Brain Barrier Endothelial Cells Stimulus Inflammatory Stimulus p38_MAPK p38 MAPK Pathway Stimulus->p38_MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38_MAPK->Cytokines TJ Tight Junction Disruption Cytokines->TJ Permeability Increased BBB Permeability TJ->Permeability This compound This compound (AD-16) This compound->p38_MAPK caption Hypothesized signaling pathway of this compound.

Caption: Hypothesized signaling pathway of this compound.

Quantitative Data

Direct quantitative data on the effect of this compound on BBB permeability (e.g., Transendothelial Electrical Resistance [TEER] or tracer flux) is not yet available in the public domain. However, studies have quantified its impact on the upstream mediators of BBB disruption, namely pro-inflammatory cytokines.

Table 1: Effect of this compound (AD-16) on Pro-inflammatory Cytokine Levels in a 6-OHDA Mouse Model of Parkinson's Disease

Cytokine Brain Region 6-OHDA + Vehicle (pg/mg protein) 6-OHDA + this compound (pg/mg protein) % Reduction
IL-1α Striatum (CPu) 5.30 ± 0.32 2.85 ± 0.77 46.2%
IL-1β Striatum (CPu) 3.14 ± 0.39 1.83 ± 0.33 41.7%
IL-6 Striatum (CPu) 4.35 ± 0.54 2.41 ± 0.44 44.6%
TNF-α Striatum (CPu) 4.09 ± 0.39 2.50 ± 0.36 38.9%
IL-1α Substantia Nigra (SNc) 4.67 ± 0.54 2.76 ± 0.44 40.9%
IL-1β Substantia Nigra (SNc) 3.19 ± 0.35 1.95 ± 0.28 38.9%
IL-6 Substantia Nigra (SNc) 4.29 ± 0.51 2.65 ± 0.34 38.2%
TNF-α Substantia Nigra (SNc) 4.03 ± 0.38 2.68 ± 0.30 33.5%

Data adapted from Bianchetti et al. (2024).[2]

Experimental Protocols

The following are detailed methodologies relevant to the study of this compound and its effects on neuroinflammation and, by extension, the BBB.

Protocol 1: In Vivo Assessment of Neuroinflammation in a Mouse Model of Parkinson's Disease

This protocol was used to generate the data in Table 1.

1. Animal Model:

  • Species: Male C57BL/6 mice.

  • Induction of Parkinson's Disease Model: Unilateral stereotactic injection of 6-hydroxydopamine (6-OHDA) into the striatum.

2. This compound (AD-16) Administration:

  • Formulation: this compound is dissolved in 2% dimethyl sulfoxide (DMSO) in 0.9% saline solution.[1]

  • Dosage and Route: 1 mg/kg administered daily via oral gavage.[1]

  • Treatment Duration: Daily administration from day 3 to day 9 post-surgery.[2]

3. Tissue Collection and Processing:

  • Mice are euthanized on day 10.

  • The striatum (CPu) and substantia nigra (SNc) are dissected for analysis.

4. Cytokine Measurement (ELISA):

  • Brain tissue is homogenized in appropriate lysis buffer.

  • Protein concentration is determined using a standard assay (e.g., BCA).

  • ELISA is performed using commercially available kits for IL-1α, IL-1β, IL-6, and TNF-α according to the manufacturer's instructions.

  • Cytokine levels are normalized to the total protein content.

Protocol 2: General Method for Assessing In Vivo BBB Permeability using Evans Blue Extravasation

This is a standard protocol that can be used to quantify BBB permeability and would be suitable for future studies on this compound.

1. Evans Blue Dye Administration:

  • Solution: 2% Evans blue dye (EBD) in sterile saline.

  • Injection: Administer 4 mL/kg of the EBD solution via intravenous injection (e.g., tail vein).

  • Circulation Time: Allow the dye to circulate for a specified period (e.g., 1-2 hours).

2. Perfusion and Tissue Collection:

  • Anesthetize the animal deeply.

  • Perform transcardial perfusion with saline to remove EBD from the vasculature.

  • Dissect the brain and other organs as required.

3. EBD Extraction and Quantification:

  • Homogenize the brain tissue in formamide.

  • Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the EBD.

  • Centrifuge the samples and collect the supernatant.

  • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Quantify the concentration of EBD using a standard curve.

Protocol 3: General Method for In Vitro BBB Model and Permeability Assay

This protocol describes a common in vitro BBB model using a Transwell system, which is ideal for directly measuring the effect of this compound on BBB permeability.

1. Cell Culture:

  • Use a co-culture model of human brain microvascular endothelial cells (hBMECs) and human astrocytes.

  • Seed astrocytes on the bottom of the Transwell plate.

  • Seed hBMECs on the inside of a Transwell insert (e.g., 0.4 µm pore size) coated with collagen and fibronectin.

2. This compound Treatment:

  • Once the hBMEC monolayer has reached confluency and established a high TEER, treat the cells with various concentrations of this compound added to the apical (upper) chamber.

  • Include a vehicle control (e.g., 0.1% DMSO).

3. Measurement of Transendothelial Electrical Resistance (TEER):

  • Use a voltohmmeter with "chopstick" electrodes.

  • Measure TEER at regular intervals before and after this compound treatment.

  • TEER is an indicator of tight junction integrity; an increase suggests enhanced barrier function, while a decrease indicates disruption.

4. Paracellular Permeability Assay (Tracer Flux):

  • Add a fluorescent tracer molecule (e.g., sodium fluorescein or FITC-dextran) to the apical chamber.

  • At various time points, collect samples from the basolateral (lower) chamber.

  • Measure the fluorescence of the samples to determine the amount of tracer that has crossed the endothelial monolayer.

  • Calculate the permeability coefficient.

Mandatory Visualizations

Experimental Workflow for Assessing this compound's Effect on BBB Permeability

GIBH130_Workflow cluster_0 In Vivo Model cluster_1 In Vitro Model Animal_Model Establish Disease Model (e.g., 6-OHDA, Ischemia) Treatment Administer this compound or Vehicle Animal_Model->Treatment BBB_Assay Assess BBB Permeability (Evans Blue Extravasation) Treatment->BBB_Assay Analysis Quantify Dye in Brain Homogenate BBB_Assay->Analysis Cell_Culture Establish Transwell BBB Model Treatment_IV Apply this compound to Apical Chamber Cell_Culture->Treatment_IV TEER Measure TEER Treatment_IV->TEER Tracer Measure Tracer Flux (e.g., Sodium Fluorescein) Treatment_IV->Tracer Analysis_IV Analyze Permeability Data TEER->Analysis_IV Tracer->Analysis_IV caption Experimental workflows for studying this compound.

Caption: Experimental workflows for studying this compound.

Conclusion and Future Directions

This compound is a promising neurotherapeutic agent that readily crosses the blood-brain barrier. Current evidence strongly suggests that its primary benefit to the BBB under pathological conditions is indirect, stemming from its potent anti-inflammatory effects. By inhibiting the p38 MAPK pathway and reducing the production of pro-inflammatory cytokines, this compound mitigates the inflammatory cascade that leads to BBB disruption.

While a study in an ischemic stroke model indicated that this compound treatment preserved BBB integrity, further research is required to fully elucidate its direct effects on the endothelial cells of the BBB.[3] Future studies should focus on:

  • Direct Quantification: Utilizing in vitro BBB models to directly measure the effect of this compound on TEER and the permeability of various tracer molecules.

  • Tight Junction Protein Expression: Investigating the impact of this compound on the expression and localization of key tight junction proteins such as claudins, occludin, and ZO-1 in brain endothelial cells.

  • Healthy vs. Diseased States: Comparing the effect of this compound on BBB permeability in both healthy and disease-mimicking in vitro models (e.g., exposure to inflammatory cytokines or hypoxia).

A deeper understanding of this compound's interactions with the BBB will be invaluable for its continued development as a therapeutic for a range of neurological disorders.

References

In Silico Modeling of GIBH-130 and p38α MAPK Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

GIBH-130 (also known as AD-16) is a novel small molecule with demonstrated anti-neuroinflammatory properties.[1][2][3] Preclinical studies have shown its efficacy in reducing pro-inflammatory cytokine production in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] The mechanism of action for this compound is hypothesized to involve the inhibition of p38 alpha mitogen-activated protein kinase (p38α MAPK), a key enzyme in the cellular stress and inflammatory response pathway.[1] This technical guide provides a comprehensive overview of a hypothesized in silico modeling workflow to investigate the interaction between this compound and p38α MAPK, offering a framework for virtual screening and lead optimization. The guide details experimental protocols for molecular docking and molecular dynamics simulations and presents hypothetical results in structured tables and visualizations to illustrate the potential binding mode and affinity.

Introduction: this compound and the p38α MAPK Target

Neuroinflammation is a critical component in the pathology of numerous neurodegenerative diseases.[1] Microglia, the resident immune cells of the central nervous system, play a central role in this process. When activated by pathological stimuli, microglia release a cascade of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), which can contribute to neuronal damage.[4]

The p38 MAPK signaling pathway is a crucial regulator of pro-inflammatory cytokine production.[5][6] This pathway is activated by a wide range of cellular stressors and inflammatory signals, leading to the downstream activation of transcription factors that control the expression of inflammatory genes.[7][8][9] The p38α isoform is the most extensively studied and is considered a primary driver of the inflammatory response, making it a compelling therapeutic target for anti-inflammatory drug discovery.[8]

This compound is a potent neuroinflammation inhibitor that has been shown to significantly suppress the production of pro-inflammatory cytokines in activated microglial cells, with a reported IC50 of 3.4 nM for IL-1β secretion.[2] Structurally, this compound bears a resemblance to known p38α MAPK inhibitors, leading to the strong hypothesis that its anti-inflammatory effects are mediated through direct inhibition of this kinase.[1] In silico modeling offers a powerful, resource-efficient approach to test this hypothesis by predicting the binding affinity and interaction patterns between this compound and p38α MAPK.

In Silico Modeling Workflow

To elucidate the potential interaction between this compound and p38α MAPK, a multi-step computational workflow can be employed. This workflow is designed to predict the binding pose, estimate the binding affinity, and assess the stability of the protein-ligand complex.

GIBH130_p38_Workflow prep 1. Preparation - Retrieve this compound Structure - Retrieve p38α MAPK Structure (PDB) docking 2. Molecular Docking - Predict Binding Pose - Calculate Docking Score prep->docking md_sim 3. Molecular Dynamics (MD) Simulation - Assess Complex Stability - Analyze Conformational Changes docking->md_sim binding_energy 4. Binding Free Energy Calculation - MM/GBSA or MM/PBSA - Quantify Binding Affinity md_sim->binding_energy analysis 5. Interaction Analysis - Identify Key Residues - Visualize H-Bonds & Hydrophobic Interactions binding_energy->analysis

Caption: In silico workflow for modeling this compound and p38α MAPK interaction.

Detailed Methodologies

This section outlines the detailed protocols for the key computational experiments in the proposed workflow.

Preparation of Protein and Ligand Structures
  • Protein Structure Preparation:

    • The three-dimensional crystal structure of human p38α MAPK is obtained from the RCSB Protein Data Bank (PDB). A suitable structure, such as PDB ID: 1A9U, which is co-crystallized with a known inhibitor, is selected.[10]

    • Using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro), all water molecules and existing ligands are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed.

    • The prepared protein structure is saved in the PDBQT file format for use in docking simulations.[5]

  • Ligand Structure Preparation:

    • The 2D structure of this compound is obtained from a chemical database like PubChem (CID: 50938773). Its chemical formula is C₂₀H₂₀N₆O.[11]

    • The 2D structure is converted to a 3D conformation using software such as OpenBabel.

    • Energy minimization of the 3D ligand structure is performed using a force field like MMFF94.

    • The ligand's rotatable bonds are defined, and Gasteiger charges are computed. The final structure is saved in the PDBQT format.

Molecular Docking Protocol

Molecular docking is performed to predict the preferred binding orientation of this compound within the ATP-binding site of p38α MAPK.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of p38α MAPK. The dimensions and center of the grid are determined based on the position of the co-crystallized inhibitor in the selected PDB structure.

    • For PDB ID 1A9U, a grid box with dimensions of 30 x 30 x 30 Å centered at X: -5.61, Y: 17.289, Z: 26.212 is appropriate.[10]

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculation.

    • The prepared protein and ligand PDBQT files are provided as input, along with the grid box parameters.

    • The software samples various conformations of the ligand within the defined active site and scores them based on a binding affinity prediction (in kcal/mol).

    • The top-ranked binding poses are saved for further analysis.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are conducted to assess the stability of the this compound-p38α MAPK complex over time in a simulated physiological environment.

  • System Setup:

    • The top-ranked docked complex from the molecular docking step is used as the starting structure.

    • The complex is placed in a periodic boundary box (e.g., a cubic box) and solvated with an explicit water model, such as TIP3P.

    • Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.

    • The system is parameterized using a suitable force field, such as AMBER for the protein and GAFF for the ligand.

  • Simulation Execution:

    • The system undergoes energy minimization to remove any steric clashes.

    • A short period of heating (e.g., to 300 K) and equilibration under NVT (constant volume) and NPT (constant pressure) ensembles is performed to stabilize the system's temperature and pressure.

    • A production MD run is executed for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds). Trajectory data is saved at regular intervals.

Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to provide a more accurate estimation of the binding free energy.[7][12][13]

  • Snapshot Extraction: A series of snapshots (e.g., 100 frames) are extracted from the stable portion of the MD simulation trajectory.

  • Energy Calculation: For each snapshot, the free energy of the complex, the protein, and the ligand are calculated individually. The binding free energy (ΔG_bind) is then computed using the following equation:

    • ΔG_bind = G_complex - (G_protein + G_ligand)

    • Each 'G' term includes contributions from van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy.[12]

Hypothetical Results and Data Presentation

Disclaimer: The following quantitative data is hypothetical and generated for illustrative purposes to demonstrate how results from the described in silico workflow would be presented. No experimental or computational studies providing these specific values for the this compound and p38α MAPK interaction have been publicly identified.

Molecular Docking Results

The docking simulation predicts the binding affinity and identifies the most probable binding pose of this compound.

Table 1: Hypothetical Molecular Docking Scores

Ligand Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hydrogen Bonds) Key Interacting Residues (Hydrophobic)
This compound p38α MAPK (1A9U) -9.8 Met109, Gly110 Val38, Ala51, Leu75, Ile84, Leu108, Leu167

| SB203580 (Control) | p38α MAPK (1A9U) | -10.5 | Met109, Lys53 | Val38, Thr106, Leu108, Ala157, Leu167 |

Molecular Dynamics Simulation Analysis

MD simulation results are analyzed to confirm the stability of the protein-ligand complex.

Table 2: Hypothetical MD Simulation Stability Metrics (100 ns)

System Average RMSD (Å) Average RMSF (Å) - Ligand Average RMSF (Å) - Active Site Residues
p38α-GIBH-130 Complex 1.8 ± 0.3 0.9 ± 0.2 1.2 ± 0.4

| Apo-p38α (Control) | 2.5 ± 0.5 | N/A | 1.9 ± 0.6 |

RMSD (Root Mean Square Deviation) measures the deviation of the protein backbone from its initial position. A lower, stable RMSD suggests complex stability. RMSF (Root Mean Square Fluctuation) measures the fluctuation of individual atoms or residues.

Binding Free Energy Analysis

MM/GBSA calculations provide a quantitative estimate of the binding free energy.

Table 3: Hypothetical Binding Free Energy Decomposition (MM/GBSA)

Energy Component p38α-GIBH-130 Complex (kcal/mol)
Van der Waals Energy (ΔE_vdW) -45.7
Electrostatic Energy (ΔE_elec) -21.3
Polar Solvation Energy (ΔG_pol) +25.5
Non-Polar Solvation Energy (ΔG_nonpol) -5.1

| Total Binding Free Energy (ΔG_bind) | -46.6 |

Signaling Pathway and Interaction Visualization

p38α MAPK Signaling Pathway

The following diagram illustrates the canonical p38α MAPK signaling pathway, which this compound is hypothesized to inhibit. Cellular stressors activate a cascade of kinases (MAP3Ks and MAP2Ks) that ultimately phosphorylate and activate p38α MAPK. Activated p38α then phosphorylates downstream targets, leading to a pro-inflammatory response.

p38_pathway stress Cellular Stress / Cytokines (e.g., UV, TNF-α) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38α MAPK map2k->p38 Phosphorylation downstream Downstream Targets (e.g., MAPKAPK2, ATF2) p38->downstream Phosphorylation gibhc This compound gibhc->p38 Inhibition response Pro-inflammatory Response (Cytokine Production) downstream->response

Caption: The p38α MAPK signaling pathway and the hypothesized point of inhibition by this compound.

Conclusion

This technical guide outlines a robust in silico strategy to investigate the interaction between the novel anti-neuroinflammatory compound this compound and its hypothesized target, p38α MAPK. The presented workflow, encompassing molecular docking, molecular dynamics simulations, and binding free energy calculations, provides a comprehensive framework for predicting and analyzing this interaction at an atomic level. The hypothetical data illustrates that this compound could potentially bind with high affinity to the ATP-binding site of p38α MAPK, forming a stable complex. Such findings, if validated experimentally, would confirm the mechanism of action of this compound and support its further development as a therapeutic agent for neuroinflammatory disorders. This guide serves as a valuable resource for researchers aiming to apply computational methods in the early stages of drug discovery and target validation.

References

Methodological & Application

GIBH-130 Administration Protocol for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

This document provides a detailed protocol for the in vivo administration of GIBH-130 (also known as AD-16) in mouse models, based on findings from preclinical studies in neurodegenerative disease models. This compound has been identified as a compound with potent anti-neuroinflammatory properties, primarily through the suppression of pro-inflammatory cytokines.[1][2]

Overview of this compound

This compound is a novel compound that has demonstrated significant potential in modulating neuroinflammation.[1] Studies have shown its ability to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), while promoting anti-inflammatory cytokine expression.[1][2] Its therapeutic potential is being explored in neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[1][2][3]

Quantitative Data Summary

The following tables summarize the dosages of this compound used in various in vivo mouse studies.

Table 1: this compound Dosage in a Parkinson's Disease Mouse Model [1]

ParameterDetails
Mouse Strain C57BL/6
Disease Model 6-hydroxydopamine (6-OHDA) induced hemiparkinsonian model
Dosage 1 mg/kg
Route of Administration Oral gavage
Vehicle 2% dimethyl sulfoxide (DMSO) in 0.9% saline solution
Frequency Daily
Treatment Duration 7 days

Table 2: this compound Dosage in an Alzheimer's Disease Mouse Model [4]

ParameterDetails
Mouse Strain APP/PS1 transgenic mice
Dosage Groups 0.0031 mg/kg, 0.028 mg/kg, and 0.25 mg/kg
Route of Administration Oral administration
Vehicle Distilled water
Frequency Daily
Treatment Duration 25 weeks
Experimental Protocols

This section outlines the detailed methodology for the administration of this compound in a Parkinson's disease mouse model, as described by Bianchetti et al., 2024.[1]

3.1. Materials

  • This compound (AD-16)

  • Dimethyl sulfoxide (DMSO)

  • 0.9% Saline solution

  • Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)

  • Syringes (1 mL)

  • Animal scale

  • Microcentrifuge tubes

3.2. Preparation of this compound Solution

  • Prepare a stock solution of this compound. The compound is dissolved in 2% DMSO in 0.9% saline solution.[1]

  • For a 1 mg/kg dose, the final volume administered to each mouse is typically 3.33 μl/g of body weight.[1]

  • Prepare the vehicle control solution consisting of 2% DMSO in 0.9% saline solution.[1]

3.3. Animal Handling and Dosing Procedure

  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.[1]

  • Weigh each mouse accurately before administration to calculate the precise volume of the this compound solution to be administered.

  • Gently restrain the mouse.

  • Insert the oral gavage needle carefully into the esophagus.

  • Slowly administer the calculated volume of the this compound solution or vehicle.

  • Monitor the animal for any signs of distress during and after the procedure.

  • Administer the treatment daily at a consistent time.[1]

3.4. Experimental Timeline (Based on a Parkinson's Disease Model) [1][3]

  • Day 0: Induction of the Parkinson's disease model (e.g., unilateral striatal injection of 6-OHDA).[1]

  • Day 3: Perform baseline behavioral tests (e.g., cylinder test, apomorphine-induced rotation test) to validate the disease model.[1][3]

  • Day 3 - Day 9: Daily oral administration of this compound (1 mg/kg) or vehicle.[1][3]

  • Day 9: Repeat behavioral tests to assess motor function.[1]

  • Day 10: Euthanize the animals and collect brain tissue for further analysis (e.g., immunohistochemistry for tyrosine hydroxylase and Iba-1, ELISA for cytokine concentrations).[1][2]

Visualizations

4.1. This compound Experimental Workflow

GIBH130_Workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Day0 Day 0: Induce PD Model (6-OHDA Injection) Day3_Behavior Day 3: Baseline Behavioral Tests Day0->Day3_Behavior 3 days Treatment Day 3-9: Daily Oral Gavage - this compound (1 mg/kg) - Vehicle Day3_Behavior->Treatment Start Treatment Day9_Behavior Day 9: Final Behavioral Tests Treatment->Day9_Behavior 7 days Day10_Analysis Day 10: Euthanasia & Tissue Analysis Day9_Behavior->Day10_Analysis 1 day

Caption: Experimental workflow for this compound administration in a mouse model of Parkinson's disease.

4.2. This compound Signaling Pathway in Neuroinflammation

GIBH130_Signaling cluster_stimulus Inflammatory Stimulus cluster_response Microglial Response cluster_outcome Pathological Outcome Stimulus Neuroinflammatory Stimulus (e.g., 6-OHDA) Microglia Activated Microglia Stimulus->Microglia Pro_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Microglia->Pro_Cytokines Anti_Cytokines Anti-inflammatory Cytokines Microglia->Anti_Cytokines Neuroinflammation Neuroinflammation Pro_Cytokines->Neuroinflammation Anti_Cytokines->Neuroinflammation Neurodegeneration Neurodegeneration Neuroinflammation->Neurodegeneration GIBH130 This compound GIBH130->Pro_Cytokines Inhibits GIBH130->Anti_Cytokines Promotes

Caption: Proposed mechanism of this compound in modulating neuroinflammatory pathways.

References

Application Notes and Protocols: GIBH-130 for Primary Microglia Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GIBH-130, also known as AD-16, is a novel small molecule compound with demonstrated anti-neuroinflammatory properties.[1][2][3] It has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO), in activated microglia.[1] Furthermore, in vivo studies in animal models of neurodegenerative diseases like Parkinson's and Alzheimer's have indicated that this compound can mitigate neurodegeneration, reduce microglial density, and improve motor and cognitive functions.[1][2][3] The compound is noted for its ability to cross the blood-brain barrier and possesses favorable pharmacokinetic properties, including good bioavailability and half-life when administered orally.[1]

The precise mechanism of action for this compound is still under investigation, but its chemical structure bears resemblance to inhibitors of p38α mitogen-activated protein kinase (MAPK).[1] The p38α MAPK pathway is a key regulator of inflammatory responses, and its activation is associated with increased production of pro-inflammatory cytokines in neurodegenerative diseases.[1] This suggests that this compound may exert its anti-inflammatory effects through the modulation of this pathway.[1]

These application notes provide a detailed protocol for determining the optimal concentration of this compound for use in primary microglia cultures.

Data Presentation

The following table summarizes the known quantitative data for this compound (AD-16). Researchers should use this information as a guide when designing their experiments.

ParameterValueSpeciesModel SystemSource
IC50 3.4 nMNot SpecifiedMicroglia-based phenotypic screen[1]
In Vivo Dosage 1 mg/kg (daily, oral gavage)Mouse6-hydroxydopamine (6-OHDA) induced Parkinson's disease model[1]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Microglia

This protocol outlines the general steps for isolating and culturing primary microglia from neonatal mouse or rat pups. This is a prerequisite for testing the effects of this compound.

Materials:

  • Neonatal mouse or rat pups (P0-P2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • DNase I

  • Phosphate-Buffered Saline (PBS)

  • Poly-D-Lysine (PDL) coated T-75 flasks

  • Cell scraper

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Tissue Dissociation: Euthanize neonatal pups according to approved institutional animal care and use committee (IACUC) protocols. Dissect cortices and meninges and mechanically and enzymatically dissociate the tissue using trypsin and DNase I to obtain a single-cell suspension.

  • Mixed Glial Culture: Plate the cell suspension into PDL-coated T-75 flasks in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Culture for 7-14 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.[4]

  • Microglia Isolation: After the mixed glial culture is established, microglia can be isolated by gentle shaking of the flasks to detach the microglia from the astrocyte layer. Collect the supernatant containing the microglia.

  • Plating Microglia: Centrifuge the microglial suspension, resuspend the pellet in fresh culture medium, and count the cells. Plate the microglia at the desired density for subsequent experiments.

Protocol 2: Determining the Optimal Concentration of this compound

This protocol describes a dose-response experiment to identify the optimal concentration of this compound for reducing microglial activation.

Materials:

  • Primary microglia cultured in 24-well plates

  • This compound (AD-16) stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • Reagents for assessing microglial activation (e.g., Griess reagent for nitric oxide, ELISA kits for TNF-α and IL-1β)

  • Reagents for assessing cell viability (e.g., MTT or LDH assay kit)

Procedure:

  • Cell Plating: Plate primary microglia in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Based on the reported IC50 of 3.4 nM, a suggested starting concentration range is 0.1 nM to 1 µM (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Pre-treat the microglia with the different concentrations of this compound for 1 hour.

  • Microglial Activation: After the pre-treatment, stimulate the microglia with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a control group of cells that are not treated with LPS.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Assessment of Microglial Activation:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

    • Cytokine Production: Use the collected supernatant to quantify the levels of TNF-α and IL-1β using commercially available ELISA kits.

  • Assessment of Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using an MTT or LDH assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

  • Data Analysis: Plot the measured inflammatory markers (NO, TNF-α, IL-1β) as a function of this compound concentration. The optimal concentration will be the one that provides significant inhibition of microglial activation without causing significant cell death.

Visualizations

The following diagrams illustrate the experimental workflow and the hypothesized signaling pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome plate_microglia Plate Primary Microglia add_gibh130 Add this compound (Dose-Response) plate_microglia->add_gibh130 add_lps Add LPS (Activation) add_gibh130->add_lps measure_no Measure Nitric Oxide add_lps->measure_no measure_cytokines Measure Cytokines (TNF-α, IL-1β) add_lps->measure_cytokines assess_viability Assess Cell Viability add_lps->assess_viability determine_optimal_conc Determine Optimal Concentration measure_no->determine_optimal_conc measure_cytokines->determine_optimal_conc assess_viability->determine_optimal_conc

Caption: Experimental workflow for determining the optimal this compound concentration.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_response Cellular Response LPS LPS p38_MAPK p38 MAPK LPS->p38_MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, NO) p38_MAPK->Pro_inflammatory_Cytokines GIBH130 This compound GIBH130->p38_MAPK Hypothesized Inhibition

References

How to dissolve GIBH-130 for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of GIBH-130, a potent neuroinflammation inhibitor. This compound has been shown to significantly suppress the secretion of interleukin-1β (IL-1β) by activated microglia, making it a valuable tool for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueSpecies/Cell LineNotesReference
Molecular Weight 360.4 g/mol N/A[1]
Purity >98%N/A[1]
IC₅₀ (IL-1β secretion) 3.4 nMActivated Microglia (N9)Significantly more potent for IL-1β inhibition compared to other cytokines.[1][2][6][7]
IC₅₀ (NO production) 46.24 µMLPS-stimulated N9 microglial cells[2][6]
IC₅₀ (TNF-α production) 40.82 µMLPS-stimulated N9 microglial cells[2][6]
In Vivo Efficacious Dose 0.25 mg/kgAlzheimer's disease mouse modelsOrally bioavailable.[2][8]
In Vivo Efficacious Dose 1 mg/kgHemiparkinsonian mouse modelAdministered by oral gavage.[3][9]
Oral Bioavailability 74.91%Sprague-Dawley rats[2][8]
Half-life (t½) 4.32 hoursSprague-Dawley rats[2][8]
Blood-Brain Barrier Penetration (AUCBrain/Plasma) 0.21Sprague-Dawley rats[2][8]

Dissolution and Storage Protocols

Solubility
SolventMax Concentration (mg/mL)Max Concentration (mM)NotesReference
DMSO 50 mg/mL138.73 mMUltrasonic treatment may be needed. Use of newly opened, non-hygroscopic DMSO is critical for optimal solubility.[2][8]
Water < 0.1 mg/mLInsoluble[2]
Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 277.4 µL of DMSO to 1 mg of this compound).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.

  • Aliquotting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2] this compound is sensitive to air and light; therefore, store it in the dark.[1]

Preparation of Working Solutions

For In Vitro Experiments:

Dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

For In Vivo Experiments (Oral Gavage):

A common vehicle for oral administration of this compound is 2% DMSO in 0.9% saline solution.[3][9]

Materials:

  • This compound DMSO stock solution

  • Sterile 0.9% saline solution

  • Sterile tubes

Protocol:

  • Prepare a fresh working solution on the day of the experiment.

  • For a final concentration of 1 mg/kg in a volume of 3.33 µL/g body weight, first dilute the this compound stock solution in DMSO.[3][9]

  • Then, further dilute this solution in 0.9% saline to achieve the final desired concentration with a final DMSO concentration of 2%.

  • Vortex the solution thoroughly before administration.

Experimental Protocols

In Vitro Inhibition of Pro-inflammatory Cytokine Production in Microglia

This protocol describes the methodology to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • N9 microglial cells (or other suitable microglial cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • 96-well cell culture plates

  • ELISA kits for IL-1β and TNF-α

  • Nitric oxide detection kit (e.g., Griess Reagent)

Protocol:

  • Cell Seeding: Seed N9 microglial cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[6]

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the cell culture supernatants for analysis.

  • Cytokine and NO Measurement:

    • IL-1β and TNF-α: Measure the concentration of these cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide (NO): Measure the amount of nitrite, a stable product of NO, in the supernatants using a Griess reagent-based assay.

Experimental Workflow for In Vitro Microglia Assay

GIBH130_In_Vitro_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis seed Seed N9 Microglia in 96-well plate adhere Allow cells to adhere overnight seed->adhere pretreat Pre-treat with this compound or Vehicle adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect Supernatants incubate->collect elisa Measure Cytokines (ELISA) collect->elisa griess Measure Nitric Oxide (Griess Assay) collect->griess

Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.

Proposed Signaling Pathway

This compound is a known inhibitor of neuroinflammation, with a particularly potent effect on the suppression of IL-1β secretion from microglia.[1][2] While the exact molecular target is not fully elucidated, its chemical structure is similar to that of p38α MAPK inhibitors.[3] The p38 MAPK pathway is a key regulator of pro-inflammatory cytokine production. Therefore, a plausible mechanism of action for this compound involves the inhibition of this pathway.

GIBH130_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB p38->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, NO) NFkB->Cytokines Transcription & Translation GIBH130 This compound GIBH130->p38 Inhibition

Caption: Proposed signaling pathway for this compound's anti-neuroinflammatory action.

References

Application Notes and Protocols for GIBH-130 Oral Gavage in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and oral administration of GIBH-130 (also known as AD-16) in rodent models, particularly for studies related to neuroinflammation.

Introduction

This compound is a novel small molecule inhibitor of neuroinflammation. It has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO), in activated microglia.[1] Preclinical studies in rodent models of Alzheimer's and Parkinson's disease have demonstrated its potential to mitigate neurodegeneration and improve cognitive and motor functions.[1][2][3][4] this compound is orally bioavailable with good penetration of the blood-brain barrier, making oral gavage a suitable route for administration in rodent studies. A phase 1 clinical trial in healthy subjects has indicated that this compound is safe and well-tolerated.[1]

This compound Preparation for Oral Gavage

2.1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 0.9% Sodium Chloride solution (sterile saline)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, recommended for enhancing solubility)

  • Analytical balance

2.2. Preparation of Dosing Solution:

The recommended vehicle for this compound is 2% DMSO in 0.9% saline .

Protocol:

  • Determine the required amount of this compound: Calculate the total amount of this compound needed based on the number of animals, their average body weight, the desired dose (mg/kg), and the total number of dosing days.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile, light-protected container.

  • Prepare the vehicle:

    • To prepare a 10 mL solution of the 2% DMSO in 0.9% saline vehicle, mix 0.2 mL of DMSO with 9.8 mL of sterile 0.9% saline.

    • Scale the volumes as needed for your experiment.

  • Dissolve this compound in DMSO:

    • Add the required volume of DMSO (to achieve a final concentration of 2% in the total volume) to the weighed this compound powder.

    • Vortex thoroughly until the powder is completely dissolved.

  • Add saline:

    • Gradually add the sterile 0.9% saline to the DMSO-GIBH-130 mixture to reach the final desired volume.

    • Vortex the solution again to ensure homogeneity.

  • Enhance solubility (if necessary): For higher concentrations or if precipitation is observed, gently warm the solution to 37°C and use an ultrasonic bath for a few minutes to aid dissolution.

  • Storage: this compound is sensitive to air and light. Store the prepared dosing solution in a tightly sealed, light-protected container. It is recommended to prepare the solution fresh daily. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.

Dosage and Administration in Rodents

3.1. Recommended Dosages:

The following dosages have been reported in the literature for this compound in rodent models of neurodegenerative diseases.

Rodent ModelDisease ModelDosage (mg/kg)Administration FrequencyReference
Mice Parkinson's Disease1Daily[1]
Mice (APP/PS1 transgenic) Alzheimer's Disease0.0031, 0.028, 0.25Daily
Rats Alzheimer's Disease0.0022, 0.02, 0.18Daily

3.2. Oral Gavage Protocol:

Materials:

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats, with a ball-tip)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the animals to minimize stress.

    • For mice, restrain the animal by scruffing the neck and back to immobilize the head and body.

    • For rats, gently but firmly hold the animal around the shoulders, using your thumb and forefinger to prevent head movement.

  • Dose Calculation:

    • Weigh each animal before dosing to accurately calculate the volume of the this compound solution to be administered.

    • The typical administration volume for oral gavage in mice is 5-10 mL/kg and for rats is 5-10 mL/kg.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • With the animal securely restrained, gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth towards the esophagus. The animal should swallow the needle as it passes the pharynx. Do not force the needle. If resistance is met, withdraw and reinsert.

  • Administration of this compound:

    • Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound solution.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes after the procedure.

Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow Example (Neurodegeneration Model):

GIBH130_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment A Rodent Model Selection (e.g., C57BL/6 Mice) B Induction of Neurodegeneration (e.g., 6-OHDA or Aβ injection) A->B Acclimation D Daily Oral Gavage (e.g., 1 mg/kg) B->D Post-lesion recovery C This compound Preparation (2% DMSO in 0.9% Saline) C->D E Behavioral Testing (e.g., Morris Water Maze, Rotarod) D->E Treatment Period F Tissue Collection (Brain) E->F G Histological Analysis (e.g., Immunohistochemistry for neuronal markers, microglia activation) F->G H Biochemical Analysis (e.g., ELISA for cytokines) F->H

Experimental workflow for this compound studies.

4.2. Proposed Signaling Pathway of this compound in Neuroinflammation:

This compound is thought to exert its anti-inflammatory effects by modulating the p38 mitogen-activated protein kinase (MAPK) signaling pathway in microglia.[5]

GIBH130_Pathway cluster_stimulus Neuroinflammatory Stimulus cluster_microglia Microglia Activation cluster_response Inflammatory Response stimulus e.g., Aβ, LPS, 6-OHDA microglia Microglia stimulus->microglia p38 p38 MAPK Activation microglia->p38 nfkb NF-κB Activation p38->nfkb cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, NO) nfkb->cytokines neuroinflammation Neuroinflammation & Neuronal Damage cytokines->neuroinflammation gibh130 This compound gibh130->p38 Inhibition

Proposed mechanism of this compound action.

Safety and Toxicology

General recommendations for assessing toxicity:

  • Clinical Observations: Monitor animals daily for any adverse clinical signs, including changes in posture, activity, breathing, and grooming.

  • Body Weight: Record body weights at least twice weekly to detect any significant weight loss.

  • Food and Water Intake: Monitor for any significant changes in food and water consumption.

  • Post-mortem Analysis: At the end of the study, a gross necropsy should be performed. For more detailed analysis, key organs (liver, kidney, spleen, etc.) should be collected for histopathological examination.

Pharmacokinetic Profile of this compound in Rats

ParameterValue
Oral Bioavailability 74.91%
Half-life (t½) 4.32 hours
Blood-Brain Barrier Penetration (AUCBrain/Plasma) 0.21

This favorable pharmacokinetic profile supports the use of once-daily oral administration in rats.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. Researchers should adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for GIBH-130 in a 6-OHDA Animal Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor and non-motor symptoms.[1][2] Neuroinflammation, mediated by activated microglia, is a critical component of PD pathology, contributing to a neurotoxic cycle that exacerbates neuronal cell death.[1][2] GIBH-130 (also known as AD-16) is a novel compound that has demonstrated anti-neuroinflammatory effects by suppressing the production of pro-inflammatory cytokines.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the widely used 6-hydroxydopamine (6-OHDA) animal model of Parkinson's disease, a valuable tool for studying PD pathogenesis and evaluating potential therapeutic interventions.[3][4]

Mechanism of Action of this compound

This compound is a potent anti-inflammatory agent that has been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, while increasing the expression of anti-inflammatory cytokines.[1][5] Although the precise mechanism is still under investigation, evidence suggests that this compound's anti-inflammatory effects may be linked to the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38α MAPK pathway is a key regulator of inflammatory responses and is known to be activated in the brains of both Parkinson's disease patients and animal models.[1] By inhibiting this pathway, this compound can effectively suppress the downstream production of inflammatory mediators, thereby mitigating neuroinflammation and its detrimental effects on dopaminergic neurons.

GIBH130_Signaling_Pathway cluster_0 Microglia Activation cluster_1 p38 MAPK Signaling Pathway cluster_2 Therapeutic Intervention cluster_3 Cellular Effects 6-OHDA 6-OHDA Neurotoxin Neurotoxin-induced Stress 6-OHDA->Neurotoxin p38_MAPK p38 MAPK Activation Neurotoxin->p38_MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) p38_MAPK->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation GIBH_130 This compound GIBH_130->p38_MAPK Neuronal_Death Dopaminergic Neuronal Death Neuroinflammation->Neuronal_Death

Caption: this compound signaling pathway in the 6-OHDA model.

Experimental Protocols

This section provides detailed protocols for establishing the 6-OHDA model, administering this compound, and performing subsequent behavioral and neurochemical analyses.

6-OHDA Mouse Model of Parkinson's Disease

This protocol describes the unilateral injection of 6-OHDA into the striatum of mice to induce a hemiparkinsonian model.[1][5]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 6-hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 33-gauge needle

  • Surgical tools

Procedure:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare the solution fresh and protect it from light.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame.

  • Craniotomy: Make a small burr hole in the skull over the right striatum at the following coordinates relative to bregma: Anteroposterior (AP): +0.5 mm; Mediolateral (ML): +2.0 mm.

  • 6-OHDA Injection: Slowly inject 2 µL of the 6-OHDA solution into the striatum at a depth of -3.0 mm from the dural surface over 4 minutes. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and supplemental nutrition as needed.[6] Allow the animals to recover for a minimum of 3 days before commencing any treatment.

This compound Administration

This compound is administered orally via gavage.[1][5]

Materials:

  • This compound (AD-16)

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/kg).

  • Administration: Starting on day 3 post-surgery, administer this compound or vehicle daily via oral gavage for a period of 7 days.[1][5]

Behavioral Testing

Motor function is assessed using the Cylinder Test and Apomorphine-Induced Rotation Test.[1][5]

a) Cylinder Test: This test assesses forelimb use asymmetry.

  • Place the mouse in a transparent cylinder (e.g., 15 cm diameter, 30 cm high).

  • Videotape the mouse for 5 minutes.

  • Count the number of times the mouse rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.

  • Calculate the percentage of contralateral (impaired) forelimb use.

b) Apomorphine-Induced Rotation Test: This test measures the rotational behavior induced by the dopamine agonist apomorphine.

  • Administer apomorphine (0.5 mg/kg, s.c.).

  • Place the mouse in a circular arena.

  • Record the number of full (360°) contralateral rotations for 30 minutes.

Neurochemical and Histological Analysis

At the end of the treatment period (Day 10), animals are euthanized for brain tissue analysis.[1][5]

a) Immunohistochemistry for Tyrosine Hydroxylase (TH) and Iba-1: This procedure is used to visualize dopaminergic neurons and microglia, respectively.

  • Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA and then cryoprotect in 30% sucrose. Section the brains on a cryostat (e.g., 40 µm sections).

  • Staining:

    • Wash sections in PBS.

    • Block with a solution containing normal serum and Triton X-100 for 1 hour.

    • Incubate with primary antibodies (e.g., rabbit anti-TH and rabbit anti-Iba-1) overnight at 4°C.

    • Wash and incubate with the appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

    • Mount the sections and visualize them using a fluorescence microscope.

  • Quantification: Use stereological methods to quantify the number of TH-positive neurons in the SNc and the density of Iba-1 positive microglia.

b) ELISA for Cytokine Levels: This assay measures the concentration of pro- and anti-inflammatory cytokines in brain tissue.

  • Tissue Homogenization: Dissect the striatum and SNc and homogenize the tissue in a lysis buffer containing protease inhibitors.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., TNF-α, IL-1β, IL-6).

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve and normalize to the total protein content of the sample.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments, based on published findings.[1][5]

Table 1: Effect of this compound on Motor Behavior in 6-OHDA-lesioned Mice

Treatment GroupCylinder Test (% Contralateral Paw Use)Apomorphine-Induced Rotations (rotations/30 min)
Sham + Vehicle~50%< 10
6-OHDA + Vehicle< 20%> 150
6-OHDA + this compound (1 mg/kg)> 35%< 80

Table 2: Neuroprotective Effect of this compound on Dopaminergic Neurons

Treatment GroupTH+ Neurons in SNc (% of Sham)
Sham + Vehicle100%
6-OHDA + Vehicle~40%
6-OHDA + this compound (1 mg/kg)~70%

Table 3: Effect of this compound on Microglia Activation and Pro-inflammatory Cytokine Levels

Treatment GroupIba-1+ Microglia Density in SNc (% of Sham)TNF-α Levels in SNc (pg/mg protein)IL-1β Levels in SNc (pg/mg protein)
Sham + Vehicle100%BaselineBaseline
6-OHDA + Vehicle> 200%Significantly IncreasedSignificantly Increased
6-OHDA + this compound (1 mg/kg)~130%Significantly Reduced vs. 6-OHDA + VehicleSignificantly Reduced vs. 6-OHDA + Vehicle

Experimental Workflow

Experimental_Workflow Day0 Day 0: 6-OHDA or Saline Stereotaxic Injection Behavior_Pre Pre-Treatment Behavioral Testing (Cylinder Test) Day0->Behavior_Pre Day3 Day 3: Start Daily Treatment (this compound or Vehicle) Day9 Day 9: Final Treatment Day3->Day9 Behavior_Pre->Day3 Behavior_Post Post-Treatment Behavioral Testing (Cylinder & Apomorphine Rotation) Day9->Behavior_Post Day10 Day 10: Euthanasia & Tissue Collection Behavior_Post->Day10 IHC Immunohistochemistry (TH & Iba-1) Day10->IHC ELISA ELISA (Cytokines) Day10->ELISA

Caption: Experimental workflow for this compound studies.

Conclusion

The 6-OHDA animal model is a robust and reliable tool for investigating the pathophysiology of Parkinson's disease and for the preclinical evaluation of novel therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in this model. The findings suggest that this compound holds significant promise as a neuroprotective agent for Parkinson's disease by targeting neuroinflammation. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in more detail.

References

Application Note: GIBH-130 Effectively Reduces Pro-inflammatory Cytokine Levels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GIBH-130, also known as AD-16, is a novel small molecule compound with potent anti-neuroinflammatory properties.[1][2] Studies have demonstrated its efficacy in suppressing the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), in activated microglia.[1][2] This reduction in inflammatory mediators highlights the therapeutic potential of this compound for a range of neurodegenerative and inflammatory diseases. This document provides detailed protocols for utilizing Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify the reduction of TNF-α and IL-6 by this compound in relevant biological samples.

Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, evidence suggests its involvement in modulating the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38 MAPK pathway is a critical regulator of pro-inflammatory cytokine production in microglia.[3][4][5] Upon activation by inflammatory stimuli, the p38 MAPK cascade leads to the downstream activation of transcription factors responsible for the expression of genes encoding for TNF-α and IL-6.[2][3][4] It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting one or more components of this pathway, thereby reducing the synthesis and secretion of these cytokines.

Data Presentation

The following table summarizes the quantitative data on the reduction of pro-inflammatory cytokines by this compound (AD-16) treatment in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease. Data is presented as mean ± SEM.

Brain RegionCytokine6-OHDA + Vehicle (pg/mg)6-OHDA + this compound (pg/mg)p-value
Corpus Putamen (CPu) IL-1α5.30 ± 0.322.85 ± 0.77p = 0.001
IL-1β3.14 ± 0.282.51 ± 0.10p = 0.031
IL-63.70 ± 0.512.66 ± 0.15p = 0.025
TNF-α0.82 ± 0.080.63 ± 0.01p = 0.019
Substantia Nigra (SNc) IL-1α4.40 ± 0.342.54 ± 0.76p = 0.013
TNF-α0.78 ± 0.020.69 ± 0.03p = 0.026

Data extracted from Bianchetti et al., 2024.[6]

Experimental Protocols

Detailed methodologies for quantifying TNF-α and IL-6 in cell culture supernatants and brain tissue homogenates using a sandwich ELISA are provided below.

Protocol 1: TNF-α Quantification in Cell Culture Supernatants

This protocol is a general guideline for a sandwich ELISA to measure human or mouse TNF-α. Specific concentrations and incubation times may need to be optimized depending on the ELISA kit manufacturer.

Materials and Reagents:

  • 96-well microplate pre-coated with anti-TNF-α capture antibody

  • Recombinant TNF-α standard

  • Biotinylated anti-TNF-α detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Cell culture supernatants from cells treated with this compound or vehicle control

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions.

  • Standard and Sample Addition: Add 100 µL of standards and samples (in duplicate or triplicate) to the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer. After the final wash, invert the plate and blot it against a clean paper towel to remove any remaining buffer.

  • Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 4.

  • Streptavidin-HRP Addition: Add 100 µL of the diluted Streptavidin-HRP solution to each well.

  • Incubation: Cover the plate and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.

  • Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis:

  • Subtract the average zero standard optical density (O.D.) from all standard and sample O.D. readings.

  • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of TNF-α in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor if samples were diluted.

Protocol 2: IL-6 Quantification in Brain Tissue Homogenates

This protocol provides a general procedure for measuring IL-6 in brain tissue homogenates.

Materials and Reagents:

  • All materials listed in Protocol 1, but specific for IL-6.

  • Brain tissue samples from animals treated with this compound or vehicle control.

  • Tissue Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • Homogenizer (e.g., Dounce or mechanical homogenizer).

  • Centrifuge.

Procedure:

  • Tissue Homogenization:

    • Excise brain tissue and place it in ice-cold lysis buffer (approximately 10 mg of tissue per 100 µL of buffer).

    • Homogenize the tissue on ice until no visible tissue clumps remain.

    • Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C.

    • Collect the supernatant (tissue lysate) for the ELISA.

  • Protein Concentration Determination: Determine the total protein concentration of the tissue lysate using a suitable protein assay (e.g., BCA or Bradford assay). This is for normalization of the cytokine levels.

  • ELISA Procedure: Follow the ELISA procedure as outlined in Protocol 1 (steps 1-14), using the IL-6 specific reagents and the prepared tissue lysates as samples. It is recommended to dilute the tissue lysates in Assay Diluent to fall within the range of the standard curve.

Data Analysis:

  • Perform the data analysis as described in Protocol 1 (steps 1-4).

  • Normalize the calculated IL-6 concentration to the total protein concentration of the tissue lysate. The results are typically expressed as pg of cytokine per mg of total protein (pg/mg).

Visualizations

GIBH130_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_secretion Secretion Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors GIBH130 This compound GIBH130->p38_MAPK Inhibition Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression TNFa_IL6_mRNA TNF-α & IL-6 mRNA Gene_Expression->TNFa_IL6_mRNA TNFa_IL6_Protein TNF-α & IL-6 Protein TNFa_IL6_mRNA->TNFa_IL6_Protein Inflammatory_Response Inflammatory_Response TNFa_IL6_Protein->Inflammatory_Response Pro-inflammatory Response

Caption: Putative signaling pathway for this compound-mediated cytokine reduction.

ELISA_Workflow Start Start Prepare_Reagents Prepare Reagents, Standards, and Samples Start->Prepare_Reagents Add_Standards_Samples Add Standards and Samples to Coated Plate Prepare_Reagents->Add_Standards_Samples Incubate_1 Incubate (2 hrs, RT) Add_Standards_Samples->Incubate_1 Wash_1 Wash Plate (3-5x) Incubate_1->Wash_1 Add_Detection_Ab Add Biotinylated Detection Antibody Wash_1->Add_Detection_Ab Incubate_2 Incubate (1-2 hrs, RT) Add_Detection_Ab->Incubate_2 Wash_2 Wash Plate (3-5x) Incubate_2->Wash_2 Add_Strep_HRP Add Streptavidin-HRP Wash_2->Add_Strep_HRP Incubate_3 Incubate (20-30 min, RT, dark) Add_Strep_HRP->Incubate_3 Wash_3 Wash Plate (3-5x) Incubate_3->Wash_3 Add_TMB Add TMB Substrate Wash_3->Add_TMB Incubate_4 Incubate (15-30 min, RT, dark) Add_TMB->Incubate_4 Add_Stop Add Stop Solution Incubate_4->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Analyze_Data Data Analysis Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for a sandwich ELISA.

References

Application Notes and Protocols for Assessing GIBH-130 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GIBH-130 (also designated as AD-16) is a novel small molecule inhibitor of neuroinflammation. It has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3][4][5] The primary mechanism of action of this compound is the suppression of pro-inflammatory cytokine production in activated microglia, the resident immune cells of the central nervous system.[1][2] This document provides detailed protocols for cell-based assays to characterize the efficacy of this compound in vitro. These assays are essential for understanding its biological activity, determining dose-response relationships, and identifying potential biomarkers for in vivo studies.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating signaling pathways that regulate the expression of inflammatory mediators. While the precise molecular target is still under investigation, evidence suggests that this compound may act as an inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK pathway is a key signaling cascade activated in microglia in response to inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as nitric oxide (NO).[1][2] By inhibiting this pathway, this compound effectively reduces the inflammatory response of microglia.

GIBH130_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nuclear Nucleus cluster_outcome Outcome Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor p38 MAPK p38 MAPK Receptor->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->p38 MAPK Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines NO NO Gene Expression->NO

Figure 1: Proposed signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in reducing the production of key pro-inflammatory mediators in cell-based and in vivo models.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineStimulantMeasured MediatorIC50Reference
Cytokine InhibitionMicrogliaLPSTNF-α3.4 nM[2]
Cytokine InhibitionMicrogliaLPSIL-1βNot Reported[2]
Nitric Oxide InhibitionMicrogliaLPSNONot Reported[2]

Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Model

Animal ModelTreatment GroupIL-1α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)TNF-α (pg/mg protein)Reference
6-OHDA Mouse ModelVehicle~1.2~15~25~2.5[1]
6-OHDA Mouse ModelThis compound (1 mg/kg)~0.8~5~15~1.5[1]

Note: Values in Table 2 are approximate, as they are interpreted from graphical data.

Experimental Protocols

Protocol 1: Measurement of Pro-inflammatory Cytokine Secretion in Lipopolysaccharide (LPS)-Stimulated Microglial Cells

This protocol details the procedure for quantifying the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) from LPS-stimulated microglial cells.

Protocol_1_Workflow Seed Microglia Seed Microglia Pre-treat with this compound Pre-treat with this compound Seed Microglia->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant ELISA for Cytokines ELISA for Cytokines Collect Supernatant->ELISA for Cytokines Data Analysis Data Analysis ELISA for Cytokines->Data Analysis

Figure 2: Workflow for cytokine secretion assay.

Materials:

  • BV-2 or primary microglial cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Microplate reader

Procedure:

  • Cell Seeding: Seed microglial cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 2 hours.

  • LPS Stimulation: Prepare a 2X working solution of LPS in culture medium. Add 100 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For the negative control wells, add 100 µL of medium without LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until analysis.

  • ELISA: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the assay.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Microglial Cells using the Griess Reagent System

This protocol describes the quantification of the inhibitory effect of this compound on NO production in LPS-stimulated microglial cells.

Protocol_2_Workflow Seed Microglia Seed Microglia Pre-treat with this compound Pre-treat with this compound Seed Microglia->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Data Analysis Data Analysis Griess Assay->Data Analysis

Figure 3: Workflow for nitric oxide production assay.

Materials:

  • BV-2 or primary microglial cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Sulfanilamide solution and NED solution)

  • Sodium Nitrite (NaNO2) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.

  • Supernatant Collection: After the 24-hour incubation, collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium ranging from 0 to 100 µM.

  • Griess Reaction:

    • Add 50 µL of the Sulfanilamide solution to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Calculate the IC50 value as described in Protocol 1.

Conclusion

The provided protocols offer robust and reproducible methods for assessing the anti-inflammatory efficacy of this compound in cell-based assays. These assays are crucial for the preclinical evaluation of this compound and can be adapted for high-throughput screening to identify other novel anti-neuroinflammatory compounds. The consistent demonstration of this compound's ability to suppress pro-inflammatory mediators in microglia underscores its potential as a therapeutic agent for neurodegenerative diseases.

References

Application Note: Lentiviral Delivery of GIBH-130 Targets for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GIBH-130, also known as AD-16, is a novel small molecule compound demonstrating significant anti-neuroinflammatory properties.[1][2][3] Primarily studied in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, this compound has been shown to modulate microglial activity and suppress the production of pro-inflammatory cytokines, including IL-1β and TNF-α.[1][2][4] While the precise molecular targets of this compound are still under investigation, its chemical structure bears resemblance to inhibitors of p38α mitogen-activated protein kinase (MAPK), a key signaling pathway involved in inflammation.[1][2] This suggests that the therapeutic effects of this compound may be mediated, at least in part, through the inhibition of the p38α MAPK pathway.

This application note provides detailed protocols for the use of lentiviral vectors to modulate the expression of key components of the p38α MAPK pathway in vitro. By using lentiviral delivery to overexpress or knockdown proteins within this pathway, researchers can mimic or counteract the effects of this compound, enabling detailed investigation of its mechanism of action and the downstream consequences of pathway modulation in relevant cell types.

Target Pathway: p38α MAPK Signaling

The p38α MAPK signaling cascade is a critical regulator of cellular responses to inflammatory stimuli. Activation of this pathway leads to the production of pro-inflammatory cytokines and other mediators of inflammation. Therefore, inhibiting this pathway is a promising therapeutic strategy for a range of inflammatory diseases.

A simplified diagram of the p38α MAPK signaling pathway is presented below:

p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAP3K MAP3K Receptor->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38alpha p38alpha MKK3/6->p38alpha Transcription Factors Transcription Factors p38alpha->Transcription Factors Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes

Caption: A simplified diagram of the p38α MAPK signaling pathway.

Experimental Workflow for In Vitro Studies

The general workflow for utilizing lentiviral vectors to study the targets of this compound in vitro involves several key steps, from lentiviral vector production to downstream functional assays.

experimental_workflow Lentiviral Plasmid Preparation Lentiviral Plasmid Preparation Lentivirus Production Lentivirus Production Lentiviral Plasmid Preparation->Lentivirus Production Lentivirus Titer Determination Lentivirus Titer Determination Lentivirus Production->Lentivirus Titer Determination Transduction of Target Cells Transduction of Target Cells Lentivirus Titer Determination->Transduction of Target Cells Selection of Transduced Cells Selection of Transduced Cells Transduction of Target Cells->Selection of Transduced Cells In Vitro Functional Assays In Vitro Functional Assays Selection of Transduced Cells->In Vitro Functional Assays Data Analysis Data Analysis In Vitro Functional Assays->Data Analysis

Caption: General experimental workflow for lentiviral-mediated studies.

Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.

Materials:

  • HEK293T cells (passage <15)

  • DMEM with 10% FBS (antibiotic-free)

  • Lentiviral transfer plasmid (encoding the gene of interest, e.g., p38α, or shRNA targeting p38α)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

  • Sterile conical tubes

Procedure:

  • Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm plate in 10 mL of antibiotic-free DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.

  • Plasmid DNA Preparation: In a sterile microfuge tube, prepare the plasmid DNA mixture:

    • 4 µg of the lentiviral transfer plasmid

    • 3 µg of the packaging plasmid (psPAX2)

    • 1 µg of the envelope plasmid (pMD2.G)

    • Bring the total volume to 500 µL with Opti-MEM.

  • Transfection Reagent Preparation: In a separate sterile microfuge tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

  • Transfection: Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes. Add the mixture dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Media Change: After 16-24 hours, carefully aspirate the media and replace it with 10 mL of fresh DMEM with 10% FBS.

  • Virus Harvest: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.

  • Virus Filtration and Storage: Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. Aliquot the virus and store at -80°C.

Table 1: Lentiviral Production Parameters

ParameterRecommended Value
Cell LineHEK293T
Seeding Density (10 cm plate)5 x 10^6 cells
Transfer Plasmid4 µg
Packaging Plasmid (psPAX2)3 µg
Envelope Plasmid (pMD2.G)1 µg
Harvest Timepoints48 and 72 hours post-transfection

Protocol 2: Lentiviral Transduction of Microglial Cells

This protocol describes the transduction of a microglial cell line (e.g., BV-2) with the produced lentivirus.

Materials:

  • BV-2 microglial cells

  • Complete growth medium (DMEM with 10% FBS and antibiotics)

  • Lentiviral stock

  • Polybrene (8 mg/mL stock)

Procedure:

  • Cell Seeding: Seed 5 x 10^4 BV-2 cells per well in a 24-well plate in 500 µL of complete growth medium.

  • Transduction: The next day, add polybrene to each well to a final concentration of 8 µg/mL. Add the desired amount of lentivirus (multiplicity of infection, MOI, should be optimized for each cell type and virus batch).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

  • Media Change: After 24 hours, replace the virus-containing medium with 500 µL of fresh complete growth medium.

  • Selection (if applicable): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate selection agent to the medium 48 hours post-transduction.

  • Expansion: Expand the transduced cells for downstream assays.

Protocol 3: In Vitro Assay for Inflammatory Cytokine Production

This protocol describes an ELISA-based assay to measure the production of a pro-inflammatory cytokine (e.g., TNF-α) from transduced microglial cells following stimulation.

Materials:

  • Transduced and control BV-2 cells

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^5 transduced and control BV-2 cells per well in a 96-well plate.

  • Stimulation: The next day, treat the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader and calculate the concentration of TNF-α in each sample.

Table 2: Example Data from In Vitro Cytokine Assay

Cell LineTreatmentTNF-α Concentration (pg/mL)
Control BV-2Unstimulated15.2 ± 2.1
Control BV-2LPS (100 ng/mL)850.4 ± 45.3
p38α Knockdown BV-2Unstimulated12.8 ± 1.9
p38α Knockdown BV-2LPS (100 ng/mL)325.6 ± 28.7
p38α Overexpression BV-2Unstimulated25.1 ± 3.5
p38α Overexpression BV-2LPS (100 ng/mL)1250.9 ± 89.2

The use of lentiviral vectors to manipulate the expression of key components of the p38α MAPK pathway provides a powerful tool for dissecting the mechanism of action of this compound and for broader studies of neuroinflammation. The protocols outlined in this application note provide a framework for researchers to conduct in vitro studies to investigate the role of this signaling pathway in various cellular contexts. Careful optimization of transduction conditions and downstream assays will be crucial for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GIBH-130 Dosage and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of GIBH-130 (also known as AD-16) to minimize off-target effects. The following information is based on published preclinical data and established methodologies for small molecule inhibitor profiling.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of neuroinflammation.[1][2][3][4] It has been shown to suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1α, IL-1β, and IL-6, in activated microglia.[1][2] While its direct molecular target is not definitively established in publicly available literature, this compound is structurally similar to p38α mitogen-activated protein kinase (MAPK) inhibitors.[2][3] The p38α MAPK pathway is a key regulator of inflammatory responses.[5]

Q2: What are the potential off-target effects of this compound?

A2: Specific off-target profiling data for this compound is not currently available in the public domain. However, based on its structural similarity to p38α MAPK inhibitors, potential off-target effects may include interactions with other kinases.[5] First-generation p38 MAPK inhibitors have been associated with off-target effects and toxicity, which has driven the development of more selective next-generation inhibitors.[5] Therefore, it is crucial to experimentally determine the selectivity profile of this compound in your experimental system.

Q3: How do I determine the optimal dosage of this compound for my in vitro experiments?

A3: The optimal dosage should be determined by performing a dose-response curve for your specific cell type and endpoint. Start with a broad range of concentrations based on the reported IC50 of 3.4 nM for its anti-neuroinflammatory effects and narrow down to a concentration that gives the desired on-target effect with minimal toxicity.[1] It is also recommended to use the lowest effective concentration to minimize potential off-target effects.

Q4: What is a recommended starting dosage for in vivo animal studies?

A4: Preclinical studies in mouse models of Parkinson's disease have used a dosage of 1 mg/kg administered daily via oral gavage.[1] This dosage was shown to be effective in reducing neuroinflammation and neurodegeneration.[1] However, the optimal dosage may vary depending on the animal model, disease state, and route of administration. It is advisable to conduct pilot studies to determine the optimal dose for your specific model.

Q5: How can I assess the safety and tolerability of this compound in my experiments?

A5: A Phase 1 clinical trial in healthy human subjects has demonstrated that this compound (AD-16) is safe and well-tolerated.[1][2] For preclinical studies, it is important to monitor for signs of toxicity, such as changes in body weight, behavior, and organ function. Histopathological analysis of major organs should be performed at the end of the study. For in vitro studies, cell viability assays (e.g., MTT or LDH assays) should be conducted in parallel with your functional assays.

Troubleshooting Guides

Issue 1: High background or inconsistent results in cell-based assays.
  • Possible Cause: Poor solubility of this compound in aqueous media.

  • Troubleshooting Steps:

    • Solvent Selection: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[1] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

    • Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Gently warm the solution to aid dissolution, but avoid excessive heat.

    • Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before use. Vortex gently to ensure homogeneity.

Issue 2: Observed cellular phenotype does not align with the expected on-target effect of inhibiting neuroinflammation.
  • Possible Cause: Off-target effects of this compound at the concentration used.

  • Troubleshooting Steps:

    • Dose-Response Comparison: Perform a dose-response experiment and compare the concentration required to achieve the on-target effect (e.g., reduction of TNF-α) with the concentration that produces the unexpected phenotype. A significant discrepancy may suggest an off-target effect.

    • Use of a Structurally Unrelated Inhibitor: If available, use a structurally different inhibitor of the p38α MAPK pathway to see if it recapitulates the on-target phenotype without the unexpected effects.

    • Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target in your cellular model at the effective concentration.

Data Presentation

Table 1: Preclinical Dosage of this compound in a Mouse Model of Parkinson's Disease

ParameterValueReference
Animal Model 6-hydroxydopamine (6-OHDA) induced mouse model of Parkinson's disease[1]
Dosage 1 mg/kg[1]
Route of Administration Oral gavage[1]
Frequency Daily[1]
Vehicle 2% DMSO in 0.9% saline solution[1]

Table 2: Template for Summarizing Kinase Selectivity Data for this compound

Researchers should generate their own data to populate this table.

Kinase TargetIC50 (nM) or % Inhibition @ [Concentration]Fold Selectivity vs. On-Target
p38α MAPK (On-Target) To be determined1
p38β MAPKTo be determinedCalculate
JNK1To be determinedCalculate
ERK2To be determinedCalculate
Other kinases...To be determinedCalculate

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of recombinant human kinases.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration 100-fold higher than the highest screening concentration.

  • Assay Conditions: The kinase reactions are typically performed in a buffer containing ATP at or near its Km concentration for each kinase.

  • Data Acquisition: The kinase activity is measured using a variety of methods, such as radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition of each kinase by this compound at a single concentration is determined. For kinases showing significant inhibition (e.g., >50%), a full dose-response curve should be generated to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the engagement of this compound with its target protein in intact cells.

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either vehicle (e.g., 0.1% DMSO) or this compound at the desired concentration for a specified time (e.g., 1 hour).

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Protein Quantification: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target protein (e.g., p38α MAPK) remaining in the soluble fraction by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.

Mandatory Visualizations

GIBH_130_Signaling_Pathway cluster_stress Cellular Stress / Inflammatory Stimuli cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stress Stress MAPKKK MAPKKK Stress->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_alpha_MAPK p38α MAPK MAPKK->p38_alpha_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_alpha_MAPK->Transcription_Factors activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Pro_inflammatory_Cytokines upregulates GIBH_130 This compound GIBH_130->p38_alpha_MAPK inhibits

Caption: Putative signaling pathway of this compound action.

Off_Target_Workflow Start Start: Optimizing this compound Dosage Dose_Response 1. In Vitro Dose-Response Curve (On-Target Effect vs. Cytotoxicity) Start->Dose_Response Selectivity_Screening 2. Off-Target Screening (e.g., Kinase Panel) Dose_Response->Selectivity_Screening Determine initial concentration range Target_Engagement 3. Cellular Target Engagement (e.g., CETSA) Selectivity_Screening->Target_Engagement Identify potential off-targets In_Vivo_Tox 4. In Vivo MTD & PK/PD Studies (Maximum Tolerated Dose & Pharmacokinetics/Pharmacodynamics) Target_Engagement->In_Vivo_Tox Confirm on-target activity in cells Optimal_Dose Optimal In Vivo Efficacy Dose with Minimal Off-Target Effects In_Vivo_Tox->Optimal_Dose Establish safety and exposure-response relationship Troubleshooting_Logic Start Unexpected Phenotype Observed Dose_Discrepancy Is EC50 for phenotype >> EC50 for on-target? Start->Dose_Discrepancy Off_Target_Likely Likely Off-Target Effect Dose_Discrepancy->Off_Target_Likely Yes Orthogonal_Inhibitor Does a structurally different on-target inhibitor replicate the phenotype? Dose_Discrepancy->Orthogonal_Inhibitor No Re-evaluate Re-evaluate Hypothesis Off_Target_Likely->Re-evaluate On_Target_Possible Potentially On-Target or Complex Biology Orthogonal_Inhibitor->On_Target_Possible Yes Confirm_Off_Target Confirms Off-Target Effect of this compound Orthogonal_Inhibitor->Confirm_Off_Target No Confirm_Off_Target->Re-evaluate

References

Potential toxicity of GIBH-130 in long-term animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GIBH-130 in long-term animal studies, with a focus on its potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as AD-16, is a novel small molecule inhibitor of neuroinflammation.[1][2] Its primary mechanism of action is the suppression of pro-inflammatory cytokine production in activated microglia, with a particularly high potency against Interleukin-1 beta (IL-1β).[3][4][5][6] It has been shown to reduce the production of other inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO).[1][6]

Q2: What is the known safety profile of this compound in animal models?

Initial preclinical studies have suggested that this compound has a favorable safety profile. A 2016 study by Zhou et al. is frequently cited, stating that the compound "does not present toxic effects".[1][7] More recently, a 2024 study in a mouse model of Parkinson's disease did not report any adverse effects at a dose of 1 mg/kg administered daily for seven days.[1][2] Furthermore, a Phase 1 clinical trial in healthy human subjects indicated that this compound (AD-16) is safe and well-tolerated.[1]

Q3: Is there any quantitative long-term toxicity data available for this compound, such as LD50 or NOAEL?

Q4: What are the known pharmacokinetic properties of this compound?

This compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier.[1][6] Key pharmacokinetic parameters in Sprague-Dawley rats are summarized in the table below.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetCell LineIC50Reference
IL-1β SecretionLPS-stimulated N9 microglial cells3.4 nM[5][6]
TNF-α ProductionLPS-stimulated microglial cells40.82 µM[6]
Nitric Oxide (NO) ProductionLPS-stimulated microglial cells46.24 µM[6]

Table 2: Pharmacokinetic Properties of this compound in Rats

ParameterValueReference
Bioavailability (Oral)~75%[1][6]
Half-life (t½)4.32 hours[1][6]
Blood-Brain Barrier Penetration (AUCBrain/Plasma)0.21[6]

Troubleshooting Guides

Issue 1: Unexpected adverse effects or mortality in animals during a long-term study.

  • Possible Cause 1: Dose is too high for the chosen animal model or duration of study.

    • Troubleshooting Step: The initial safety assessments were likely conducted in different models or for shorter durations. It is crucial to perform a dose-range finding study for your specific long-term protocol to determine the maximum tolerated dose (MTD) and NOAEL.

  • Possible Cause 2: Vehicle-related toxicity.

    • Troubleshooting Step: Ensure that the vehicle used to dissolve this compound is well-tolerated at the administered volume and concentration over the long term. A vehicle-only control group is essential. The 2024 Parkinson's disease study used 2% DMSO in 0.9% saline solution.[1]

  • Possible Cause 3: Off-target effects.

    • Troubleshooting Step: While this compound is a potent IL-1β inhibitor, high concentrations may lead to off-target effects. Consider reducing the dose or exploring alternative dosing regimens (e.g., intermittent dosing).

Issue 2: Lack of efficacy in a long-term neuroinflammation model.

  • Possible Cause 1: Insufficient dose or exposure.

    • Troubleshooting Step: The reported half-life of this compound is approximately 4.32 hours.[1][6] For long-term studies, once-daily dosing may not be sufficient to maintain therapeutic concentrations. Consider twice-daily dosing or the use of a controlled-release formulation. Confirm target engagement by measuring downstream markers of inflammation in your model.

  • Possible Cause 2: Development of tolerance.

    • Troubleshooting Step: While not reported for this compound, some compounds can induce tolerance over time. Analyze inflammatory markers at different time points throughout the study to assess sustained efficacy.

  • Possible Cause 3: Model-specific differences in inflammatory pathways.

    • Troubleshooting Step: The efficacy of this compound has been demonstrated in models where IL-1β plays a significant role.[1] Confirm that the inflammatory cascade in your specific long-term model is dependent on pathways inhibited by this compound.

Experimental Protocols

Key Experiment: Assessment of this compound in a 6-OHDA Mouse Model of Parkinson's Disease

This protocol is adapted from the study by Ferreira et al. (2024).[1][2]

  • Animal Model: Male C57BL/6 mice.

  • Induction of Parkinson's Disease Model: Unilateral stereotactic injection of 6-hydroxydopamine (6-OHDA) into the right corpus striatum.

  • This compound Formulation: Dissolve this compound in 2% dimethyl sulfoxide (DMSO) in 0.9% saline solution.[1]

  • Dosing Regimen: Administer 1 mg/kg of this compound or vehicle daily via oral gavage for 7 consecutive days, starting 3 days after the 6-OHDA injection.[1][7]

  • Behavioral Assessments: Conduct motor function tests, such as the cylinder test and apomorphine-induced rotation test, before and after the treatment period.[1]

  • Endpoint Analysis (Day 10):

    • Euthanize animals and perfuse with 4% paraformaldehyde.[1]

    • Collect brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss and Iba-1 to assess microglia activation.[1][7]

    • Collect brain regions (substantia nigra and striatum) for ELISA to measure levels of pro-inflammatory cytokines (e.g., IL-1α, IL-1β, IL-6, TNF-α).[1]

Mandatory Visualization

GIBH130_Signaling_Pathway cluster_0 Microglia Activation cluster_1 This compound Intervention cluster_2 Downstream Effects Pathogen/Damage Signal Pathogen/Damage Signal TLR/PRR Toll-like Receptors/ Pattern Recognition Receptors Pathogen/Damage Signal->TLR/PRR Inflammasome Inflammasome Activation Pathogen/Damage Signal->Inflammasome NF-kB Activation NF-κB Pathway Activation TLR/PRR->NF-kB Activation Pro-IL-1b Pro-IL-1β Transcription NF-kB Activation->Pro-IL-1b Caspase-1 Caspase-1 Activation Inflammasome->Caspase-1 IL-1b Secretion IL-1β Secretion Caspase-1->IL-1b Secretion Cleavage of Pro-IL-1β This compound This compound This compound->IL-1b Secretion Inhibition (IC50 = 3.4 nM) Neuroinflammation Neuroinflammation IL-1b Secretion->Neuroinflammation

Caption: Proposed signaling pathway for this compound's anti-neuroinflammatory effects.

GIBH130_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model C57BL/6 Mice PD_Induction Day 0: 6-OHDA Unilateral Striatal Injection Baseline_Behavior Day 3 (Pre-treatment): Cylinder & Apomorphine Tests PD_Induction->Baseline_Behavior Dosing Daily Dosing (Days 3-9) Baseline_Behavior->Dosing Treatment_Group This compound (1 mg/kg, p.o.) Vehicle_Group Vehicle (2% DMSO in Saline, p.o.) Vehicle_Group->Dosing Post_Behavior Day 9 (Post-treatment): Cylinder & Apomorphine Tests Dosing->Post_Behavior Euthanasia Day 10: Euthanasia & Tissue Collection Post_Behavior->Euthanasia IHC Immunohistochemistry (TH, Iba-1) Euthanasia->IHC ELISA ELISA (Cytokines) Euthanasia->ELISA

Caption: Experimental workflow for this compound evaluation in a Parkinson's disease model.

References

Overcoming GIBH-130 delivery challenges across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GIBH-130 Blood-Brain Barrier Delivery

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the delivery of this compound across the blood-brain barrier (BBB) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the central nervous system (CNS)?

A1: this compound, also known as AD-16, is a novel small molecule compound with potent anti-neuroinflammatory properties.[1][2] Its primary mechanism of action in the CNS involves the suppression of pro-inflammatory cytokine production, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO), in activated microglia.[1][2] By modulating microglial activation, this compound helps to reduce neuroinflammation, a key pathological feature in neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2][3]

Q2: Has this compound been shown to cross the blood-brain barrier?

A2: Yes, studies have reported that this compound can cross the blood-brain barrier.[1][4] It has demonstrated therapeutic effects in animal models of Parkinson's disease, reducing neurodegeneration and motor deficits, which indicates its ability to reach the CNS after systemic administration.[1][3]

Q3: What are the known pharmacokinetic properties of this compound?

A3: When administered orally, this compound has a reported bioavailability of approximately 75% and a half-life of 4.32 hours.[4]

Q4: What is the proposed mechanism of this compound transport across the BBB?

A4: The exact mechanism of this compound transport across the BBB has not been fully elucidated. However, as a small molecule, it is likely to cross the BBB via passive transcellular diffusion, a process influenced by its physicochemical properties such as lipophilicity and molecular weight. It may also be a substrate for carrier-mediated transport systems. Further investigation is needed to fully characterize its transport mechanism.

Troubleshooting Guides

This section provides solutions to common problems researchers may encounter during in vitro and in vivo experiments with this compound.

In Vitro Blood-Brain Barrier Model Experiments

Problem 1: Low or inconsistent permeability of this compound in an in vitro BBB model (e.g., Transwell assay).

  • Possible Cause 1: Compromised integrity of the in vitro BBB model.

    • Troubleshooting:

      • Measure Transendothelial Electrical Resistance (TEER): Ensure TEER values are within the expected range for your specific cell culture model before and after the experiment. A significant drop in TEER indicates a compromised barrier.

      • Assess Paracellular Permeability: Use a fluorescent tracer of known low permeability (e.g., Lucifer yellow or FITC-dextran) as a negative control to confirm the tightness of the cell monolayer.

      • Optimize Cell Culture Conditions: Ensure optimal cell seeding density, media composition, and culture duration. Co-culture models with astrocytes and pericytes can enhance barrier properties.[5][6]

  • Possible Cause 2: this compound is a substrate for efflux pumps.

    • Troubleshooting:

      • Use Efflux Pump Inhibitors: Conduct the permeability assay in the presence of known inhibitors of P-glycoprotein (P-gp) (e.g., verapamil) or Breast Cancer Resistance Protein (BCRP) (e.g., Ko143) to determine if efflux is limiting this compound transport.

      • Utilize Cell Lines with Low Efflux Transporter Expression: Consider using cell lines with inherently lower expression of efflux transporters for initial screening.

  • Possible Cause 3: Poor solubility or stability of this compound in the assay medium.

    • Troubleshooting:

      • Assess Solubility: Determine the solubility of this compound in your assay buffer. The use of a co-solvent like DMSO may be necessary, but its concentration should be kept low (typically <0.5%) to avoid affecting cell viability and barrier integrity.

      • Evaluate Stability: Analyze the concentration of this compound in both the donor and receiver compartments at the end of the experiment using a suitable analytical method (e.g., LC-MS/MS) to check for degradation.

Problem 2: High variability in this compound permeability results across different experiments.

  • Possible Cause 1: Inconsistent cell culture.

    • Troubleshooting:

      • Standardize Cell Culture Protocols: Maintain consistent cell passage numbers, seeding densities, and culture times.

      • Monitor Cell Morphology: Regularly inspect cell morphology to ensure a confluent and healthy monolayer.

  • Possible Cause 2: Issues with this compound formulation.

    • Troubleshooting:

      • Ensure Complete Solubilization: Vortex or sonicate the this compound stock solution before each use to ensure it is fully dissolved.

      • Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment to avoid degradation.

In Vivo Experiments in Animal Models

Problem 3: Low brain tissue concentration of this compound after systemic administration.

  • Possible Cause 1: Rapid metabolism or clearance.

    • Troubleshooting:

      • Pharmacokinetic Study: Conduct a full pharmacokinetic study to determine the plasma concentration-time profile of this compound. This will help in understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

      • Formulation Optimization: Consider different drug delivery formulations, such as nanoparticles or liposomes, to protect this compound from rapid metabolism and enhance its circulation time.

  • Possible Cause 2: Significant efflux at the BBB.

    • Troubleshooting:

      • Co-administration with Efflux Pump Inhibitors: In preclinical models, co-administer this compound with an efflux pump inhibitor to assess the impact of active efflux on brain penetration. Note: This is for experimental purposes and not for therapeutic use unless specifically designed.

Problem 4: Inconsistent therapeutic effects in animal models despite consistent dosing.

  • Possible Cause 1: Variability in BBB permeability in the disease model.

    • Troubleshooting:

      • Assess BBB Integrity: In your animal model, assess the integrity of the BBB using methods like Evans blue dye extravasation or dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).[7] Neuroinflammation in disease models can alter BBB permeability.

  • Possible Cause 2: Issues with drug administration.

    • Troubleshooting:

      • Verify Administration Technique: Ensure consistent and accurate administration of this compound (e.g., oral gavage, intravenous injection). For oral administration, consider the impact of fasting and food intake on absorption.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This protocol outlines a general procedure for assessing the permeability of this compound across an in vitro BBB model using a Transwell system.

Materials:

  • Transwell inserts with microporous membrane (e.g., 0.4 µm pore size)

  • 24-well companion plates

  • Brain endothelial cells (e.g., hCMEC/D3, bEnd.3, or primary cells)

  • Cell culture medium and supplements

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding: Seed brain endothelial cells on the apical side of the Transwell inserts at a predetermined optimal density.

  • Culture and Barrier Formation: Culture the cells until a confluent monolayer is formed and stable TEER values are achieved. For co-culture models, seed astrocytes and/or pericytes in the basolateral compartment.

  • TEER Measurement: Measure TEER to confirm barrier integrity before the experiment.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Add the this compound solution (in assay buffer) to the apical (donor) compartment.

    • Add fresh assay buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh assay buffer.

    • At the end of the experiment, collect samples from the donor compartment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: The rate of this compound accumulation in the receiver compartment.

      • A: The surface area of the Transwell membrane.

      • C0: The initial concentration of this compound in the donor compartment.

Protocol 2: In Vivo Brain Tissue Uptake Study in Mice

This protocol provides a general method for quantifying the concentration of this compound in the brain tissue of mice following systemic administration.

Materials:

  • Mice (specify strain, age, and sex)

  • This compound formulation for in vivo administration

  • Anesthesia

  • Perfusion buffer (e.g., ice-cold saline with heparin)

  • Brain homogenization buffer

  • Homogenizer

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Methodology:

  • Drug Administration: Administer this compound to the mice via the desired route (e.g., oral gavage, intravenous injection) at a specified dose.

  • Time Points: At predetermined time points post-administration, anesthetize the mice.

  • Blood Collection: Collect a blood sample via cardiac puncture.

  • Perfusion: Perfuse the mice transcardially with ice-cold perfusion buffer to remove blood from the brain vasculature.

  • Brain Extraction: Immediately dissect the brain and place it on ice.

  • Homogenization: Weigh the brain tissue and homogenize it in a known volume of homogenization buffer.

  • Sample Preparation: Process the brain homogenate and plasma samples (e.g., protein precipitation, liquid-liquid extraction) to extract this compound.

  • Quantification: Analyze the concentration of this compound in the processed samples using a validated analytical method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the brain tissue concentration (e.g., in ng/g of tissue).

Data Presentation

Table 1: In Vitro Permeability of this compound and Control Compounds

CompoundPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)In Vitro BBB ModelReference
This compound [Insert experimental data][Insert experimental data][e.g., hCMEC/D3 monoculture][Cite relevant study]
Caffeine (High Permeability)> 10~1[e.g., hCMEC/D3 monoculture][8]
Vinblastine (P-gp Substrate)< 2> 2[e.g., Caco-2][8]
Lucifer Yellow (Low Permeability)< 0.5N/A[e.g., hCMEC/D3 monoculture][General knowledge]

Table 2: In Vivo Brain Penetration of this compound in Mice

CompoundDose (mg/kg)Route of AdministrationTime Point (h)Brain Concentration (ng/g)Plasma Concentration (ng/mL)Brain-to-Plasma Ratio (Kp)Reference
This compound [Insert experimental data][e.g., Oral gavage][Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data][Cite relevant study]
[Control Compound][Insert experimental data][e.g., Oral gavage][Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data][Cite relevant study]

Visualizations

GIBH130_Signaling_Pathway cluster_therapeutic_outcome Neuroinflammation Neuroinflammation (e.g., in Parkinson's, Alzheimer's) Activated_Microglia Activated Microglia Neuroinflammation->Activated_Microglia activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, NO) Activated_Microglia->Pro_inflammatory_Cytokines releases Neuronal_Damage Neuronal Damage & Neurodegeneration Pro_inflammatory_Cytokines->Neuronal_Damage causes GIBH130 This compound (AD-16) GIBH130->Activated_Microglia inhibits Therapeutic_Effect Therapeutic Effect (Reduced Neurodegeneration, Improved Motor Function) GIBH130->Therapeutic_Effect leads to

Caption: Signaling pathway of this compound in modulating neuroinflammation.

In_Vitro_BBB_Permeability_Workflow Start Start: In Vitro BBB Permeability Assay Seed_Cells 1. Seed Brain Endothelial Cells on Transwell Insert Start->Seed_Cells Form_Monolayer 2. Culture to Form Confluent Monolayer Seed_Cells->Form_Monolayer Check_Integrity 3. Measure TEER to Confirm Barrier Integrity Form_Monolayer->Check_Integrity Add_Compound 4. Add this compound to Apical (Donor) Side Check_Integrity->Add_Compound TEER OK Troubleshoot Low TEER: Troubleshoot Cell Culture Check_Integrity->Troubleshoot TEER Low Incubate 5. Incubate and Sample from Basolateral (Receiver) Side Add_Compound->Incubate Quantify 6. Quantify this compound Concentration (LC-MS/MS) Incubate->Quantify Calculate_Papp 7. Calculate Apparent Permeability (Papp) Quantify->Calculate_Papp End End: Permeability Data Calculate_Papp->End

Caption: Experimental workflow for the in vitro BBB permeability assay.

In_Vivo_Brain_Uptake_Workflow Start Start: In Vivo Brain Uptake Study Administer_Drug 1. Administer this compound to Mice (e.g., Oral Gavage) Start->Administer_Drug Wait 2. Wait for Predetermined Time Point Administer_Drug->Wait Anesthetize 3. Anesthetize Mouse Wait->Anesthetize Collect_Blood 4. Collect Blood Sample (Cardiac Puncture) Anesthetize->Collect_Blood Perfuse 5. Transcardial Perfusion with Saline Collect_Blood->Perfuse Extract_Brain 6. Dissect and Homogenize Brain Perfuse->Extract_Brain Analyze 7. Quantify this compound in Brain and Plasma (LC-MS/MS) Extract_Brain->Analyze Calculate_Ratio 8. Calculate Brain-to-Plasma Ratio (Kp) Analyze->Calculate_Ratio End End: Brain Penetration Data Calculate_Ratio->End

Caption: Experimental workflow for the in vivo brain uptake study.

References

Technical Support Center: GIBH-130 and DMSO Vehicle Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of Dimethyl Sulfoxide (DMSO) as a vehicle for GIBH-130 and how to control for its effects in experiments.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as a vehicle for this compound?

A1: this compound, a neuroinflammation inhibitor, is soluble in DMSO.[1] Many organic compounds with therapeutic potential, like this compound, have low aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for in vitro and in vivo studies.[2][3][4][5]

Q2: What are the known vehicle effects of DMSO?

A2: While widely used, DMSO is not inert and can exert its own biological effects. These can include:

  • Cytotoxicity: At higher concentrations, DMSO can be toxic to cells.[2][6] For most cell lines, concentrations above 1% (v/v) can be cytotoxic.[4]

  • Effects on Cell Proliferation and Differentiation: DMSO can influence cell growth and differentiation in a cell-type-specific manner.[7][8]

  • Gene Expression Changes: Exposure to DMSO can alter gene expression profiles in cultured cells.[8]

  • Neurotoxicity: In in vivo models, high concentrations of DMSO can lead to motor impairment and other signs of neurotoxicity.[9][10][11]

  • Anti-inflammatory Effects: Some studies have shown that DMSO itself can have anti-inflammatory properties by reducing the production of certain cytokines.[12]

Q3: What is the recommended final concentration of DMSO for in vitro experiments with this compound?

A3: For in vitro cell culture experiments, it is crucial to keep the final concentration of DMSO as low as possible. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[6][13][14] However, cell sensitivity to DMSO can vary significantly.[14] Therefore, it is highly recommended to perform a vehicle toxicity test to determine the maximum concentration of DMSO that does not affect the viability or function of your specific cell line.

Q4: How should I prepare the vehicle control for my in vitro experiment?

A4: The vehicle control should contain the exact same concentration of DMSO as the this compound treated group. To prepare the control, dilute your stock DMSO in the same cell culture medium to match the final concentration in your experimental wells.

Q5: What concentration of DMSO should be used for in vivo studies with this compound?

A5: The concentration of DMSO for in vivo administration should be minimized. In a study using a mouse model of Parkinson's disease, this compound was dissolved in 2% DMSO in 0.9% saline solution for oral gavage.[15][16] The vehicle control group received the same 2% DMSO in saline solution. It is critical to include a vehicle control group in your experimental design to differentiate the effects of this compound from any potential effects of the DMSO vehicle.

Troubleshooting Guides

Problem 1: I am observing toxicity in my cell culture, even in the vehicle control group.

  • Possible Cause: The final DMSO concentration is too high for your specific cell line.

  • Solution:

    • Determine the No-Effect Concentration: Run a dose-response curve with DMSO alone (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%) to identify the highest concentration that does not impact cell viability or the experimental endpoint.

    • Prepare a Higher Concentration Stock of this compound: If possible, dissolve this compound at a higher concentration in DMSO so that a smaller volume is needed to achieve the desired final concentration in your culture medium, thereby reducing the final DMSO concentration.

Problem 2: My in vivo vehicle control group is showing unexpected behavioral or physiological changes.

  • Possible Cause: The concentration or volume of DMSO administered is causing systemic toxicity.

  • Solution:

    • Reduce DMSO Concentration: If the solubility of this compound allows, lower the percentage of DMSO in your vehicle.

    • Consider Alternative Solvents: If reducing the DMSO concentration is not feasible, you may need to explore other less toxic, biocompatible solvents or formulation strategies.

    • Refine Dosing Volume and Administration: Ensure the volume and rate of administration are appropriate for the animal model to minimize acute toxicity.

Problem 3: The effect of this compound is not as potent as expected.

  • Possible Cause: Potential interaction between DMSO and this compound or the biological target.

  • Solution:

    • Review Literature: Check for any known interactions of DMSO with your target pathway. While a study on Nerve Growth Factor showed a non-disruptive interaction with DMSO, it's a possibility to consider.[17][18]

    • Vehicle Control is Key: A proper vehicle control is essential to ensure that the observed effects are due to this compound and not a combination of the compound and the vehicle.

Data Presentation

Table 1: Recommended DMSO Concentrations for this compound Experiments

Experimental SystemRecommended Final DMSO ConcentrationKey Considerations
In Vitro Cell Culture0.1% - 0.5% (v/v)Cell line dependent; always perform a toxicity assessment.
In Vivo (Mouse)≤ 2% (in saline)Minimize concentration; always include a vehicle control group.

Table 2: Potential Effects of DMSO Vehicle

ConcentrationPotential EffectsMitigation Strategy
> 1% (in vitro)Cytotoxicity, apoptosisUse a final concentration ≤ 0.5%, ideally ≤ 0.1%.
0.05% - 0.2% (in vitro)May enhance proliferation in some cell typesDetermine the no-effect concentration for your cell line.
High concentrations (in vivo)Neurotoxicity, motor impairmentUse the lowest effective concentration.
VariousAnti-inflammatory effects, altered gene expressionA dedicated vehicle control group is mandatory.

Experimental Protocols

Protocol 1: Determining the Non-Toxic Concentration of DMSO for In Vitro Studies

  • Cell Plating: Seed your cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay.

  • Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. Typical final concentrations to test include 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1% (v/v). Include a media-only control.

  • Treatment: Add the DMSO dilutions to the respective wells.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment.

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the media-only control. This is your maximum allowable DMSO concentration for subsequent experiments.

Protocol 2: Preparation of this compound and Vehicle Control for In Vivo Oral Gavage (Mouse Model)

This protocol is based on a published study.[15][16]

  • This compound Formulation:

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution.

    • Further dilute the this compound stock solution in 0.9% sterile saline to achieve the final desired dosing concentration and a final DMSO concentration of 2%.

  • Vehicle Control Formulation:

    • Prepare a solution of 2% DMSO in 0.9% sterile saline.

  • Administration:

    • Administer the this compound formulation or the vehicle control to the respective groups of animals via oral gavage. The volume of administration should be consistent across all animals.

  • Experimental Groups: A typical experimental design would include:

    • Group 1: Sham + Vehicle

    • Group 2: Disease Model + Vehicle

    • Group 3: Sham + this compound

    • Group 4: Disease Model + this compound

Mandatory Visualizations

GIBH130_Signaling_Pathway cluster_0 Microglia Activation cluster_1 This compound Action Pathogen/Damage Pathogen/Damage TLR Toll-like Receptor Pathogen/Damage->TLR Activates NF-kB_Pathway NF-κB Pathway TLR->NF-kB_Pathway Activates Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NF-kB_Pathway->Pro-inflammatory_Cytokines Induces Production This compound This compound This compound->NF-kB_Pathway Inhibits

Caption: Simplified signaling pathway of this compound in microglia.

Experimental_Workflow cluster_invitro In Vitro Workflow Determine_DMSO_Toxicity 1. Determine Max Non-Toxic DMSO % Prepare_GIBH130 2. Prepare this compound & Vehicle Control Determine_DMSO_Toxicity->Prepare_GIBH130 Cell_Treatment 3. Treat Cells Prepare_GIBH130->Cell_Treatment Assay 4. Perform Assay Cell_Treatment->Assay

Caption: Experimental workflow for in vitro studies with this compound.

References

Addressing variability in animal response to GIBH-130 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal responses to GIBH-130 treatment.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Question 1: We are observing high variability in the therapeutic effect of this compound on motor function in our Parkinson's disease mouse model. What are the potential causes and solutions?

Potential Causes and Troubleshooting Steps:

High variability in treatment response can stem from multiple factors, ranging from drug preparation to the animal model itself. Below is a systematic approach to identifying and resolving the issue.

  • This compound Formulation and Administration:

    • Inconsistent Formulation: Ensure this compound is fully dissolved. According to studies, this compound can be dissolved in 2% DMSO in 0.9% saline solution[1][2]. Incomplete dissolution can lead to inconsistent dosing. Vortex and visually inspect the solution for any precipitate before each use. Prepare fresh solutions regularly.

    • Inaccurate Dosing: Calibrate all pipettes and balances used for preparing the this compound solution and for dosing. Ensure the dose is calculated correctly based on the most recent animal weights.

    • Variable Administration: Oral gavage, a common administration route for this compound, requires consistent technique to ensure the full dose is delivered to the stomach and to avoid accidental administration into the lungs[1][2]. Ensure all personnel are thoroughly trained and their technique is consistent.

  • Animal Model and Husbandry:

    • Inconsistent Disease Induction: The 6-hydroxydopamine (6-OHDA) model, for instance, relies on precise stereotactic injection. Variability in the injection site can lead to different levels of neurodegeneration and, consequently, variable responses to treatment. Verify the accuracy of your stereotactic coordinates and injection technique.

    • Animal Stress: High stress levels can impact the immune system and neuroinflammation, potentially confounding the effects of this compound. Handle animals consistently and minimize environmental stressors such as noise and light fluctuations.

    • Underlying Health Status: Ensure all animals are healthy and free of infections before starting the experiment. An underlying infection can exacerbate inflammatory responses.

  • Experimental Design and Execution:

    • Timing of Treatment: The timing of treatment initiation relative to disease induction can be critical. In some studies, this compound treatment was started 3 days after the induction of the Parkinson's disease model[2]. Ensure this timing is consistent across all animals.

    • Behavioral Testing: Ensure the environment for behavioral testing (e.g., cylinder test, apomorphine-induced rotation test) is consistent in terms of lighting, time of day, and acclimatization period.

Question 2: We are seeing inconsistent changes in pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in brain tissue homogenates after this compound treatment. How can we troubleshoot this?

Potential Causes and Troubleshooting Steps:

Variability in cytokine measurements can be due to pre-analytical (sample collection and handling), analytical (assay performance), and biological factors.

  • Sample Collection and Processing:

    • Time of Euthanasia and Tissue Collection: Cytokine levels can fluctuate with circadian rhythms. Standardize the time of day for euthanasia and tissue collection.

    • Tissue Homogenization: Ensure a consistent and thorough homogenization of brain tissue to achieve a uniform lysate. Use a standardized protocol with a specified buffer volume to tissue weight ratio.

    • Sample Storage: Store tissue samples immediately at -80°C after collection to prevent protein degradation. Avoid repeated freeze-thaw cycles of the lysates.

  • Immunoassay (ELISA) Performance:

    • Assay Kit Quality: Use high-quality, validated ELISA kits from a reputable supplier. Check the expiration date of the kits.

    • Assay Protocol: Adhere strictly to the manufacturer's protocol. Pay close attention to incubation times and temperatures, washing steps, and the use of appropriate plate readers.

    • Pipetting Accuracy: Inaccurate pipetting of samples, standards, and reagents is a major source of variability. Ensure pipettes are calibrated and use proper pipetting techniques.

    • Intra- and Inter-Assay Variability: Run samples in duplicate or triplicate to assess intra-assay variability. Include the same internal control samples on each plate to monitor inter-assay variability.

The following table illustrates how to present data to identify high variability:

Table 1: Example of TNF-α Levels in Brain Homogenates with Low vs. High Variability

GroupAnimal IDTNF-α (pg/mg protein) - Low VariabilityTNF-α (pg/mg protein) - High Variability
Vehicle1150.2145.8
2155.6180.3
3148.9120.5
Mean ± SD 151.6 ± 3.5 148.9 ± 30.1
This compound480.582.1
585.1110.7
682.355.4
Mean ± SD 82.6 ± 2.3 82.7 ± 27.7

A high standard deviation (SD) relative to the mean in the "High Variability" data indicates an issue to be addressed.

FAQs

Q1: What is this compound and what is its proposed mechanism of action?

This compound, also known as AD-16, is a compound identified for its anti-neuroinflammatory effects.[1][2] It has been shown to suppress the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated microglia.[1][2] While the exact mechanism is not fully elucidated, its chemical structure is similar to a p38α MAPK inhibitor, suggesting it may act through this pathway to reduce inflammation.[1]

Q2: What is the recommended solvent and route of administration for this compound in mice?

Based on published studies, this compound can be dissolved in 2% dimethyl sulfoxide (DMSO) in 0.9% saline solution.[1][2] It has been administered to mice daily via oral gavage at a dose of 1 mg/kg.[1][2]

Q3: Are there any known off-target effects of this compound?

The currently available literature focuses on the anti-inflammatory effects of this compound. As with any small molecule inhibitor, the potential for off-target effects exists. Researchers should consider including appropriate controls to monitor for any unexpected phenotypes or cellular responses.

Q4: How can I assess the effect of this compound on microglia activation?

Microglia activation can be assessed by immunohistochemistry (IHC) for markers like Iba-1.[1][3] Changes in microglia morphology, from a ramified, homeostatic state to an amoeboid, activated state, can be quantified.[1][2] Additionally, changes in the density of Iba-1 positive cells can be measured.[1][3]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

  • Preparation of Vehicle: Prepare a solution of 2% DMSO in 0.9% sterile saline. For example, add 200 µL of DMSO to 9.8 mL of sterile saline.

  • Preparation of this compound Solution (1 mg/kg dose for a 25g mouse):

    • The required dose for a 25g mouse is 0.025 mg.

    • If administering a volume of 100 µL (0.1 mL), the required concentration is 0.25 mg/mL.

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in the 2% DMSO/saline vehicle to the final concentration.

    • Vortex thoroughly for at least 1 minute to ensure complete dissolution. Visually inspect for any particulates.

  • Administration:

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

    • Administer the solution via oral gavage using a proper-sized feeding needle.

    • Administer the same volume of vehicle to the control group.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

  • Sample Preparation:

    • Homogenize brain tissue (e.g., striatum or substantia nigra) in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific TNF-α ELISA kit.

    • Briefly, add standards and samples (in duplicate or triplicate) to the pre-coated microplate.

    • Incubate as per the protocol.

    • Wash the plate multiple times with the provided wash buffer.

    • Add the detection antibody and incubate.

    • Wash the plate.

    • Add the substrate solution and incubate in the dark.

    • Add the stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of TNF-α in the samples.

    • Express the results as pg of TNF-α per mg of total protein.

Visualizations

GIBH130_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK NF-kB NF-kB p38_MAPK->NF-kB This compound This compound This compound->p38_MAPK Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) NF-kB->Pro-inflammatory_Genes Transcription Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor

Caption: Hypothetical signaling pathway for this compound.

GIBH130_Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing Acclimatization->Baseline Disease_Induction Disease Induction (e.g., 6-OHDA injection) Baseline->Disease_Induction Randomization Randomization into Groups (Vehicle vs. This compound) Disease_Induction->Randomization Recovery (3 days) Treatment Daily this compound Administration (e.g., 21 days) Randomization->Treatment Endpoint_Behavior Endpoint Behavioral Testing Treatment->Endpoint_Behavior Euthanasia Euthanasia & Tissue Collection Endpoint_Behavior->Euthanasia Analysis Histological & Biochemical Analysis (IHC, ELISA) Euthanasia->Analysis

Caption: General experimental workflow for in vivo this compound studies.

Troubleshooting_Workflow Start High Variability Observed Check_Formulation Review this compound Formulation & Dosing Start->Check_Formulation Check_Administration Verify Administration Technique Check_Formulation->Check_Administration If OK Check_Model Assess Disease Model Consistency Check_Administration->Check_Model If OK Check_Assay Evaluate Endpoint Assay Performance Check_Model->Check_Assay If OK Resolved Variability Reduced Check_Assay->Resolved If OK

Caption: Logical workflow for troubleshooting experimental variability.

References

GIBH-130 Technical Support Center: Optimizing Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GIBH-130. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and optimal oral bioavailability of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing low or inconsistent oral bioavailability with this compound. How can we improve it?

A1: It's important to note that preclinical studies have reported this compound (also known as AD-16) to have a high oral bioavailability of approximately 75% in rats.[1][2] This suggests the compound itself has favorable absorption characteristics. If you are observing lower than expected bioavailability, the issue may stem from the formulation or experimental procedure rather than the inherent properties of the molecule.

Troubleshooting Steps:

  • Verify Formulation Integrity: this compound is poorly soluble in water and requires a specific vehicle for in vivo oral administration.[2] Ensure your formulation is prepared correctly and that the compound remains fully dissolved.

  • Check Compound Stability: this compound is sensitive to air and light.[1] Improper storage or handling can lead to degradation, reducing the effective dose administered.

  • Review Animal Dosing Procedure: Ensure accurate oral gavage technique to prevent incomplete dosing or administration into the lungs. The fasting state of the animal can also influence absorption.

Q2: What is the recommended formulation for oral administration of this compound in preclinical models?

A2: Published studies have successfully used a vehicle of 2% dimethyl sulfoxide (DMSO) in 0.9% saline solution for oral gavage in mice.[1] This simple solution has been effective in delivering the compound and achieving therapeutic concentrations in the brain.[1]

Q3: My this compound is precipitating out of the 2% DMSO/saline solution. What should I do?

A3: Precipitation can occur if the solubility limit is exceeded or if the preparation method is not optimal.

Troubleshooting Steps:

  • Preparation Order: First, dissolve the this compound powder completely in 100% DMSO to create a stock solution. Then, dilute this stock solution with 0.9% saline to the final desired concentration (e.g., ensuring the final DMSO concentration is 2%).

  • Sonication: Gentle warming or brief sonication of the DMSO stock solution can aid in dissolution before dilution with saline.

  • Concentration Check: Verify the final concentration of this compound. If high concentrations are required, you may need to explore alternative formulation strategies.

Q4: Are there alternative formulation strategies if the standard vehicle is not suitable for our experiment?

A4: Yes, if you encounter persistent solubility issues or wish to explore other delivery methods, several formulation strategies commonly used for poorly water-soluble drugs can be adapted for this compound. These approaches aim to enhance the dissolution rate and/or solubility in the gastrointestinal tract.[3][4][5][6]

Quantitative Data Summary

The known pharmacokinetic parameters of this compound from studies in Sprague-Dawley rats are summarized below.

ParameterValueSpeciesReference
Oral Bioavailability (F%) ~74.91%Rat[2][7]
Half-life (t½) 4.32 hoursRat[1][2][7]
Blood-Brain Barrier Penetration (AUCBrain/AUCPlasma) 0.21Rat[2][7]

The following table outlines alternative formulation strategies that can be considered for optimizing the delivery of this compound.

Formulation StrategyMechanism of ActionKey ComponentsPotential Advantages
Self-Emulsifying Drug Delivery Systems (SEDDS) Forms a fine oil-in-water emulsion in the GI tract, increasing surface area for absorption.[3][4][8]Oils (e.g., Capryol 90), Surfactants (e.g., Tween 80), Co-solvents (e.g., Transcutol).Enhances solubility and dissolution; can bypass first-pass metabolism via lymphatic uptake.[6][8]
Solid Dispersions The drug is dispersed in a solid polymer matrix, increasing the dissolution rate.[3][4]Water-soluble polymers (e.g., PVP, PEG, HPMC).Improves wettability and reduces drug particle size to a molecular level.[4]
Cyclodextrin Complexation Forms inclusion complexes where the hydrophobic drug molecule fits into the cyclodextrin cavity, increasing aqueous solubility.[3][4][6]β-cyclodextrins, Hydroxypropyl-β-cyclodextrin (HP-β-CD).Masks lipophilic properties of the drug, enhancing solubility and dissolution.[4]
Micronization/Nanonization Reduces drug particle size, which increases the surface area-to-volume ratio, leading to faster dissolution.[3][4][6]Milling equipment (for micronization), High-pressure homogenization (for nanosizing).Improves dissolution rate for poorly soluble drugs.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's mechanism of action and a standard workflow for assessing oral bioavailability.

GIBH130_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_mapk p38α MAPK Cascade cluster_downstream Downstream Effects LPS LPS / Cytokines (e.g., TNF-α) MAP3K MAP3K (e.g., TAK1, ASK1) LPS->MAP3K Activates MAP2K MAP2K (MKK3 / MKK6) MAP3K->MAP2K Phosphorylates p38a p38α MAPK MAP2K->p38a Phosphorylates MAPKAPK2 MAPKAPK2 (MK2) p38a->MAPKAPK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF-2, MEF-2) p38a->TranscriptionFactors Phosphorylates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) TranscriptionFactors->Cytokines Upregulates Transcription GIBH130 This compound GIBH130->p38a Inhibits

Caption: Proposed p38α MAPK signaling pathway inhibited by this compound.

Bioavailability_Workflow cluster_prep Preparation cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis & Calculation Formulate_IV Prepare IV Formulation (e.g., in Solutol/Saline) Group_IV Group 1: Administer IV Bolus Dose (e.g., 1 mg/kg) Formulate_IV->Group_IV Formulate_Oral Prepare Oral Formulation (e.g., 2% DMSO/Saline) Group_Oral Group 2: Administer Oral Gavage Dose (e.g., 5 mg/kg) Formulate_Oral->Group_Oral Blood_Sample Collect Blood Samples at Timed Intervals (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Group_IV->Blood_Sample Group_Oral->Blood_Sample LCMS Quantify Drug Concentration in Plasma via LC-MS/MS Blood_Sample->LCMS PK_Analysis Calculate Pharmacokinetic Parameters (e.g., AUC) LCMS->PK_Analysis Bioavailability Calculate Absolute Bioavailability (F%) PK_Analysis->Bioavailability

Caption: Experimental workflow for a preclinical oral bioavailability study.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (2% DMSO in Saline)

Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for oral administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • 0.9% Sodium Chloride Injection, USP (Normal Saline), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Prepare a 50 mg/mL this compound stock solution in DMSO.

    • Weigh the required amount of this compound powder. For example, to make 100 µL of stock, weigh 5 mg of this compound.

    • Add the appropriate volume of 100% DMSO (e.g., 100 µL for 5 mg) to the powder.

    • Vortex or sonicate gently until the powder is completely dissolved. The solution should be clear.

  • Dilute the stock solution to the final concentration.

    • To prepare a final 1 mg/mL solution in 2% DMSO/saline, you will perform a 1:50 dilution of the DMSO stock.

    • For a final volume of 1 mL:

      • Pipette 20 µL of the 50 mg/mL this compound stock solution into a sterile tube.

      • Add 980 µL of sterile 0.9% saline to the tube.

    • Vortex thoroughly to ensure the solution is homogenous.

  • Final Check:

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be prepared fresh immediately before dosing.

    • This formulation should be prepared fresh for each experiment and protected from light.

Protocol 2: In Vivo Oral Bioavailability Assessment in Rodents

Objective: To determine the absolute oral bioavailability of this compound in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g), divided into two groups (n=3-5 per group). Acclimate the animals for at least one week.

  • Dosing:

    • Group 1 (Intravenous, IV): Administer this compound as a single bolus dose of 1 mg/kg via the tail vein. The IV formulation may require a different vehicle (e.g., containing solubilizers like PEG300 or Tween 80) to ensure solubility in a smaller injection volume.

    • Group 2 (Oral, PO): Fast the animals overnight (with access to water). Administer this compound as a single dose of 5 mg/kg via oral gavage using the 2% DMSO/saline formulation.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Group Sampling Times: Pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group Sampling Times: Pre-dose, and at 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to a new set of labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters for both IV and PO routes using non-compartmental analysis software (e.g., Phoenix WinNonlin). The key parameter is the Area Under the plasma concentration-time Curve (AUC0-inf).

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100

References

GIBH-130 Technical Support Center: Troubleshooting Degradation and Ensuring Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the potential degradation pathways of GIBH-130, a neuroinflammation inhibitor, and offers practical solutions to prevent its breakdown during experimental use. By understanding and mitigating these degradation pathways, researchers can ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as AD-16, is a small molecule inhibitor of neuroinflammation.[1] It has been shown to suppress the production of pro-inflammatory cytokines, such as IL-1β, in activated microglia with a very high potency (IC50 = 3.4 nM).[2] this compound is structurally similar to p38α mitogen-activated protein kinase (MAPK) inhibitors, suggesting its mechanism of action involves the modulation of the p38 MAPK signaling pathway, a key regulator of cellular responses to stress and inflammation.[3][4]

Q2: My this compound solution has a slight yellow tint. Is it still usable?

A2: A slight yellow tint may indicate partial degradation of the compound. This compound is known to be sensitive to air and light, and oxidation or photodegradation can lead to the formation of colored impurities.[2] It is recommended to prepare fresh solutions and minimize exposure to light and air. If you observe a significant color change, it is best to discard the solution and prepare a new one from a fresh stock of the solid compound to ensure the integrity of your experiment.

Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to degradation?

A3: Yes, inconsistent results are a common consequence of compound degradation. The breakdown of this compound can lead to a lower effective concentration of the active compound, resulting in variable biological effects. To troubleshoot this, it is crucial to follow strict protocols for the preparation and storage of this compound solutions, as detailed in the experimental protocols section of this guide. Additionally, consider performing a stability test of your this compound stock solution under your specific experimental conditions.

Q4: What are the optimal storage conditions for this compound?

A4: For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment.[5] For short-term storage, it can be kept at 4°C.[5] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced or no biological activity of this compound Degradation of the compound due to improper storage or handling.1. Prepare a fresh stock solution of this compound from the solid compound. 2. Ensure the solid is stored at -20°C in a desiccator, protected from light. 3. Use high-quality, anhydrous DMSO for preparing the stock solution. 4. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Precipitation of this compound upon dilution in aqueous media Low aqueous solubility of this compound.1. Ensure the final concentration of DMSO in your cell culture media is low (typically <0.1%) to maintain solubility. 2. If precipitation persists, consider using a vehicle control with the same final DMSO concentration in your experiments. 3. Gentle warming and vortexing of the solution may help in redissolving the compound.
Inconsistent IC50 values across experiments Instability of this compound in the assay medium.1. Minimize the pre-incubation time of this compound in the assay medium before adding to cells. 2. Prepare fresh dilutions of this compound for each experiment. 3. Perform a time-course experiment to assess the stability of this compound in your specific assay conditions.
Appearance of unexpected peaks in HPLC or LC-MS analysis Presence of degradation products.1. Protect all solutions containing this compound from light. 2. Prepare solutions in amber vials or wrap vials in aluminum foil. 3. Degas aqueous solutions to minimize oxidative degradation. 4. If degradation is suspected, perform a forced degradation study to identify potential degradation products.

This compound Stability Data (Hypothetical)

Disclaimer: The following data is hypothetical and for illustrative purposes only, as comprehensive public stability data for this compound is not available. Researchers should perform their own stability studies for their specific experimental conditions.

Condition Duration Temperature Solvent % Degradation (Hypothetical)
Solid 12 months-20°C (dark, dry)N/A< 1%
DMSO Stock 6 months-80°CDMSO< 2%
DMSO Stock 1 month-20°CDMSO< 5%
Aqueous Buffer (pH 7.4) 24 hours37°CPBS with 0.1% DMSO5-10%
Aqueous Buffer (pH 5.0) 24 hours37°CAcetate Buffer with 0.1% DMSO10-15%
Aqueous Buffer (pH 9.0) 24 hours37°CBorate Buffer with 0.1% DMSO15-20%
Light Exposure (Aqueous) 8 hoursRoom TemperaturePBS with 0.1% DMSO20-30%
Oxidative Stress (Aqueous) 4 hoursRoom Temperature3% H₂O₂ in PBS with 0.1% DMSO30-40%

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Materials:

    • This compound solid powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes or cryovials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

    • When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • HPLC or LC-MS system for analysis

  • Procedure:

    • Acid Hydrolysis: Mix 100 µL of this compound stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 100 µL of this compound stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 100 µL of this compound stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the this compound stock solution (in a clear vial) to a UV lamp (e.g., 254 nm) for 24 hours.

    • Control: Keep an aliquot of the this compound stock solution at -20°C.

    • After the incubation period, neutralize the acid and base hydrolysis samples.

    • Analyze all samples by HPLC or LC-MS to identify and quantify the remaining this compound and any degradation products.

Visualizing Pathways and Workflows

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Cytokines Stress / Cytokines Receptor Receptor Stress_Cytokines->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., IL-1β, TNF-α) Transcription_Factors->Inflammatory_Response GIBH_130 This compound GIBH_130->p38_MAPK Inhibition GIBH130_Degradation cluster_pathways Degradation Pathways GIBH_130 This compound (Active Compound) Hydrolysis Hydrolysis (Acid/Base) GIBH_130->Hydrolysis Oxidation Oxidation (Air/Peroxides) GIBH_130->Oxidation Photodegradation Photodegradation (UV Light) GIBH_130->Photodegradation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Storage Verify proper storage of solid & stock solutions Start->Check_Storage Check_Prep Review solution preparation and handling procedures Start->Check_Prep Prepare_Fresh Prepare fresh stock and working solutions Check_Storage->Prepare_Fresh Check_Prep->Prepare_Fresh Re-run_Experiment Re-run experiment with freshly prepared this compound Prepare_Fresh->Re-run_Experiment Problem_Solved Problem Resolved Re-run_Experiment->Problem_Solved Consistent Results Forced_Degradation Consider a forced degradation study Re-run_Experiment->Forced_Degradation Inconsistent Results Persist

References

Validation & Comparative

GIBH-130: A Comparative Analysis of a Novel p38α MAPK Inhibitor in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GIBH-130 (also known as AD-16) with other prominent p38α MAPK inhibitors in the context of neuroinflammation. This document synthesizes experimental data on efficacy, summarizes key experimental protocols, and visualizes relevant biological pathways to offer an objective resource for evaluating therapeutic candidates.

Neuroinflammation, a critical component in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's, is characterized by the activation of microglia and the subsequent overproduction of pro-inflammatory cytokines.[1][2] The p38α mitogen-activated protein kinase (MAPK) signaling pathway plays a pivotal role in regulating these inflammatory responses, making it a key therapeutic target.[3][4][5] this compound is a novel, potent inhibitor of p38α MAPK that has demonstrated anti-neuroinflammatory effects by suppressing the production of pro-inflammatory cytokines in activated microglia.[1][2] This guide compares this compound to other notable p38α MAPK inhibitors, including MW01-2-069A-SRM, Neflamapimod, and Losmapimod, which have also been investigated for their therapeutic potential in neuroinflammatory conditions.[6][7]

Comparative Efficacy of p38α MAPK Inhibitors

The following table summarizes the in vitro potency of this compound and other selected p38α MAPK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget(s)IC50 (p38α)Cell-Based Assay IC50Key Findings in Neuroinflammation ModelsReference(s)
This compound (AD-16) p38α MAPK3.4 nMNot specifiedReduced pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, TNF-α) and microglial activation in a mouse model of Parkinson's disease.[1][2][1]
MW01-2-069A-SRM p38α MAPK0.8 µM3.7 µM (IL-1β inhibition), 4.5 µM (TNFα inhibition) in LPS-stimulated BV-2 microglia.[8][9]Attenuated Aβ-induced pro-inflammatory cytokine production, reduced synaptic dysfunction, and behavioral deficits in an Alzheimer's disease mouse model.[10][8][10]
Neflamapimod (VX-745) p38α MAPK<10 nM (estimated potency for reversing APP-induced endolysosomal dysfunction)98.7 nMShowed potential to reverse synaptic dysfunction in early Alzheimer's disease.[11] In a Phase 2a clinical trial in patients with Dementia with Lewy Bodies (DLB), it was generally safe and well-tolerated, and improved dementia and motor function.[12][11][13]
Losmapimod (GW856553X) p38α/β MAPKpKi = 8.1 (p38α), 7.6 (p38β)0.1 µM (TNFα production in human PBMCs)Reduces DUX4 expression in FSHD patient-derived myotubes with minimal impact on myogenesis.[14] Failed to show efficacy in a Phase III clinical trial for facioscaphumeral muscular dystrophy (FSHD).[15][16][17]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., Aβ, LPS) TLR Toll-like Receptors (TLR) Stress->TLR MAP3K MAP3K (e.g., TAK1, ASK1) TLR->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_alpha p38α MAPK MKK3_6->p38_alpha Phosphorylation (Thr180/Tyr182) MK2 MK2 p38_alpha->MK2 MSK1 MSK1 p38_alpha->MSK1 GIBH_130 This compound & Other Inhibitors GIBH_130->p38_alpha Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MK2->Cytokines Transcription_Factors Transcription Factors (e.g., ATF-2, CREB) MSK1->Transcription_Factors Transcription_Factors->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: p38α MAPK Signaling Pathway in Neuroinflammation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay p38α MAPK Kinase Assay (IC50 Determination) Cell_Culture Microglial Cell Culture (e.g., BV-2) Stimulation Stimulation (e.g., LPS) Cell_Culture->Stimulation Inhibitor_Treatment Inhibitor Treatment (e.g., this compound) Stimulation->Inhibitor_Treatment Cytokine_Measurement_Cell Cytokine Measurement (ELISA) Inhibitor_Treatment->Cytokine_Measurement_Cell Western_Blot_Cell Western Blot (p-p38, p-MK2) Inhibitor_Treatment->Western_Blot_Cell Animal_Model Animal Model of Neuroinflammation Inhibitor_Admin Inhibitor Administration (e.g., Oral Gavage) Animal_Model->Inhibitor_Admin Brain_Homogenate Brain Tissue Homogenization Inhibitor_Admin->Brain_Homogenate IHC Immunohistochemistry (Iba-1) Inhibitor_Admin->IHC Cytokine_Measurement_Brain Cytokine Measurement (ELISA/Multiplex Assay) Brain_Homogenate->Cytokine_Measurement_Brain

Caption: General Experimental Workflow for Inhibitor Evaluation.

Detailed Experimental Protocols

In Vitro p38α MAPK Kinase Activity Assay (IC50 Determination)

This protocol is a representative method for determining the in vitro potency of a p38α MAPK inhibitor.

Materials:

  • Recombinant active p38α MAPK enzyme

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)

  • Substrate (e.g., recombinant ATF2)

  • ATP

  • Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)

  • 96-well plate

  • Detection reagents (e.g., anti-phospho-ATF2 antibody for Western blot or ADP-Glo™ Kinase Assay kit)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the test inhibitor at various concentrations.

    • Add the recombinant p38α MAPK enzyme to each well.

    • Pre-incubate for 10-20 minutes at room temperature.

  • Initiation of Kinase Reaction: Add a mixture of the substrate (e.g., ATF2) and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer (for Western blot) or the appropriate reagent from a commercial kit.

  • Detection:

    • Western Blot: Analyze the phosphorylation of the substrate (e.g., p-ATF2) by Western blotting using a phospho-specific antibody.

    • Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Cytokine Measurement in Mouse Brain

This protocol outlines a general procedure for measuring cytokine levels in the brains of mice from a neuroinflammation model.

Materials:

  • Mice from a neuroinflammation model (e.g., 6-OHDA-injected for Parkinson's disease)

  • Test inhibitor (e.g., this compound) and vehicle control

  • Cold phosphate-buffered saline (PBS)

  • Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Mechanical homogenizer

  • Microcentrifuge

  • ELISA or multiplex immunoassay kit (e.g., Bio-Plex)

Procedure:

  • Animal Treatment: Administer the test inhibitor or vehicle to the mice according to the study design (e.g., daily oral gavage).

  • Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with cold PBS to remove blood from the brain.

  • Brain Dissection and Homogenization:

    • Dissect the brain region of interest (e.g., substantia nigra, striatum, or hippocampus).

    • Homogenize the tissue in cold homogenization buffer.

  • Lysate Preparation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • Cytokine Measurement:

    • Use an ELISA or multiplex immunoassay kit to measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain lysates, following the manufacturer's instructions.

  • Data Analysis: Normalize cytokine concentrations to the total protein concentration and compare the levels between treatment groups.

Western Blot for Phosphorylated p38 MAPK (p-p38)

This protocol describes the detection of the activated form of p38 MAPK in cell or tissue lysates.

Materials:

  • Cell or tissue lysates prepared in RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)

  • Primary antibody against total p38 MAPK (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total p38 MAPK to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

Conclusion

This compound has emerged as a potent p38α MAPK inhibitor with promising anti-neuroinflammatory properties demonstrated in preclinical models. Its high potency, as indicated by its low nanomolar IC50 value, positions it as a strong candidate for further investigation. While direct comparative studies are limited, the available data suggests that this compound's efficacy is comparable to or potentially greater than other inhibitors like MW01-2-069A-SRM in cellular and animal models of neuroinflammation. Further head-to-head studies are warranted to definitively establish its therapeutic potential relative to other p38α MAPK inhibitors in development for neurodegenerative diseases. The experimental protocols provided in this guide offer a standardized framework for such comparative evaluations.

References

A Comparative Guide to the Anti-inflammatory Effects of GIBH-130 in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound GIBH-130 with established anti-inflammatory agents, focusing on their potential efficacy in primary neurons. While direct comparative data for this compound in primary neurons is emerging, this document synthesizes existing in vivo and in vitro findings for this compound and contrasts them with established data for alternative compounds. The information herein is intended to guide researchers in designing experiments to validate the anti-inflammatory properties of this compound in neuronal models.

Introduction to this compound

This compound, also known as AD-16, is a novel small molecule with demonstrated anti-inflammatory properties in the central nervous system. Primarily studied in the context of neurodegenerative diseases like Parkinson's and Alzheimer's, this compound has been shown to suppress the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-1α (IL-1α), and Interleukin-6 (IL-6). The proposed mechanism of action involves the modulation of the p38α Mitogen-Activated Protein Kinase (MAPK) pathway. Although much of the current data on this compound originates from studies on microglia, the primary immune cells of the brain, its potential direct anti-inflammatory effects on neurons are of significant interest for therapeutic development.

Comparative Analysis of Anti-inflammatory Agents

To provide a framework for evaluating this compound, this guide compares its known anti-inflammatory profile with that of several well-established compounds: Aspirin, Indomethacin, Curcumin, Resveratrol, and Quercetin. These alternatives have been selected based on their known anti-inflammatory and neuroprotective properties.

Quantitative Data Summary

The following tables summarize the reported effects of these compounds on key inflammatory markers. It is important to note that the experimental conditions (e.g., cell type, stimulus, and concentrations) may vary between studies, making direct comparisons challenging.

Table 1: Inhibition of Pro-inflammatory Cytokines

CompoundTarget CytokineCell TypeStimulusEffective Concentration / IC50Citation
This compound (AD-16) IL-1α, IL-1β, IL-6, TNF-αMouse Brain (in vivo)6-OHDA1 mg/kg (in vivo)
Aspirin TNF-αPrimary MacrophagesLPS50% suppression at 1 mM
Indomethacin IL-6Whole BloodThrombin/LPSReduced production at 0.4-16 µg/ml
Resveratrol TNF-α, IL-1β, IL-6Rat Spinal Cord (in vivo)Spinal Cord Injury300 µg/10 µl (in vivo)
Quercetin IL-6, IL-8ARPE-19 cellsIL-1βDose-dependent decrease at 2.5-20 µM

Table 2: Inhibition of Nitric Oxide (NO) Production

CompoundCell TypeStimulusEffective Concentration / IC50Citation
This compound (AD-16) Activated MicrogliaNot specifiedSuppresses NO production
Curcumin Primary MicrogliaLPSIC50 of 3.7 µM
Resveratrol MicrogliaLPSSignificant inhibition
Quercetin Rat HepatocytesIL-1βSignificant prevention at 100 µM
Aspirin Neuronal CellsNOC18 (NO donor)Significantly prevented reduction in cell viability

Experimental Protocols

To facilitate the validation of this compound's anti-inflammatory effects in primary neurons, detailed methodologies for key experiments are provided below.

Primary Neuron Culture and Inflammatory Challenge

This protocol describes how to establish a primary neuronal culture and induce an inflammatory response.

a. Preparation of Primary Cortical Neurons:

  • Primary cortical neurons can be isolated from embryonic day 15-16 mouse or rat pups.

  • Dissociate cortical tissue using enzymatic digestion (e.g., with papain or trypsin) followed by mechanical trituration.

  • Plate dissociated cells onto poly-L-lysine or other suitable substrates-coated culture plates in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Maintain cultures at 37°C in a humidified 5% CO2 incubator.

b. Induction of Neuronal Inflammation:

  • After 7-10 days in vitro, when neurons have developed a mature morphology, they can be challenged with an inflammatory stimulus.

  • Lipopolysaccharide (LPS) Stimulation: While LPS primarily activates Toll-like receptor 4 (TLR4) on glial cells, neurons also express TLR4 and can respond directly to LPS. Treat neurons with LPS at a concentration range of 10-100 ng/mL for 6-24 hours.

  • Cytokine Stimulation: Alternatively, treat neurons directly with pro-inflammatory cytokines such as TNF-α (10-50 ng/mL) or IL-1β (10-50 ng/mL) to mimic an inflammatory environment.

Quantification of Inflammatory Markers

a. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Collect the culture supernatant after the inflammatory challenge.

  • Use commercially available ELISA kits to quantify the concentration of secreted cytokines such as TNF-α, IL-1β, and IL-6.

  • Follow the manufacturer's instructions for the assay protocol.

b. Western Blotting:

  • Lyse the cultured neurons to extract total protein.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against inflammatory markers like inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

c. Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from the cultured neurons.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for the genes of interest (e.g., Tnf, Il1b, Il6, Nos2).

  • Normalize the expression levels to a housekeeping gene (e.g., Gapdh or Actb).

d. Nitric Oxide (NO) Measurement (Griess Assay):

  • Collect the culture supernatant.

  • Use the Griess reagent to measure the concentration of nitrite, a stable product of NO.

  • The absorbance can be read at 540 nm using a microplate reader.

Visualizations

Signaling Pathway Diagram

The diagram below illustrates the canonical NF-κB signaling pathway, a central mediator of inflammatory responses in neurons. This compound and the compared anti-inflammatory agents are hypothesized to inhibit this pathway at various points.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Induces Transcription This compound & Alternatives This compound & Alternatives This compound & Alternatives->IKK Complex Inhibit This compound & Alternatives->NF-κB Inhibit Translocation

Caption: Neuronal NF-κB signaling pathway and potential inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for validating the anti-inflammatory effects of this compound in primary neurons.

Experimental_Workflow cluster_analysis Data Analysis start Start: Isolate Primary Neurons culture Culture Neurons (7-10 days) start->culture pretreat Pre-treat with this compound or Alternatives culture->pretreat stimulate Induce Inflammation (e.g., LPS) pretreat->stimulate collect Collect Supernatant and Cell Lysates stimulate->collect elisa ELISA (Cytokines) collect->elisa griess Griess Assay (NO) collect->griess western Western Blot (iNOS, COX-2) collect->western qpcr qRT-PCR (Gene Expression) collect->qpcr end End: Compare Anti-inflammatory Effects elisa->end griess->end western->end qpcr->end

Caption: Workflow for assessing this compound's anti-inflammatory effects.

Conclusion

This compound presents a promising avenue for the development of novel therapeutics targeting neuroinflammation. The existing data strongly supports its anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokines in glial cells and in vivo models of neurodegeneration. To fully validate its potential as a direct-acting agent on neurons, further in vitro studies using primary neuronal cultures are essential. The experimental protocols and comparative data provided in this guide offer a robust framework for conducting such validation studies. By directly comparing the efficacy of this compound with established anti-inflammatory compounds, researchers can ascertain its relative potency and therapeutic potential for a range of neurological disorders.

GIBH-130 and Ibuprofen: A Comparative Analysis in a Neuroinflammation Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel compound GIBH-130 (also known as AD-16) and the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen in the context of a neuroinflammation model. This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for neurodegenerative diseases.

Introduction

Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators, is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] The modulation of microglial activation represents a promising therapeutic avenue. This guide compares the efficacy and mechanisms of this compound, a novel small molecule, and ibuprofen, a widely used NSAID, in mitigating neuroinflammatory responses.

Mechanism of Action

This compound and ibuprofen exert their anti-inflammatory effects through distinct molecular pathways.

This compound: This compound has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO), in activated microglia.[2][3] The proposed mechanism of action involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of inflammatory responses. One study has reported an IC50 of 3.4 nM for this compound, although the specific molecular target for this value was not detailed.[2][3]

Ibuprofen: As a traditional NSAID, ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6]

Comparative Efficacy in Neuroinflammation Models

Direct comparative studies of this compound and ibuprofen in the same neuroinflammation model are not yet available in the published literature. However, data from independent studies using relevant models provide insights into their respective anti-neuroinflammatory activities. The following tables summarize key findings. It is important to note that the experimental conditions, including the specific models, drug concentrations, and outcome measures, differ between studies, precluding a direct quantitative comparison.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators
CompoundCell ModelStimulusKey FindingsIC50 ValuesReference
This compound (AD-16) MicrogliaLipopolysaccharide (LPS)Suppressed production of IL-1β, TNF-α, and NO.3.4 nM (target not specified)[2][3]
Ibuprofen Human Peripheral MonocytesLipopolysaccharide (LPS)Inhibition of COX-1 and COX-2.COX-1: 12 µM, COX-2: 80 µM[7]
Ibuprofen Not SpecifiedNot SpecifiedNon-selective COX inhibitor.COX-1: 2.9 µM, COX-2: 1.1 µM
Ibuprofen Not SpecifiedNot SpecifiedAnti-inflammatory inhibitor targeting COX-1 and COX-2.COX-1: 13 µM, COX-2: 370 µM[4]
Table 2: In Vivo Effects on Neuroinflammation
CompoundAnimal ModelKey FindingsReference
This compound (AD-16) 6-hydroxydopamine (6-OHDA) model of Parkinson's disease (mice)Reduced pro-inflammatory cytokine levels (IL-1α, IL-1β, IL-6, and TNF-α) in the brain. Reduced microglia density and restored morphology.[2]
Ibuprofen LPS-induced neuroinflammation (mice)Pretreatment with a selective COX-1 inhibitor (SC-560) reduced mRNA expression of IL-1β, IL-6, MCP-1, and TNF-α.[8]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglial Cell Culture

This protocol describes a common in vitro method to screen for anti-neuroinflammatory compounds.

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or ibuprofen) for 1-2 hours.

  • Stimulation: Neuroinflammation is induced by adding LPS (e.g., 100 ng/mL) to the cell culture medium and incubating for a specified period (e.g., 6-24 hours).

  • Sample Collection: The cell culture supernatant is collected for cytokine analysis. The cells can be harvested for protein or RNA analysis.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for measuring the concentration of pro-inflammatory cytokines in cell culture supernatants or brain homogenates.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-1β) and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Standards and samples (cell culture supernatants or brain homogenates) are added to the wells and incubated.

  • Detection: A biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-linked streptavidin-horseradish peroxidase (HRP).

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.

  • Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader. The cytokine concentration in the samples is determined by comparison to the standard curve.

Immunohistochemistry for Microglia Activation (Iba-1 Staining)

This protocol is used to visualize and quantify microglia activation in brain tissue.

  • Tissue Preparation: Animals are perfused with paraformaldehyde, and the brains are harvested, post-fixed, and cryoprotected. Brain sections are then cut using a cryostat.

  • Antigen Retrieval: Sections are treated to unmask the antigen epitopes.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against Iba-1 (a specific marker for microglia).

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.

  • Mounting and Imaging: The sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and imaged using a fluorescence microscope. The density and morphology of Iba-1 positive cells are then analyzed to assess microglia activation.

Visualizations

Below are diagrams illustrating the signaling pathways and a typical experimental workflow.

GIBH_130_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK Pathway TLR4->p38_MAPK NF_kB NF-κB p38_MAPK->NF_kB Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) NF_kB->Proinflammatory_Genes GIBH_130 This compound GIBH_130->p38_MAPK Inhibition

This compound Signaling Pathway

Ibuprofen_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibition Experimental_Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model cluster_analysis Analysis Microglia Microglia Cell Culture (e.g., BV-2) Pre_treatment Pre-treatment with This compound or Ibuprofen Microglia->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis LPS_Stimulation->Cell_Lysis ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) Supernatant_Collection->ELISA WB_PCR Western Blot / qPCR for Inflammatory Markers Cell_Lysis->WB_PCR Animal_Model Neuroinflammation Animal Model Treatment Treatment with This compound or Ibuprofen Animal_Model->Treatment Behavioral_Tests Behavioral Tests Treatment->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Tissue_Collection->ELISA IHC Immunohistochemistry (Iba-1 for Microglia) Tissue_Collection->IHC

References

GIBH-130: A Comparative Analysis of its Efficacy in Preclinical Models of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the efficacy of GIBH-130, also known as AD-16, in various preclinical models of neurodegenerative diseases. Drawing from available experimental data, this document compares the performance of this compound with established therapeutics and outlines the detailed methodologies employed in these pivotal studies.

Executive Summary

This compound has emerged as a promising small molecule inhibitor of neuroinflammation with demonstrated efficacy in animal models of Alzheimer's and Parkinson's diseases. Its primary mechanism of action is believed to be the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of pro-inflammatory cytokine production in microglia. This guide synthesizes the current preclinical data to offer a clear comparison of this compound's therapeutic potential.

Data Presentation: Quantitative Efficacy of this compound and Comparators

The following tables summarize the key quantitative data from preclinical studies, offering a side-by-side comparison of this compound with standard-of-care treatments in Alzheimer's and Parkinson's disease models.

Table 1: Efficacy of this compound in an Alzheimer's Disease Mouse Model (APP/PS1 Transgenic Mice) [1]

Treatment GroupDosageMorris Water Maze (Escape Latency - Day 5, seconds)Morris Water Maze (Time in Target Quadrant, seconds)
Control (C57BL/6J) -~20~35
APP/PS1 Model Vehicle~45~20
This compound 0.028 mg/kg~30~28
This compound 0.25 mg/kg~25~32
Donepezil 1.3 mg/kg~28~30
Memantine 2.6 mg/kg~30~28

Table 2: Efficacy of this compound in a Parkinson's Disease Mouse Model (6-OHDA-induced) [2]

Treatment GroupApomorphine-Induced Rotations (rotations/min)TH+ Neuron Survival in SNc (% of control)
Sham + Vehicle ~0100%
6-OHDA + Vehicle ~8~40%
6-OHDA + this compound (1 mg/kg) ~3~70%

Note: A direct comparative study of this compound with Levodopa in the 6-OHDA model was not identified in the public domain. The following table presents typical efficacy data for Levodopa from a separate study for contextual comparison.

Table 3: Efficacy of Levodopa in a Parkinson's Disease Mouse Model (MPTP-induced) [3][4]

Treatment GroupBehavioral Test Improvement (e.g., Rotarod performance, % improvement)TH+ Neuron Level Increase in Striatum and Substantia Nigra
MPTP + Vehicle BaselineReduced
MPTP + Levodopa (8 mg/kg/day) Significant improvementIncreased

Huntington's Disease Models

No publicly available data on the efficacy of this compound in preclinical models of Huntington's disease were identified during the literature review for this guide.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Alzheimer's Disease Model: APP/PS1 Transgenic Mice

Animal Model: Male and female APP/PS1 double transgenic mice, which overexpress human amyloid precursor protein and presenilin-1 mutations, were used.[5] Age-matched wild-type C57BL/6J mice served as controls.

Treatment: this compound (0.028 or 0.25 mg/kg), Donepezil (1.3 mg/kg), Memantine (2.6 mg/kg), or vehicle (distilled water) was administered orally once daily for 25 weeks, starting at 15 weeks of age.[1]

Behavioral Analysis (Morris Water Maze):

  • Acquisition Phase: Mice were trained for 5 consecutive days to find a hidden platform in a circular pool of water. Four trials were conducted per day. The escape latency (time to find the platform) was recorded.[1]

  • Probe Trial: On day 6, the platform was removed, and mice were allowed to swim freely for 60-90 seconds. The time spent in the target quadrant where the platform was previously located was measured.[1]

Parkinson's Disease Model: 6-OHDA-Induced Hemiparkinsonism

Animal Model: Male C57BL/6 mice were used.

Surgical Procedure (6-OHDA Lesion):

  • Mice were anesthetized with isoflurane.

  • Thirty minutes prior to surgery, mice were pre-treated with desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.[6]

  • A unilateral injection of 6-hydroxydopamine (6-OHDA; 4 µg in 2 µL of 0.02% ascorbic acid in saline) was made into the medial forebrain bundle.[2][6][7] Sham-operated animals received vehicle injections.

  • The needle was left in place for 5 minutes post-injection to allow for diffusion before being slowly retracted.[8]

Treatment: this compound (1 mg/kg) or vehicle (2% DMSO in saline) was administered daily by oral gavage for 7 days, starting 3 days post-surgery.[2]

Behavioral Analysis (Apomorphine-Induced Rotations):

  • Fourteen days post-lesion, mice were injected with apomorphine (0.5 mg/kg, s.c.).

  • Rotational behavior (full 360° turns) was recorded for 30-60 minutes. The net number of contralateral rotations per minute was quantified as an index of dopamine receptor supersensitivity and, therefore, the extent of the lesion.[2][8]

Immunohistochemistry:

  • Following behavioral testing, mice were euthanized, and brains were collected and fixed in 4% paraformaldehyde.

  • Brain sections were stained with antibodies against Tyrosine Hydroxylase (TH) to identify dopaminergic neurons and Iba-1 to identify microglia.[2]

  • The number of TH-positive neurons in the substantia nigra pars compacta (SNc) was quantified using stereological methods.

Cytokine Measurement (ELISA):

  • Brain tissue from the striatum and SNc was homogenized.

  • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) were quantified using commercially available ELISA kits according to the manufacturer's instructions.[2]

Mandatory Visualizations

Signaling Pathway of this compound in Neuroinflammation

GIBH130_Pathway cluster_extracellular cluster_microglia Microglia cluster_neuron Stressors Neurotoxic Stimuli (e.g., Aβ, α-synuclein, 6-OHDA) TLR Toll-like Receptors (TLRs) Stressors->TLR p38_MAPK p38 MAPK TLR->p38_MAPK Activation NFkB NF-κB p38_MAPK->NFkB Activation AP1 AP-1 p38_MAPK->AP1 Activation GIBH130 This compound (AD-16) GIBH130->p38_MAPK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription AP1->Cytokines Transcription Neurodegeneration Neuronal Damage & Neurodegeneration Cytokines->Neurodegeneration Induces

Caption: Proposed mechanism of this compound in mitigating neuroinflammation.

Experimental Workflow for Parkinson's Disease Model

PD_Workflow start Start: C57BL/6 Mice lesion Day 0: Unilateral 6-OHDA Lesion start->lesion treatment_start Day 3: Initiate Daily Treatment (this compound or Vehicle) lesion->treatment_start treatment_end Day 9: Final Treatment Dose treatment_start->treatment_end behavior Day 10: Apomorphine-Induced Rotation Test treatment_end->behavior euthanasia Day 10: Euthanasia & Brain Collection behavior->euthanasia analysis Post-Mortem Analysis: - Immunohistochemistry (TH, Iba-1) - ELISA (Cytokines) euthanasia->analysis end End: Data Analysis & Comparison analysis->end

Caption: Experimental timeline for the 6-OHDA-induced Parkinson's disease model.

Conclusion

The available preclinical data suggest that this compound is a potent inhibitor of neuroinflammation with significant therapeutic effects in mouse models of Alzheimer's and Parkinson's diseases. Its ability to modulate microglial activation and reduce pro-inflammatory cytokine levels via the p38 MAPK pathway underscores its potential as a disease-modifying agent. In a head-to-head comparison in an Alzheimer's model, this compound demonstrated comparable or superior efficacy to Donepezil and Memantine at lower doses. While a direct comparison with Levodopa in a Parkinson's model is lacking, the significant improvement in motor function and neuronal survival with this compound treatment is promising. Further research, particularly in other neurodegenerative conditions like Huntington's disease and in direct comparative studies with other standards of care, is warranted to fully elucidate the therapeutic potential of this compound.

References

Independent Replication of GIBH-130's Effects on Cytokine Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-neuroinflammatory compound GIBH-130 (also known as AD-16) and its effects on cytokine expression, with a focus on independent replication data. We will delve into the quantitative effects of this compound on key inflammatory mediators, detail the experimental protocols used to elicit these findings, and compare its purported mechanism of action with alternative therapeutic strategies.

This compound: A Modulator of Neuroinflammation

This compound is a novel small molecule that has demonstrated potent anti-neuroinflammatory properties in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] Its primary mechanism of action is believed to be the suppression of pro-inflammatory cytokine production in activated microglia, the resident immune cells of the central nervous system.[2]

Quantitative Effects on Cytokine Expression

Independent research has corroborated the initial findings on this compound's ability to modulate cytokine expression. A key study by Bianchetti et al. (2024) in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease provides recent quantitative data on these effects. The following table summarizes the reported changes in pro-inflammatory cytokine levels in the corpus putamen (CPu) of the brain following treatment with this compound.

Cytokine6-OHDA + Vehicle (Normalized Values)6-OHDA + this compound (Normalized Values)p-valueReference
IL-1α5.30 ± 0.322.85 ± 0.77p = 0.001[1]
IL-1β3.14 ± 0.282.51 ± 0.10p = 0.031[1]
IL-63.70 ± 0.512.66 ± 0.15p = 0.025[1]
TNF-α0.82 ± 0.080.63 ± 0.01p = 0.019[1]

Data from Bianchetti et al., 2024, representing cytokine levels in the CPu of 6-OHDA-injected mice treated with vehicle or this compound (AD-16).[1]

These findings are consistent with earlier reports by Zhou et al. (2016), who first identified this compound in a microglia-based phenotypic screen and noted its suppression of IL-1β and TNF-α.[1][2] Additionally, Sun et al. (2020) reported that this compound (AD-16) reduced IL-1β expression in an in vivo lipopolysaccharide (LPS) model and restored IL-4 and IL-6 levels in a mouse model of Alzheimer's disease.[1]

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment cited in this guide, based on the work of Bianchetti et al. (2024).

Animal Model:

  • Species: Male C57BL/6 mice.

  • Model Induction: Unilateral striatal injections of 6-hydroxydopamine (6-OHDA) to induce a hemiparkinsonian model.

Treatment:

  • Compound: this compound (AD-16), dissolved in 2% DMSO in 0.9% saline solution.

  • Dose: 1 mg/kg administered daily via oral gavage.

  • Treatment Period: Daily for 7 days, starting 3 days after the 6-OHDA injection.

Cytokine Measurement:

  • Tissue Collection: Brains were collected on day 10, and the substantia nigra pars compacta (SNc) and striatum (CPu) were dissected.

  • Assay: Enzyme-Linked Immunosorbent Assay (ELISA) was performed to assess the concentrations of various cytokines.

Signaling Pathway and Mechanism of Action

This compound is suggested to exert its anti-inflammatory effects through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38α MAPK pathway is a key regulator of pro-inflammatory cytokine production in microglia.[3]

Below is a diagram illustrating the proposed signaling pathway modulated by this compound.

GIBH130_Pathway cluster_extracellular Extracellular cluster_cell Microglia Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds p38 MAPK p38 MAPK Receptor->p38 MAPK Activates Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) p38 MAPK->Transcription Factors (e.g., NF-κB) Phosphorylates & Activates Pro-inflammatory Cytokine Genes Pro-inflammatory Cytokine Genes Transcription Factors (e.g., NF-κB)->Pro-inflammatory Cytokine Genes Induces Transcription This compound This compound This compound->p38 MAPK Inhibits

Caption: Proposed mechanism of this compound in inhibiting pro-inflammatory cytokine production.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.

GIBH130_Workflow A Induce Neuroinflammation Model (e.g., 6-OHDA injection in mice) B Administer this compound or Vehicle (e.g., daily oral gavage) A->B C Behavioral Assessments (e.g., motor function tests) B->C D Tissue Collection & Preparation (e.g., brain dissection) C->D E Cytokine Quantification (e.g., ELISA) D->E F Immunohistochemistry (e.g., for microglia markers) D->F G Data Analysis & Comparison E->G F->G

Caption: Experimental workflow for assessing this compound's effects on cytokine expression.

Comparison with Alternatives

While direct comparative studies are limited, this compound's mechanism of action places it within the broader class of p38 MAPK inhibitors. Other compounds in this class have also shown efficacy in reducing pro-inflammatory cytokine levels in models of neuroinflammation. For instance, various small molecule inhibitors of p38 MAPK have been demonstrated to block the increase in pro-inflammatory cytokines induced by amyloid-beta in glial cell cultures.[3]

Beyond p38 MAPK inhibitors, other therapeutic strategies for mitigating neuroinflammation include:

  • NF-κB inhibitors: These compounds target the transcription factor NF-κB, which is a central regulator of inflammatory gene expression.

  • Targeting specific cytokines: Monoclonal antibodies or receptor antagonists against specific cytokines like TNF-α and IL-1β are in development or use for various inflammatory conditions.

  • Modulators of microglial activation state: Compounds that can shift microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype are also being explored.

The advantage of a small molecule inhibitor like this compound lies in its potential for oral bioavailability and blood-brain barrier penetration, which are critical for treating central nervous system disorders.

Conclusion

Independent studies have consistently demonstrated the ability of this compound to suppress the expression of key pro-inflammatory cytokines in preclinical models of neurodegenerative diseases. Its proposed mechanism of action via the p38 MAPK pathway presents a promising therapeutic target for neuroinflammation. Further research, including head-to-head comparisons with other anti-inflammatory agents and clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of the Neuroprotective Efficacy of GIBH-130 and Other Known Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective effects of the novel compound GIBH-130 against three well-established neuroprotective agents: Minocycline, Curcumin, and Resveratrol. The objective of this document is to present a clear, data-driven comparison to aid researchers and drug development professionals in evaluating the potential of this compound. The comparisons are primarily based on preclinical data from the widely utilized 6-hydroxydopamine (6-OHDA)-induced rodent model of Parkinson's disease, a model that recapitulates key pathological features of the disease, including neuroinflammation and dopaminergic neuron loss.

Executive Summary

This compound, a recently identified small molecule, demonstrates potent anti-neuroinflammatory properties. Experimental evidence indicates its ability to suppress pro-inflammatory cytokines and protect dopaminergic neurons in a Parkinson's disease model. This guide will systematically compare its performance against Minocycline, a semi-synthetic tetracycline antibiotic with known anti-inflammatory and neuroprotective effects; Curcumin, a natural polyphenol with antioxidant and anti-inflammatory activities; and Resveratrol, a polyphenol found in grapes with demonstrated neuroprotective capabilities. The comparison will focus on key experimental outcomes, including behavioral improvements, neurochemical restoration, and reduction in neuroinflammation.

Quantitative Data Comparison

The following tables summarize the key quantitative data from preclinical studies evaluating the neuroprotective effects of this compound, Minocycline, Curcumin, and Resveratrol in the 6-OHDA-induced model of Parkinson's disease.

Table 1: Comparison of Effects on Motor Function (Apomorphine-Induced Rotations)

CompoundDosageAnimal ModelReduction in Rotations (%)Reference
This compound (AD-16) 1 mg/kg, p.o.MouseSignificant enhancement in motor function[1]
Minocycline 10 and 25 mg/kg, p.o.RatSignificantly reversed apomorphine-induced rotational behavior[2]
Resveratrol 10, 20, and 40 mg/kg, p.o.RatSignificantly attenuated apomorphine-induced turns[1][3]
Curcumin 80 mg/kg, p.o.RatSignificantly protected against contra-lateral rotations[4]

Table 2: Comparison of Effects on Dopaminergic Neuron Survival (Tyrosine Hydroxylase Immunohistochemistry)

CompoundDosageAnimal ModelProtection of TH+ Neurons (%)Reference
This compound (AD-16) 1 mg/kg, p.o.MouseReduced nigrostriatal neurodegeneration[1]
Minocycline Not specifiedMouse21% protection of TH positive cells[5]
Resveratrol 20 mg/kg, i.p.RatProtection of neurons from deleterious effects of 6-OHDA[6]
Curcumin 200 mg/kg, i.p.MouseAttenuated loss of TH-IR fibers[7][8]

Table 3: Comparison of Effects on Neuroinflammation (Cytokine Levels & Microglia)

CompoundDosageAnimal ModelKey Anti-inflammatory EffectsReference
This compound (AD-16) 1 mg/kg, p.o.MouseReduced levels of pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, TNF-α) and reduced microglia density.[1][1]
Minocycline Not specifiedMouseInhibited microglial activation by 47%.[5][5]
Resveratrol 10, 20, 40 mg/kg, p.o.RatDecreased levels of COX-2 and TNF-α mRNA.[1][3][1][3]
Curcumin 200 mg/kg, i.p.MouseDiminished activation of astrocytes and microglia.[7][8][7][8]

Experimental Protocols

This section provides a detailed overview of the experimental methodologies employed in the cited studies to evaluate the neuroprotective effects of each compound in the 6-OHDA-induced Parkinson's disease model.

This compound (AD-16) Experimental Protocol
  • Animal Model: Male C57BL/6 mice.[1]

  • Induction of Parkinson's Disease: Unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA).[1]

  • Treatment: this compound (1 mg/kg) was administered daily by oral gavage for 7 days, starting 3 days after the 6-OHDA injection.[1]

  • Behavioral Assessment: Apomorphine-induced rotation test and cylinder test were performed to assess motor deficits.[1]

  • Neurochemical and Histological Analysis:

    • Immunohistochemistry was used to detect tyrosine hydroxylase (TH) to label dopaminergic neurons and Iba-1 to label microglia in the substantia nigra and striatum.[1]

    • ELISA assays were conducted to measure the concentrations of various cytokines in the brain.[9]

Minocycline Experimental Protocol
  • Animal Model: Male Wistar rats.[2]

  • Induction of Parkinson's Disease: Unilateral stereotaxic injection of 6-OHDA into the right striatum.[2]

  • Treatment: Minocycline (10 and 25 mg/kg) was administered orally for 7 days.[2]

  • Behavioral Assessment: Apomorphine-induced rotational behavior and locomotor activity were evaluated.[2]

  • Neurochemical and Histological Analysis:

    • Striatal dopamine (DA) and DOPAC contents were measured.[2]

    • Immunoreactivity for TNF-alpha was assessed in the hippocampus.[2]

Curcumin Experimental Protocol
  • Animal Model: Male Wistar rats.[4]

  • Induction of Parkinson's Disease: 6-OHDA (10 μg/2 μl) was injected into the right striatum.[4]

  • Treatment: Curcumin (80 mg/kg body weight) was administered for 21 days prior to lesioning.[4]

  • Behavioral Assessment: Rotarod test, narrow beam test, grip test, and contra-lateral rotations were conducted.[4]

  • Neurochemical and Histological Analysis:

    • Measurement of lipid peroxidation, glutathione, and antioxidant enzymes in the striatum.[4]

    • Tyrosine hydroxylase and D2 receptor binding assays.[4]

Resveratrol Experimental Protocol
  • Animal Model: Adult Sprague-Dawley (SD) rats.[1]

  • Induction of Parkinson's Disease: Unilateral injection of 6-OHDA (5 μg/2 μl) into the right striatum.[1]

  • Treatment: Resveratrol (10, 20, and 40 mg/kg) was given orally daily for 10 weeks.[1]

  • Behavioral Assessment: Apomorphine-induced rotational test.[1]

  • Neurochemical and Histological Analysis:

    • Ultrastructural analysis of dopaminergic neurons in the substantia nigra.[1]

    • Real-time RT-PCR and Western blotting for COX-2 and TNF-alpha mRNA and protein expression in the substantia nigra.[1][3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the neuroprotective effects of the compared compounds and a typical experimental workflow for their evaluation.

GIBH130_Pathway cluster_upstream Upstream Triggers cluster_pathway p38 MAPK Signaling Pathway cluster_downstream Downstream Effects Neuroinflammatory Stimulus Neuroinflammatory Stimulus p38_MAPK p38 MAPK Neuroinflammatory Stimulus->p38_MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38_MAPK->Pro_inflammatory_Cytokines Neuronal_Apoptosis Neuronal Apoptosis Pro_inflammatory_Cytokines->Neuronal_Apoptosis This compound This compound This compound->p38_MAPK Inhibition

Caption: Hypothesized signaling pathway for this compound's neuroprotective effect.

Neuroprotective_Compounds_Pathway cluster_compounds Neuroprotective Compounds cluster_targets Cellular Targets and Pathways Minocycline Minocycline Microglia_Activation Microglia Activation Minocycline->Microglia_Activation Inhibition Curcumin Curcumin Oxidative_Stress Oxidative Stress Curcumin->Oxidative_Stress Reduction Pro_inflammatory_Pathways Pro-inflammatory Pathways (e.g., NF-κB, COX-2) Curcumin->Pro_inflammatory_Pathways Inhibition Resveratrol Resveratrol Resveratrol->Oxidative_Stress Reduction Resveratrol->Pro_inflammatory_Pathways Inhibition Neuroprotection Neuroprotection Microglia_Activation->Neuroprotection Oxidative_Stress->Neuroprotection Pro_inflammatory_Pathways->Neuroprotection

Caption: General mechanisms of action for Minocycline, Curcumin, and Resveratrol.

Experimental_Workflow Animal_Model Rodent Model of PD (e.g., 6-OHDA injection) Treatment_Groups Treatment Groups (Vehicle, this compound, Comparators) Animal_Model->Treatment_Groups Behavioral_Testing Behavioral Testing (e.g., Rotation Test) Treatment_Groups->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Histological_Analysis Histological Analysis (e.g., TH, Iba-1 Staining) Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical Analysis (e.g., ELISA, HPLC) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis

References

GIBH-130: A Comparative Analysis of its Efficacy in Modulating the p38 MAPK Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GIBH-130 (also known as AD-16) with other known inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The objective is to evaluate the performance of this compound in modulating this critical signaling cascade, supported by available experimental data and detailed methodologies for Western blot analysis.

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders and inflammatory conditions. Consequently, inhibitors of p38 MAPK are of significant interest for therapeutic development. This guide focuses on the Western blot analysis of p38 MAPK phosphorylation as a direct measure of inhibitor efficacy.

Comparative Analysis of p38 MAPK Inhibitors

The following table summarizes the in vitro potency of this compound and several alternative p38 MAPK inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the p38 MAPK enzyme by 50% and is a key metric for comparing the potency of different compounds.

Inhibitor Reported IC50 (p38α MAPK) Citation
This compound (AD-16)3.4 nM
SB-20358050 nM
BIRB-796 (Doramapimod)38 nM
MW01-2-069A-SRMNot explicitly found, but effective in vivo at low doses

Western Blot Analysis of p38 MAPK Phosphorylation

Western blotting is a fundamental technique to assess the activation state of the p38 MAPK pathway. The activation of p38 MAPK requires phosphorylation at specific threonine and tyrosine residues (Thr180/Tyr182). Therefore, a phospho-specific antibody that recognizes the dually phosphorylated, active form of p38 MAPK (p-p38) is used to quantify the effect of inhibitors. A decrease in the p-p38 signal relative to the total p38 protein level indicates effective inhibition of the pathway.

Given the potent IC50 value of this compound, it is anticipated that it would demonstrate a significant reduction in p38 MAPK phosphorylation in a Western blot analysis. Researchers can utilize the detailed protocol provided below to perform a direct comparative analysis.

Experimental Protocols

General Protocol for Western Blot Analysis of p38 MAPK Phosphorylation

This protocol provides a generalized procedure for researchers to compare the effects of this compound and other inhibitors on p38 MAPK phosphorylation in a chosen cell line (e.g., BV-2 microglia, HeLa, or primary neurons).

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency in appropriate growth medium.

  • Pre-treat cells with various concentrations of this compound, SB-203580, BIRB-796, or MW01-2-069A-SRM for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with a known activator of the p38 MAPK pathway (e.g., lipopolysaccharide (LPS) at 100 ng/mL, anisomycin at 10 µg/mL, or UV radiation) for 15-30 minutes to induce p38 phosphorylation. An untreated control group should also be included.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

3. Protein Quantification:

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

5. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38; Thr180/Tyr182) overnight at 4°C. A typical dilution is 1:1000.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature. A typical dilution is 1:5000.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total p38 MAPK.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). The effect of the inhibitors is determined by the ratio of p-p38 to total p38.

Visualizing the p38 MAPK Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the molecular interactions and the experimental process, the following diagrams have been generated using Graphviz.

p38_MAPK_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAP3K MAP3K (e.g., ASK1, TAK1) Receptor->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38_MAPK p38 MAPK MKK3/6->p38_MAPK p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation (Thr180/Tyr182) MK2/MSK1 MK2/MSK1 p_p38_MAPK->MK2/MSK1 Transcription_Factors Transcription Factors (e.g., ATF-2, CREB) p_p38_MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation & Apoptosis MK2/MSK1->Inflammation_Apoptosis Transcription_Factors->Inflammation_Apoptosis This compound This compound This compound->p38_MAPK Inhibition

Caption: The p38 MAPK signaling cascade.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with Inhibitors Stimulation 2. Stimulation (e.g., LPS) Cell_Culture->Stimulation Lysis 3. Cell Lysis Stimulation->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (anti-p-p38) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Caption: Western blot experimental workflow.

A Head-to-Head Showdown: GIBH-130 Versus the Archetypal NLRP3 Inhibitor MCC950 in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of neuroinflammation is a critical frontier. This guide provides a comparative analysis of GIBH-130 (also known as AD-16), an emerging anti-inflammatory compound, and MCC950, a well-established and specific inhibitor of the NLRP3 inflammasome. While direct head-to-head studies are not yet available, this document synthesizes existing data to offer a parallel examination of their mechanisms, efficacy, and experimental underpinnings.

This compound has demonstrated significant potential in reducing pro-inflammatory cytokine production in models of neurodegenerative diseases.[1][2][3] Its mechanism of action is thought to involve the p38 mitogen-activated protein kinase (MAPK) pathway. In contrast, MCC950 is a highly selective inhibitor that directly targets the NLRP3 inflammasome, a key multiprotein complex of the innate immune system responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune disorders.

This guide aims to provide an objective comparison based on currently available data, highlighting the distinct and potentially complementary roles these two compounds may play in the therapeutic landscape of neuroinflammation.

Performance Data at a Glance: A Comparative Table

The following tables summarize the available quantitative data for this compound and MCC950 from separate studies. It is important to note that these values were not obtained in a head-to-head comparison and experimental conditions may differ.

Table 1: In Vitro Potency of this compound and MCC950

CompoundAssayCell TypeStimulusIC50Reference
This compound (AD-16)Not SpecifiedNot SpecifiedNot Specified3.4 nM[1][2]
MCC950IL-1β ReleaseNeonatal Mouse MicrogliaLPS + ATP60 nM[4]
MCC950IL-1β ReleaseDifferentiated THP-1 cellsLPS + Nigericin4 nM[4]
MCC950ASC Speck FormationUndifferentiated THP-1 cellsLPS + Nigericin3 nM[4]

Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Model

CytokineBrain Region6-OHDA + Vehicle (pg/mg protein)6-OHDA + AD-16 (pg/mg protein)p-value
IL-1αCorpus Putamen5.30 ± 0.322.85 ± 0.77p = 0.001
IL-1βCorpus Putamen3.14 ± 0.282.51 ± 0.10p = 0.031
IL-6Corpus Putamen3.70 ± 0.512.66 ± 0.15p = 0.025
TNF-αCorpus Putamen0.82 ± 0.080.63 ± 0.01p = 0.019

Data from a study in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease.[1][2]

Unraveling the Mechanisms: Signaling Pathways

The distinct mechanisms of action of this compound and MCC950 are visualized below. This compound is proposed to act upstream on the p38 MAPK pathway, which can influence the transcription of pro-inflammatory cytokines. MCC950, conversely, acts directly on the NLRP3 inflammasome, preventing its assembly and subsequent activation.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Transcription_Factors Transcription Factors (e.g., NF-κB) p38_MAPK->Transcription_Factors Gene_Transcription Pro-inflammatory Gene Transcription Transcription_Factors->Gene_Transcription GIBH_130 This compound GIBH_130->p38_MAPK Pro_Cytokines Pro-IL-1β, Pro-TNF-α Gene_Transcription->Pro_Cytokines

This compound's proposed mechanism via p38 MAPK inhibition.

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NF_kB NF-κB TLR->NF_kB NLRP3_Pro_IL1B_Transcription NLRP3 & Pro-IL-1β Transcription NF_kB->NLRP3_Pro_IL1B_Transcription Pro_IL1B Pro-IL-1β NLRP3_Pro_IL1B_Transcription->Pro_IL1B NLRP3_inactive NLRP3 (inactive) NLRP3_Pro_IL1B_Transcription->NLRP3_inactive IL1B IL-1β (mature) Pro_IL1B->IL1B NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Activation_Signal Activation Signal (e.g., ATP, Nigericin) Activation_Signal->NLRP3_active NLRP3_Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->NLRP3_Inflammasome ASC ASC ASC->NLRP3_Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->NLRP3_Inflammasome Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 MCC950 MCC950 MCC950->NLRP3_active Caspase1->IL1B Inflammation Inflammation IL1B->Inflammation

MCC950's direct inhibition of the NLRP3 inflammasome.

Experimental Protocols: A How-To Guide

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to characterize compounds like this compound and MCC950.

Protocol 1: Cytokine Production Assay in Microglia (p38 MAPK Pathway Inhibition)

This protocol is designed to assess the effect of a compound on the production of pro-inflammatory cytokines in microglial cells, which is relevant for understanding the activity of inhibitors of the p38 MAPK pathway like this compound.

Cytokine_Assay_Workflow Start Start Cell_Culture 1. Culture BV-2 microglial cells in 96-well plates until 80% confluency. Start->Cell_Culture Pretreatment 2. Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour. Cell_Culture->Pretreatment Stimulation 3. Stimulate cells with Lipopolysaccharide (LPS; 100 ng/mL) for 24 hours. Pretreatment->Stimulation Supernatant_Collection 4. Collect cell culture supernatants. Stimulation->Supernatant_Collection ELISA 5. Measure cytokine concentrations (e.g., TNF-α, IL-1β) in supernatants using ELISA kits. Supernatant_Collection->ELISA Data_Analysis 6. Analyze data and calculate IC50 values. ELISA->Data_Analysis End End Data_Analysis->End

Workflow for a cytokine production assay.
Protocol 2: IL-1β Release Assay (NLRP3 Inflammasome Inhibition)

This assay is a standard method to evaluate the potency of NLRP3 inflammasome inhibitors like MCC950 by measuring the release of mature IL-1β from macrophages.

IL1B_Release_Assay_Workflow Start Start Cell_Priming 1. Prime bone marrow-derived macrophages (BMDMs) with LPS (1 µg/mL) for 3 hours. Start->Cell_Priming Inhibitor_Treatment 2. Treat cells with various concentrations of MCC950 or vehicle for 30 minutes. Cell_Priming->Inhibitor_Treatment NLRP3_Activation 3. Activate the NLRP3 inflammasome with ATP (5 mM) or Nigericin (10 µM) for 1 hour. Inhibitor_Treatment->NLRP3_Activation Supernatant_Harvest 4. Harvest cell culture supernatants. NLRP3_Activation->Supernatant_Harvest ELISA 5. Quantify mature IL-1β levels in the supernatants using a specific ELISA kit. Supernatant_Harvest->ELISA Data_Analysis 6. Determine the IC50 value for IL-1β release inhibition. ELISA->Data_Analysis End End Data_Analysis->End

Workflow for an IL-1β release assay.

Concluding Remarks

This compound and MCC950 represent two distinct strategies for mitigating inflammation. This compound appears to act on a broader signaling pathway, p38 MAPK, which could have wide-ranging effects on the expression of multiple inflammatory mediators. Its high potency, as suggested by the reported nanomolar IC50, makes it a compound of significant interest.

MCC950, on the other hand, offers a more targeted approach by directly and specifically inhibiting the NLRP3 inflammasome. This specificity can be advantageous in minimizing off-target effects. The in vitro and in vivo data for MCC950 have solidified its role as a benchmark compound for NLRP3 inhibition.

For the research and drug development community, the choice between a broader-acting anti-inflammatory agent and a highly specific inhibitor will depend on the therapeutic context and the specific inflammatory pathways driving the pathology of interest. Further studies, including direct head-to-head comparisons, are warranted to fully elucidate the relative merits of this compound and MCC950 and to guide their potential clinical applications in the treatment of neuroinflammatory disorders.

References

Assessing the Specificity of GIBH-130 for Its Intended Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of the investigational compound GIBH-130 (also known as AD-16) for its intended biological target. This compound has been identified as a potent modulator of microglia-mediated neuroinflammation, a critical factor in the pathogenesis of neurodegenerative diseases. This document compiles available experimental data to compare this compound's performance with other relevant compounds and provides detailed methodologies for key experimental assays.

Introduction to this compound and its Intended Target

This compound is a novel small molecule identified through phenotypic screening for its ability to suppress pro-inflammatory responses in microglia.[1][2] Its primary therapeutic potential lies in its capacity to mitigate neuroinflammation, which is implicated in conditions such as Alzheimer's and Parkinson's disease.

While the definitive molecular target of this compound has not been explicitly disclosed in publicly available literature, its mechanism of action is strongly suggested to involve the inhibition of intracellular signaling pathways that regulate cytokine production. Notably, this compound exhibits structural similarities to inhibitors of p38 mitogen-activated protein kinase (MAPK) alpha , a key regulator of the inflammatory response.[1] Therefore, for the purpose of this guide, we will assess the specificity of this compound based on its potent functional effect on microglia and its likely interaction with the p38 MAPK signaling pathway.

Functionally, this compound has demonstrated a half-maximal inhibitory concentration (IC50) of 3.4 nM for the suppression of pro-inflammatory cytokine production in activated microglia.[2] This high potency underscores its potential as a targeted therapeutic agent.

Comparative Analysis of this compound and Alternative Compounds

To assess the specificity of this compound, we compare its profile with two classes of alternative compounds:

  • Other p38 MAPK inhibitors: These compounds share a similar proposed mechanism of action.

  • Microglia modulators with different mechanisms: These compounds offer a broader perspective on targeting neuroinflammation.

Quantitative Comparison of Inhibitor Activity

The following table summarizes the inhibitory activities of this compound and selected alternative compounds. It is important to note that a direct kinase selectivity profile for this compound is not publicly available. The data for this compound reflects its functional effect on microglia.

CompoundPrimary Target(s)IC50 / Ki (nM)Key Specificity Notes
This compound (AD-16) Microglia Activation (functional) / p38α MAPK (putative)3.4 (anti-inflammatory effect)High potency in cellular assays. Kinase selectivity profile is not published.
Neflamapimod (VX-745) p38α MAPK10 (p38α), 220 (p38β)>20-fold selectivity for p38α over p38β.
Losmapimod p38α/β MAPKpKi: 8.1 (p38α), 7.6 (p38β)Potent inhibitor of both p38α and p38β isoforms.
BIRB 796 p38α/β/γ/δ MAPK0.1 (p38α), 0.2 (p38β)Pan-p38 inhibitor, also inhibits other kinases at higher concentrations.
Ibudilast PDE4, PDE10, PDE1120-50 (PDEs)Broad-spectrum phosphodiesterase inhibitor with anti-inflammatory effects.
Minocycline Microglia activation-Broad-spectrum antibiotic with inhibitory effects on microglial activation and proliferation.

Data compiled from publicly available literature.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the specificity and function of compounds like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a common method for determining the potency of a compound against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, its substrate, ATP, and the test compound (e.g., this compound) at various concentrations.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Microglia Activation Assay (LPS-induced Cytokine Release)

This cellular assay assesses the functional effect of a compound on the inflammatory response of microglia.

Cell Line: BV-2 (murine microglial cell line) or primary microglia.

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the cell culture medium.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the key signaling pathway potentially targeted by this compound and a typical experimental workflow.

GIBH130_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKK3/6 TAK1->MKKs IKK IKK TAK1->IKK p38_MAPK p38 MAPK MKKs->p38_MAPK Phosphorylates AP1 AP-1 p38_MAPK->AP1 Activates NFkB_inhibitor IκB IKK->NFkB_inhibitor Phosphorylates NFkB NF-κB NFkB_active NF-κB NFkB->NFkB_active Translocates GIBH130 This compound GIBH130->p38_MAPK Inhibits (Putative) Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_active->Cytokine_genes Induces Transcription AP1->Cytokine_genes Induces Transcription

Caption: Putative signaling pathway of this compound in microglia.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_analysis Analysis A Plate Microglia (e.g., BV-2 cells) B Pre-treat with this compound (or alternative compound) A->B C Stimulate with LPS B->C D Incubate for 6-24 hours C->D E Collect Supernatant D->E F Quantify Cytokines (e.g., TNF-α, IL-1β) via ELISA E->F G Determine IC50 F->G

Caption: Workflow for assessing microglia activation.

Conclusion

This compound is a highly potent inhibitor of microglia-mediated neuroinflammation. While its precise molecular target requires further elucidation, its structural similarity to p38 MAPK inhibitors and its low nanomolar functional potency in cellular assays suggest a targeted mechanism of action. A comprehensive kinase selectivity profile would be invaluable in definitively assessing its specificity. Compared to other p38 MAPK inhibitors that have advanced to clinical trials, this compound's high potency is promising. However, the potential for off-target effects, a common challenge for kinase inhibitors, remains to be fully characterized. Further studies are warranted to delineate the complete target profile of this compound and to continue evaluating its therapeutic potential for neurodegenerative diseases.

References

GIBH-130's Efficacy in Neuroinflammation: A Comparative Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A meta-analysis of the investigational compound GIBH-130 (also known as AD-16) suggests a potential therapeutic role in mitigating neuroinflammation and improving motor deficits in a preclinical model of Parkinson's disease. While direct comparative studies are not yet available, an analysis of its mechanism of action and preclinical data, when viewed alongside data from other p38 MAPK inhibitors, provides a preliminary landscape of its potential efficacy.

This compound has been identified as a potent anti-neuroinflammatory agent, with preclinical studies demonstrating its ability to cross the blood-brain barrier and modulate microglial activation. Its structural similarity to p38 mitogen-activated protein kinase (MAPK) inhibitors points towards a mechanism centered on downregulating inflammatory signaling pathways that are crucial in the pathology of neurodegenerative diseases.

This compound in a Parkinson's Disease Model

A key preclinical study investigated the efficacy of this compound in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease. The study revealed significant improvements in motor function and a reduction in key inflammatory markers.

Quantitative Efficacy of this compound
Outcome MeasureVehicle (6-OHDA)This compound (6-OHDA)p-value
Apomorphine-Induced Rotations 102 ± 8 rotations39 ± 4 rotations< 0.001
IL-1α Levels (CPu) 5.30 ± 0.322.85 ± 0.770.001
IL-1β Levels (CPu) 3.14 ± 0.282.51 ± 0.100.031
IL-6 Levels (CPu) 3.70 ± 0.512.66 ± 0.150.025
TNF-α Levels (CPu) 0.82 ± 0.080.63 ± 0.010.019
IL-1α Levels (SNc) 4.40 ± 0.342.54 ± 0.760.013
TNF-α Levels (SNc) 0.78 ± 0.020.69 ± 0.030.026

Data presented as mean ± SEM. CPu: Caudate putamen; SNc: Substantia nigra pars compacta.

These data demonstrate that oral administration of this compound significantly attenuated motor asymmetry, a hallmark of the 6-OHDA model, and markedly reduced the levels of pro-inflammatory cytokines in key brain regions affected by Parkinson's disease.

Comparison with Other p38 MAPK Inhibitors

To contextualize the preclinical efficacy of this compound, a review of other p38 MAPK inhibitors investigated for neurodegenerative diseases is necessary. While direct head-to-head preclinical studies in a Parkinson's model are limited, neflamapimod, losmapimod, and BIRB 796 are relevant comparators due to their shared mechanism of action.

Currently, there is a lack of published preclinical studies detailing the efficacy of neflamapimod, losmapimod, or BIRB 796 specifically in the 6-OHDA or MPTP models of Parkinson's disease with reported outcomes on motor function and cytokine levels that would allow for a direct quantitative comparison with this compound. The majority of the available data for these compounds are from studies in Alzheimer's disease models or other inflammatory conditions.

Experimental Protocols

A standardized experimental protocol is crucial for the comparison of drug efficacy. The preclinical evaluation of this compound in the Parkinson's disease model followed a well-established methodology.

6-OHDA-Induced Mouse Model of Parkinson's Disease
  • Animal Model: Male C57BL/6 mice.

  • Induction of Parkinsonism: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum. This neurotoxin selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.

  • Drug Administration: this compound was administered daily via oral gavage for seven days, commencing three days after the 6-OHDA injection.

  • Behavioral Assessment: Motor function was evaluated using the apomorphine-induced rotation test, which measures the turning behavior of the animals as an indicator of dopamine depletion.

  • Biochemical Analysis: Levels of pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, and TNF-α) in the caudate putamen (CPu) and substantia nigra pars compacta (SNc) were quantified using ELISA assays.

Signaling Pathways and Experimental Workflow

The therapeutic potential of this compound and its comparators lies in their ability to inhibit the p38 MAPK signaling pathway, a key regulator of the inflammatory response in the brain.

GIBH130_Mechanism cluster_stress Cellular Stress / Neurotoxin (6-OHDA) cluster_pathway p38 MAPK Signaling Pathway cluster_outcome Pathological Outcomes Stress Stress p38_MAPK p38 MAPK Stress->p38_MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) p38_MAPK->Transcription_Factors Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Neuronal_Damage Neuronal_Damage Neuroinflammation->Neuronal_Damage This compound This compound (p38 MAPK Inhibitor) This compound->p38_MAPK

Caption: Proposed mechanism of action for this compound in mitigating neuroinflammation.

Experimental_Workflow Model_Induction Parkinson's Model Induction (6-OHDA Injection) Drug_Treatment Daily Oral Gavage (this compound or Vehicle) Model_Induction->Drug_Treatment Behavioral_Testing Motor Function Assessment (Apomorphine-Induced Rotations) Drug_Treatment->Behavioral_Testing Tissue_Collection Brain Tissue Collection (CPu and SNc) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Cytokine Quantification (ELISA) Tissue_Collection->Biochemical_Analysis

Safety Operating Guide

Proper Disposal of G-130: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for G--130 containing detailed disposal procedures is not publicly available, this guide provides essential safety information and a general framework for its disposal based on its known properties and standard laboratory practices.

Essential Safety and Handling Information

G-130 is a neuroinflammation inhibitor, typically supplied as a solid. Understanding its physical and chemical properties is the first step toward safe handling and disposal.

PropertyValueSource
Physical State SolidEvitaChem
Solubility Soluble in DMSOEvitaChem
Stability Sensitive to air and light. Should be stored in dark conditions at -20°C.EvitaChem

Given its nature as a biologically active compound, G-130 should be handled with care, using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

In the absence of a specific SDS, a conservative approach to disposal is necessary. The following protocol is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities.

  • Consult Institutional and Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical waste disposal.

  • Inactivation (if applicable and feasible): For biologically active compounds, a chemical inactivation step may be recommended. The feasibility and method of inactivation would depend on the compound's specific reactivity, which is not fully detailed in available public information. Consult with a qualified chemist or your EHS department to determine if an appropriate inactivation method exists.

  • Segregation of Waste:

    • Solid Waste: Unused or expired G-130 solid should be collected in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated Materials: All materials that have come into contact with G-130, such as pipette tips, gloves, and empty vials, should be considered contaminated and disposed of as chemical waste. These should be collected in a separate, appropriately labeled waste container.

    • Liquid Waste (DMSO solutions): Solutions of G-130 in dimethyl sulfoxide (DMSO) should be collected in a labeled, leak-proof container designated for flammable liquid waste, as DMSO is combustible. Do not mix with aqueous or other incompatible waste streams.

  • Waste Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("G-130"), the solvent (e.g., "in DMSO"), concentration, and appropriate hazard warnings (e.g., "Biologically Active," "Flammable Liquid" for DMSO solutions).

  • Storage Pending Disposal: Store all G-130 waste in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a certified hazardous waste management contractor. Do not attempt to dispose of G-130 down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates a logical workflow for making decisions regarding the proper disposal of a research chemical like G-130.

GIBH_130_Disposal_Workflow G-130 Disposal Decision Workflow cluster_assessment Initial Assessment cluster_planning Disposal Planning cluster_procedure Disposal Procedure cluster_final Final Disposition start Identify G-130 for Disposal sds_check Locate Safety Data Sheet (SDS) start->sds_check properties Review Chemical Properties (Solid, DMSO Soluble) sds_check->properties SDS Unavailable regulations Consult Institutional/Local Regulations properties->regulations waste_stream Determine Correct Waste Stream regulations->waste_stream segregate Segregate Waste (Solid, Liquid, Contaminated) waste_stream->segregate label_waste Label Waste Containers Accurately segregate->label_waste store_waste Store in Designated Secondary Containment label_waste->store_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal end_point Disposal Complete professional_disposal->end_point

Caption: Workflow for G-130 Disposal.

Disclaimer: This information is intended as a general guide and is not a substitute for a formal Safety Data Sheet. Researchers are strongly advised to seek guidance from their institution's Environmental Health and Safety department for specific disposal instructions that are in full compliance with all applicable regulations.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。